molecular formula C26H35F3O6 B1681362 Travoprost CAS No. 157283-68-6

Travoprost

カタログ番号: B1681362
CAS番号: 157283-68-6
分子量: 500.5 g/mol
InChIキー: MKPLKVHSHYCHOC-AHTXBMBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Travoprost is a synthetic prostaglandin F2α (PGF2α) analog and a potent, selective agonist for the prostaglandin FP receptor . As an isopropyl ester prodrug, it is designed for enhanced corneal penetration and is hydrolyzed to its biologically active free acid form in the eye . Its primary research value lies in studying intraocular pressure (IOP) regulation and the pathophysiology of ocular conditions like open-angle glaucoma and ocular hypertension . The mechanism of action involves binding to FP receptors in the ciliary muscle and trabecular meshwork, which remodels the extracellular matrix by stimulating matrix metalloproteinases (MMPs) . This action primarily increases the outflow of aqueous humor through the uveoscleral pathway, and to a lesser extent, the trabecular meshwork, leading to a significant reduction in IOP . Studies have shown that this compound provides a substantial IOP reduction, with clinical trials reporting mean reductions of 25% to 32% . Its efficacy persists for over 24 hours, supporting its profile as a long-acting agent in research models . This product is presented for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-AHTXBMBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896948
Record name Travoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Travoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>16 mg/ml at 25.0°C, 7.59e-03 g/L
Record name Travoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Travoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

157283-68-6
Record name Travoprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157283-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Travoprost [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Travoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Travoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAVOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68R08KX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Travoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Travoprost's Core Mechanism in Enhancing Uveoscleral Outflow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular and cellular mechanisms by which travoprost, a synthetic prostaglandin F2α analogue, effectively lowers intraocular pressure (IOP) by increasing uveoscleral outflow. The primary focus of this document is to provide a detailed understanding of the signaling pathways, cellular responses, and extracellular matrix remodeling that underpin this compound's therapeutic effect in the management of glaucoma and ocular hypertension.

Introduction

This compound is a highly selective full agonist for the prostaglandin F (FP) receptor.[1] Administered as an isopropyl ester prodrug, it is rapidly hydrolyzed by corneal esterases to its biologically active free acid form.[1] Its principal mechanism of action involves the enhancement of aqueous humor outflow through the uveoscleral pathway, a secondary drainage route for aqueous humor in the human eye.[1][2] This guide will delve into the intricate biochemical cascade initiated by this compound, leading to a reduction in outflow resistance and a subsequent lowering of IOP.

Signaling Pathways of this compound Action

The binding of this compound's free acid to the FP receptors, which are G-protein coupled receptors located on ciliary muscle cells, initiates a cascade of intracellular signaling events.[1] This ultimately leads to the upregulation of matrix metalloproteinases (MMPs), enzymes crucial for the degradation and remodeling of the extracellular matrix (ECM).[3]

The key signaling pathway involves the activation of protein kinase C (PKC), which in turn activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This signaling cascade leads to the activation of transcription factors such as c-Fos and c-Jun, which then promote the gene expression of various MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.[2]

Travoprost_Signaling_Pathway This compound This compound (Free Acid) FP_Receptor FP Receptor This compound->FP_Receptor G_Protein G-Protein FP_Receptor->G_Protein Activates PKC Protein Kinase C (PKC) G_Protein->PKC Activates MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates cFos_cJun c-Fos / c-Jun (Transcription Factors) MAPK_Cascade->cFos_cJun Activates MMP_Genes MMP Gene Expression cFos_cJun->MMP_Genes Promotes MMPs MMPs (MMP-1, -2, -3, -9) MMP_Genes->MMPs Leads to ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Causes Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Degradation->Uveoscleral_Outflow Results in

Figure 1: this compound signaling cascade in ciliary muscle cells.

Extracellular Matrix Remodeling

The upregulation of MMPs leads to the degradation of ECM components within the ciliary muscle, such as collagen types I, III, and IV, fibronectin, and laminin.[2][4] This enzymatic breakdown of the ECM creates wider spaces between the ciliary muscle bundles, reducing the hydraulic resistance of the uveoscleral outflow pathway and facilitating the drainage of aqueous humor.[2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on uveoscleral outflow and intraocular pressure.

Study SubjectThis compound ConcentrationChange in Uveoscleral OutflowReference
Normotensive Monkeys0.004%Increased from 0.35 ± 0.72 µL/min to 1.02 ± 0.43 µL/min[1]
Healthy Human Subjects0.004%Statistically significant increase (amount varied by measurement technique)[5]
Patients with Ocular Hypertension or POAG0.004%Increase not statistically significant in this study[6]
Study PopulationBaseline IOP (mmHg)This compound ConcentrationMean IOP ReductionReference
Patients with Open-Angle Glaucoma or Ocular Hypertension~25-260.004%6.5 - 9.0 mmHg[2]
Patients with Open-Angle Glaucoma or Ocular Hypertension26.3 ± 6.60.004%5.3 mmHg (to 21.0 ± 7.0 mmHg)[3]
Patients with Ocular Hypertension or POAGNot specified0.004%22-26% reduction[7]
Ocular Hypertensive MonkeysNot specified0.1 µg and 0.3 µg22.7% and 28.6% peak reduction, respectively

Experimental Protocols

Measurement of Uveoscleral Outflow using Fluorophotometry

This non-invasive method is commonly used in human and animal studies to calculate uveoscleral outflow.

Protocol:

  • Tracer Administration: A fluorescent tracer, such as fluorescein, is topically applied to the eye several hours before measurement to allow for even distribution in the cornea and anterior chamber.

  • Fluorophotometer Calibration: The fluorophotometer is accurately calibrated and focused on the anterior chamber.

  • Measurement of Aqueous Flow (F): The rate of decrease of the tracer concentration in the anterior chamber is measured over time to determine the aqueous humor flow rate.

  • Measurement of Outflow Facility (C): Tonography (e.g., Schiøtz or pneumatonography) is used to measure the facility of aqueous outflow.

  • Measurement of Intraocular Pressure (IOP): Tonometry is used to measure the IOP.

  • Measurement of Episcleral Venous Pressure (Pv): Venomanometry is used to determine the episcleral venous pressure.

  • Calculation of Uveoscleral Outflow (Fu): Uveoscleral outflow is calculated using the modified Goldmann equation: Fu = F - C(IOP - Pv) .[1]

Fluorophotometry_Workflow Tracer Topical Fluorescent Tracer Application Measurement Fluorophotometry, Tonography, Tonometry, Venomanometry Tracer->Measurement Parameters Measure: Aqueous Flow (F) Outflow Facility (C) IOP Episcleral Venous Pressure (Pv) Measurement->Parameters Calculation Calculate Uveoscleral Outflow (Fu) using Goldmann Equation Parameters->Calculation

Figure 2: Workflow for measuring uveoscleral outflow via fluorophotometry.
Human Anterior Segment Perfusion Organ Culture

This ex vivo model allows for the direct study of the effects of pharmacological agents on the aqueous outflow pathways.

Protocol:

  • Tissue Preparation: Human donor eyes are bisected, and the lens, iris, and vitreous are removed, leaving the anterior segment including the trabecular meshwork and ciliary body.

  • Mounting: The anterior segment is mounted in a specialized perfusion chamber.

  • Perfusion: A culture medium is perfused through the anterior chamber at a constant physiological flow rate (e.g., 2.5 µL/min) using a syringe pump.[7]

  • Pressure Monitoring: The intraocular pressure is continuously monitored using a pressure transducer.

  • Drug Administration: this compound or other test compounds are added to the perfusion medium.

  • Data Analysis: Changes in outflow facility are calculated from the pressure and flow rate data to assess the drug's effect on the conventional and uveoscleral outflow pathways.

Conclusion

This compound's mechanism of action in increasing uveoscleral outflow is a well-defined process involving the activation of the FP receptor, a subsequent intracellular signaling cascade through PKC and the MAPK/ERK pathway, and the upregulation of MMPs. This leads to the remodeling of the extracellular matrix of the ciliary muscle, thereby reducing resistance to aqueous humor outflow. The quantitative data from numerous studies consistently demonstrate the efficacy of this compound in lowering IOP, making it a cornerstone in the medical management of glaucoma. Further research into the nuanced aspects of this pathway will continue to inform the development of next-generation therapies for IOP reduction.

References

The Preclinical Profile of Travoprost: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Travoprost, a prostaglandin F2α analogue widely utilized in the management of glaucoma. The data presented herein, derived from various preclinical models, offers critical insights for researchers and professionals involved in ophthalmic drug development.

Pharmacokinetics: Ocular and Systemic Disposition

This compound is an isopropyl ester prodrug that is rapidly hydrolyzed to its biologically active free acid, this compound free acid, upon absorption into the eye.[1] This conversion is essential for its therapeutic activity.

Absorption and Distribution

Following topical ocular administration, this compound is absorbed through the cornea.[1] Studies in rabbits have demonstrated that peak concentrations of this compound free acid in the aqueous humor are achieved within one to two hours.[1] The distribution of the drug is primarily localized to the anterior segment of the eye, with significantly higher concentrations found in the cornea, ciliary body, and aqueous humor compared to the posterior structures like the retina and choroid.[2]

Metabolism and Excretion

The primary metabolic pathway for this compound involves hydrolysis by esterases in the cornea to its active free acid form.[1] Systemically, this compound free acid undergoes beta-oxidation of its carboxylic acid chain.[3] The elimination of this compound free acid from plasma is rapid, with a reported half-life of approximately 45 minutes in humans, and less than 2% of the topically administered dose is excreted in the urine within four hours.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound free acid in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound Free Acid in Aqueous Humor of Preclinical Models

SpeciesDose/FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Reference(s)
Rabbit0.004% Solution (single dose)30.1 ± 1.561-[1]
Beagle DogIntracameral Hydrogel Implant1.1 ± 0.2 (sustained)Days 30-120-[4]

Table 2: Systemic Plasma Pharmacokinetic Parameters of this compound Free Acid in Preclinical Models

SpeciesDose/FormulationCmax (ng/mL)Tmax (minutes)Half-life (minutes)Reference(s)
Human (for comparison)0.004% Solution0.018 ± 0.007< 3045[3]
Pediatric Patients (2 mo - <18 yrs)0.004% Solution0.0109 - 0.0471~15-[5]

Pharmacodynamics: Mechanism of Action and Efficacy

This compound is a selective and potent full agonist of the prostaglandin F2α (FP) receptor.[6] Its primary mechanism of action involves increasing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).

Signaling Pathway

Activation of the FP receptor, a G-protein coupled receptor, by this compound free acid initiates a signaling cascade.[7] This cascade is believed to involve the activation of protein kinase C and mitogen-activated protein kinase pathways, leading to the upregulation and secretion of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.[7][8] These enzymes remodel the extracellular matrix of the ciliary muscle and trabecular meshwork, reducing hydraulic resistance and enhancing both the uveoscleral and, to a lesser extent, the trabecular meshwork outflow of aqueous humor.[7][8]

Travoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_cell Ciliary Muscle / Trabecular Meshwork Cell cluster_membrane Cell Membrane cluster_outflow Aqueous Humor Outflow This compound This compound (Prodrug) Esterases Corneal Esterases This compound->Esterases Hydrolysis Travoprost_Acid This compound Free Acid (Active) Esterases->Travoprost_Acid FP_Receptor FP Receptor (GPCR) Travoprost_Acid->FP_Receptor Binding & Activation G_Protein G-Protein (Gq/11) FP_Receptor->G_Protein Activation PKC_MAPK Protein Kinase C & MAP Kinase Pathways G_Protein->PKC_MAPK Activation MMPs Matrix Metalloproteinases (MMP-1, -2, -3) PKC_MAPK->MMPs Upregulation & Secretion ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Degradation Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Trabecular_Outflow Increased Trabecular Outflow ECM_Remodeling->Trabecular_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction

Caption: this compound's mechanism of action signaling pathway.
Preclinical Efficacy

This compound has demonstrated robust IOP-lowering effects in various preclinical models of both normotensive and hypertensive eyes.

Table 3: Pharmacodynamic Efficacy of this compound in Preclinical Models

SpeciesModelDoseIOP ReductionReference(s)
Ocular Hypertensive MonkeyLaser-induced0.1 µg (b.i.d.)22.7%[9]
Ocular Hypertensive MonkeyLaser-induced0.3 µg (b.i.d.)28.6%[9]
Glaucomatous Beagle DogInherited Glaucoma0.00033% - 0.0033% (single dose)Significant IOP reduction[10]
Glaucomatous Beagle DogInherited Glaucoma0.004% (once daily, a.m.)19.0 - 24.9 mmHg reduction from baseline[11]
Glaucomatous Beagle DogInherited Glaucoma0.004% (once daily, p.m.)23.5 - 24.5 mmHg reduction from baseline[11]
Glaucomatous Beagle DogInherited Glaucoma0.004% (twice daily)27.7 - 28.5 mmHg reduction from baseline[11]
Normotensive Rabbit-0.004%Minimal[7]
Transient Hypertensive RabbitHypertonic Saline-induced0.004%Significant IOP reduction[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols employed in the study of this compound.

Animal Models
  • Ocular Hypertensive Monkeys (e.g., Cynomolgus, Rhesus): Ocular hypertension is commonly induced by laser photocoagulation of the trabecular meshwork.[12][13] This method creates a sustained elevation in IOP, mimicking a key characteristic of glaucoma.

  • Glaucomatous Beagle Dogs: This model utilizes a naturally occurring, inherited form of glaucoma, providing a chronic disease model.[10]

  • Rabbits (e.g., New Zealand White): Rabbits are frequently used for initial screening and pharmacokinetic studies. Ocular hypertension can be transiently induced by the intravitreal injection of hypertonic saline.[7]

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Sampling cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Monkey, Dog, Rabbit) Induce_OHT Induce Ocular Hypertension (if applicable, e.g., laser) Animal_Model->Induce_OHT Baseline_Measurements Baseline Measurements (IOP, Pupil Diameter) Induce_OHT->Baseline_Measurements Drug_Admin Topical Ocular Administration of this compound or Vehicle Baseline_Measurements->Drug_Admin Time_Points Collect Data at Pre-defined Time Points Drug_Admin->Time_Points IOP_PD_Measurement Measure IOP and Pupil Diameter Time_Points->IOP_PD_Measurement Sample_Collection Collect Aqueous Humor and/or Plasma Samples Time_Points->Sample_Collection PD_Analysis Pharmacodynamic Analysis (IOP Reduction) IOP_PD_Measurement->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS or HPLC) Sample_Collection->PK_Analysis Data_Interpretation Data Interpretation and Statistical Analysis PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo preclinical studies.
Bioanalytical Methods for Pharmacokinetic Analysis

  • Sample Collection: Aqueous humor is collected by paracentesis, and blood samples are typically drawn from appropriate vessels (e.g., ear artery in rabbits).[14][15]

  • Sample Preparation: For the analysis of this compound free acid in plasma, samples are often acidified and subjected to solid-phase extraction.[16] For aqueous humor, a common method involves protein precipitation followed by extraction with an organic solvent like tertiary butyl-methyl ether.

  • Quantification: High-performance liquid chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection is the standard for quantifying this compound and its free acid in biological matrices. These methods offer high sensitivity and specificity.

In Vitro Models for Mechanistic Studies
  • Cell Culture: Primary cultures of human trabecular meshwork (h-TM) and ciliary muscle (h-CM) cells are used to investigate the cellular and molecular mechanisms of this compound.

  • Receptor Binding Assays: These assays determine the affinity and selectivity of this compound free acid for the FP receptor and other prostaglandin receptor subtypes.

  • Functional Assays: Phosphoinositide turnover and intracellular calcium mobilization assays in h-TM and h-CM cells are used to assess the functional agonist potency of this compound.

Conclusion

The preclinical data for this compound consistently demonstrates its potent IOP-lowering efficacy, driven by a well-characterized mechanism of action involving the FP receptor and subsequent remodeling of the aqueous humor outflow pathways. Its pharmacokinetic profile is characterized by effective ocular penetration and rapid conversion to the active free acid, with limited systemic exposure. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of glaucoma therapy.

References

Synthesis and chemical structure of Travoprost prostaglandin F2α analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Chemical Structure of Travoprost, a Prostaglandin F2α Analogue

Abstract

This compound is a potent synthetic prostaglandin F2α (PGF2α) analogue and a selective FP prostanoid receptor agonist, primarily utilized in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] As an isopropyl ester prodrug, it is hydrolyzed in the cornea to its biologically active free acid, which effectively reduces intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of this compound. It details common synthetic pathways, presents key experimental protocols, and summarizes quantitative data. Furthermore, it illustrates the relevant biological signaling pathway and a representative synthetic workflow using detailed diagrams to serve as a resource for researchers, chemists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by a cyclopentane ring with two hydroxyl groups and two distinct side chains, known as the alpha (α) and omega (ω) chains.[5] Its chemical name is isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[(α,α,α-trifluoro-m-tolyl)oxy]-1-butenyl]cyclopentyl]-5-heptenoate.[5] The molecule's structure is fundamental to its high affinity and selectivity for the prostaglandin F (FP) receptor.[1][2] The isopropyl ester group enhances its lipophilicity, which facilitates penetration through the cornea.[2] Following administration, corneal esterases hydrolyze this ester to release the active this compound free acid.[4][5]

Key Structural Features:

  • Prostaglandin F2α Backbone : Forms the core structure.

  • Isopropyl Ester : Makes it a prodrug, enhancing corneal absorption.[2]

  • Trifluoromethylphenoxy Group : A key substitution on the ω-chain that contributes to its potency and receptor selectivity.

  • Stereochemistry : this compound has multiple chiral centers, and its specific stereoisomer, (5Z,13E)–(9S,11R,15R), is crucial for its biological activity.[1]

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₃₅F₃O₆[1]
Molecular Weight 500.55 g/mol [1]
CAS Number 157283-68-6[2]
Appearance Clear, colorless to slightly yellow oil[1]
Solubility Very soluble in acetonitrile, methanol, octanol, and chloroform; practically insoluble in water[1]
LogP (Partition Coeff.) ~3.9[2]
Optical Rotation [α]D²⁰ +14.6° (c = 1.0 in methylene chloride)[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise stereochemical control. A common and commercially viable approach involves a three-component coupling strategy, often starting from the well-established (-)-Corey lactone, a versatile building block in prostaglandin synthesis.[6] This route involves the sequential construction of the ω- and α-chains onto the core cyclopentane ring.

A representative synthetic pathway involves the following key transformations:

  • Oxidation and Chain Elaboration (ω-chain) : The synthesis begins with the oxidation of a protected Corey lactone derivative, followed by a Horner-Wadsworth-Emmons (HWE) reaction to introduce the enone-containing ω-chain.[7][8]

  • Stereoselective Reduction : The ketone at the C-15 position of the ω-chain is stereoselectively reduced to the desired (15R)-hydroxyl group. This step is critical for the drug's biological activity. Reagents like CBS-oxazaborolidine are used to achieve high diastereomeric excess.[9]

  • Lactone Reduction : The lactone of the core ring is reduced to a lactol (a cyclic hemiacetal) using a reducing agent such as diisobutylaluminum hydride (DIBAL-H).[6][8][9]

  • Wittig Reaction (α-chain) : The α-chain is installed via a Wittig reaction on the lactol, which opens the ring and forms the complete carbon skeleton of the prostaglandin.[1][6]

  • Esterification : In the final step, the carboxylic acid of the α-chain is esterified with isopropyl iodide using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield this compound.[1][6]

G cluster_workflow Representative Synthetic Workflow for this compound start (-)-Corey Lactone Derivative step1 1. Oxidation 2. Horner-Wadsworth-Emmons (HWE) Reaction start->step1 intermediate1 Enone Intermediate step1->intermediate1 step2 Stereoselective Reduction of C-15 Ketone intermediate1->step2 intermediate2 Protected (15R)-Alcohol Intermediate step2->intermediate2 step3 Lactone Reduction (DIBAL-H) intermediate2->step3 intermediate3 Lactol Intermediate step3->intermediate3 step4 Wittig Reaction intermediate3->step4 intermediate4 This compound Free Acid step4->intermediate4 step5 Isopropyl Esterification intermediate4->step5 end_product This compound step5->end_product

A simplified workflow for the synthesis of this compound.
Experimental Protocols

The following protocols are generalized from patent literature and represent key steps in a common synthetic route.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

  • Suspend the starting material, PPB-Corey-lactone (1.0 eq), in anhydrous toluene under an inert atmosphere (e.g., nitrogen).[7][9]

  • Add diisopropylcarbodiimide (DIPCDI) and a solution of dimethyl sulfoxide (DMSO) in phosphoric acid. Heat the mixture to approximately 50°C to complete the oxidation of the alcohol to an aldehyde.[7][9]

  • Cool the reaction mixture to -10°C.

  • Add solid potassium hydroxide (KOH) followed by a toluene solution of the appropriate phosphonate reagent (e.g., this compound phosphonate, ~1.1 eq).[7][8]

  • Maintain the temperature at -10°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 1 M hydrochloric acid solution.

  • Separate the organic phase, wash sequentially with 1 M sodium bicarbonate solution and diluted HCl solution, dry over sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the resulting enone intermediate by column chromatography on silica gel.

Protocol 2: DIBAL-H Reduction of Lactone

  • Dissolve the protected prostaglandin intermediate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere.[8][9]

  • Cool the solution to a low temperature, typically between -80°C and -70°C.[8][9]

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, ~1.1-1.5 eq) in an appropriate solvent (e.g., hexane or toluene) while maintaining the low temperature.[9]

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until the phases separate clearly.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry, and concentrate to yield the crude lactol product.

Protocol 3: Wittig Reaction and Esterification

  • Prepare the Wittig ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in a dry solvent such as THF.

  • Add a solution of the lactol intermediate from the previous step to the ylide solution at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by adding water and acidifying to protonate the carboxylate. Extract the product, this compound free acid, into an organic solvent.

  • For esterification, dissolve the crude this compound free acid (1.0 eq) in a solvent like acetone or 1,3-dimethylimidazolidinone (DMI).[6][9]

  • Add isopropyl iodide (~1.5-2.0 eq) and DBU (~1.2 eq).[1]

  • Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete.[9]

  • Purify the final product, this compound, by silica gel chromatography.

Quantitative Synthesis Data

The following table summarizes representative yields for key stages in the synthesis of this compound, as compiled from various sources. Actual yields may vary based on specific conditions and scale.

Reaction StageStarting MaterialProductReported Yield
HWE Reaction & PurificationPPB-Corey-lactoneEnone Intermediate~55%[7]
Final Esterification (this compound Acid to this compound)Fluprostenol (Free Acid)This compound~94.5%[6]
Overall Yield (Example) PPB-Corey-lactone This compound ~16% [9]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting on the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[10] The active metabolite, this compound free acid, is a potent and selective agonist for this receptor.[1] Activation of the FP receptor in the ciliary muscle and trabecular meshwork of the eye is believed to initiate a signaling cascade that increases the outflow of aqueous humor, primarily through the uveoscleral pathway, thereby lowering IOP.[1][5]

The signaling pathway is initiated by the binding of the agonist to the FP receptor, which couples to the Gq class of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses, including the modulation of extracellular matrix proteins, which ultimately facilitates aqueous humor outflow.[11][12]

G cluster_pathway This compound (PGF2α Analogue) Signaling Pathway This compound This compound Free Acid fp_receptor FP Receptor (GPCR) This compound->fp_receptor Binds g_protein Gq Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release ↑ Intracellular [Ca²⁺] er->ca_release Releases Ca²⁺ cellular_response Cellular Responses (e.g., MMP expression, Cytoskeletal changes) ca_release->cellular_response pkc->cellular_response iop_reduction ↑ Uveoscleral Outflow ↓ Intraocular Pressure cellular_response->iop_reduction

FP receptor signaling cascade initiated by this compound.

Analytical Characterization

The quality, purity, and concentration of this compound in bulk materials and pharmaceutical formulations are typically assessed using High-Performance Liquid Chromatography (HPLC).[13] Several HPLC methods have been developed and validated for this purpose.

A common approach utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. The United States Pharmacopeia (USP) describes an official method for the analysis of this compound.[13][14]

The table below outlines typical conditions for the HPLC analysis of this compound.

ParameterTypical Conditions
Chromatograph High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UPLC)[15][16]
Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 4.6 mm × 15 cm, L1 packing)[13]
Mobile Phase A mixture of an aqueous buffer (e.g., sodium 1-octanesulfonate, pH 3.5) and acetonitrile[13] or Methanol[15]
Elution Mode Isocratic or Gradient[14][15]
Flow Rate 1.0 - 2.0 mL/min[13][14]
Detector UV Absorbance
Wavelength 220 nm or 265-285 nm[13][15]
Column Temp. 25°C to 45°C[14][15]

Conclusion

This compound remains a cornerstone in the management of glaucoma due to its efficacy in lowering intraocular pressure. Its chemical structure, featuring a PGF2α backbone with specific stereochemistry and an isopropyl ester prodrug moiety, is optimized for corneal penetration and potent, selective activation of the FP receptor. The synthesis of this compound is a complex, stereocontrolled process that has been refined for commercial production, often employing a convergent strategy based on the Corey lactone. The detailed understanding of its synthesis, structure, and mechanism of action outlined in this guide is essential for continued research, development, and quality control in the pharmaceutical sciences.

References

The Discovery and Development of Travoprost: A Technical Guide for Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glaucoma, a progressive optic neuropathy, stands as a leading cause of irreversible blindness worldwide. Its primary risk factor is elevated intraocular pressure (IOP), which results from an imbalance between the production and drainage of aqueous humor.[1][2] The development of prostaglandin F2α (PGF2α) analogues in the late 20th century revolutionized glaucoma management, offering potent IOP-lowering effects with a convenient once-daily dosing regimen.[3] Travoprost, marketed under brand names like Travatan®, is a highly selective and potent synthetic PGF2α analogue that has become a first-line therapy for open-angle glaucoma and ocular hypertension.[4][5] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The journey to this compound began with the understanding that natural prostaglandins could lower IOP, which spurred the development of synthetic analogues with improved therapeutic profiles. The strategy focused on modifying the omega (ω) side chain of the PGF2α molecule to create more potent and selective agonists for the prostaglandin F (FP) receptor.[3] this compound emerged from this research as a potent FP receptor full agonist.[4][6]

The commercial synthesis of this compound is a complex, multi-step process. One established route involves 22 synthetic steps, with the longest linear sequence being 16 steps.[7][8] The synthesis is based on the Corey lactone route, utilizing key intermediates and reactions to build the final molecule with precise stereochemistry.[8]

Key Synthesis Steps:

  • Corey Lactone Aldehyde: The synthesis often commences from the Corey lactone aldehyde, which provides the correct stereochemistry for the cyclopentane ring.[8]

  • Side-Chain Construction: The alpha (α) and omega (ω) side chains are constructed using reactions like the Horner-Wadsworth-Emmons or Wittig reactions.[8]

  • Cuprate-Mediated Coupling: A key step in a described commercial synthesis involves the coupling of a single enantiomer vinyl iodide and a tricyclic ketone to yield a bicyclic ketone intermediate.[7]

  • Key Reactions: The synthesis involves several critical chemical transformations, including Baeyer-Villiger oxidation, DIBAL-H reduction, and esterification to form the final isopropyl ester prodrug.[7][8]

G

Caption: Simplified workflow of a commercial this compound synthesis route.

Pharmacology and Mechanism of Action

This compound is an isopropyl ester prodrug, which means it is administered in an inactive form and is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid, this compound free acid.[6][9][10] This active form is a potent and highly selective full agonist for the prostaglandin FP receptor.[4][11][12]

Receptor Binding and Selectivity

This compound free acid exhibits high affinity and selectivity for the FP receptor, with minimal affinity for other prostanoid receptors (DP, EP1, EP3, EP4, IP, TP).[12][13] This high selectivity contributes to its targeted therapeutic effect and favorable side-effect profile compared to less selective prostaglandins.

Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM) of this compound Acid

Receptor This compound Acid (Ki, nM)
FP 35 ± 5
DP 52,000
EP1 9,540
EP3 3,501
EP4 41,000
IP >90,000
TP 121,000

Data sourced from Sharif et al. (2003).[13]

Signaling Pathway for IOP Reduction

The primary mechanism by which this compound lowers IOP is by increasing the outflow of aqueous humor from the eye.[9][14] It achieves this by enhancing drainage through both the unconventional (uveoscleral) and, to a lesser extent, the conventional (trabecular) outflow pathways.[15][16]

  • FP Receptor Activation: this compound free acid binds to and activates FP receptors located on cells in the ciliary muscle and trabecular meshwork.[15][17]

  • Downstream Signaling: This activation initiates a downstream signaling cascade. This includes stimulating the formation of second messengers like cAMP and inducing the expression of transcription factors such as c-Fos and c-Jun.[17]

  • MMP Upregulation: These signals lead to the increased biosynthesis and secretion of matrix metalloproteinases (MMPs), a family of enzymes that degrade extracellular matrix (ECM) components like collagen.[9][17][18]

  • ECM Remodeling: The MMPs remodel the ECM within the ciliary muscle and surrounding tissues.[1][19] This process widens the connective tissue-filled spaces among the ciliary muscle fibers.[17][18]

  • Reduced Outflow Resistance: The remodeling of the ECM reduces the hydraulic resistance in the uveoscleral outflow pathway, facilitating easier drainage of aqueous humor from the eye and thereby lowering IOP.[1][17]

G

Pharmacokinetics

The pharmacokinetic profile of this compound is well-suited for topical ocular delivery, ensuring rapid local action with minimal systemic exposure.

  • Absorption: this compound is absorbed through the cornea. As a prodrug, it is hydrolyzed to its active free acid form. [20][21]Plasma concentrations of the active free acid are typically very low, often below the limit of quantification (0.01 ng/mL). [20]* Distribution: Peak concentrations in the eye are reached within approximately 2 hours of administration. [22]* Metabolism: Systemically, the active free acid is rapidly metabolized to inactive metabolites via beta-oxidation, similar to endogenous prostaglandins. [10][21]* Excretion: Metabolites are primarily excreted via the kidneys. [10][22]The plasma half-life is short, estimated to be around 45 minutes, indicating no significant systemic accumulation with repeated dosing. [20][21] Table 2: Pharmacokinetic Parameters of this compound Ophthalmic Solution

    Parameter Value Reference
    Formulation Isopropyl ester prodrug [6]
    Activation Hydrolysis by corneal esterases [9]
    Time to Peak Plasma Conc. (Tmax) ~30 minutes [20]
    Peak Plasma Conc. (Cmax) 0.018 ± 0.007 ng/mL (in quantifiable subjects) [20]
    Plasma Half-life (t½) ~45 minutes [20][21]

    | Primary Excretion Route | Renal | [10][22]|

G

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

Preclinical and Clinical Development

This compound underwent a rigorous development program, including preclinical animal studies and multi-phase human clinical trials, to establish its safety and efficacy.

Preclinical Studies

Preclinical evaluation in animal models was crucial for characterizing the IOP-lowering effect of this compound. Studies in ocular hypertensive monkeys, for instance, demonstrated a significant, dose-dependent reduction in IOP. [12]These studies also helped establish the drug's safety profile, showing it was well-tolerated with less ocular irritation compared to first-generation prostaglandins. [12] Typical Experimental Protocol: Preclinical IOP Study in Monkeys

  • Animal Model: Laser-induced unilateral ocular hypertensive cynomolgus monkeys.

  • Baseline: IOP is measured multiple times over several days to establish a stable baseline.

  • Dosing: this compound solution (e.g., 0.1 µg, 0.3 µg) is administered topically (b.i.d. or q.d.) to the hypertensive eye. The contralateral eye may receive a vehicle control.

  • IOP Measurement: IOP is measured at several time points post-dosing (e.g., 0, 2, 4, 6, 8, 24 hours) using a calibrated pneumatonometer.

  • Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control groups to determine efficacy.

  • Safety Assessment: Ocular signs such as hyperemia (redness) and irritation are scored using a standardized scale.

Clinical Trials

Phase III clinical trials were designed to demonstrate the safety and efficacy of this compound for regulatory approval. These studies were typically multicenter, randomized, and double-masked, comparing this compound to the then-standard-of-care, timolol, as well as other prostaglandin analogues like latanoprost and bimatoprost.

Key Clinical Trial Findings:

  • G

Caption: Generalized workflow for a Phase III glaucoma clinical trial.

Table 3: Comparative IOP Reduction in Clinical Trials

Trial / Comparison This compound 0.004% (Mean IOP Reduction) Comparator (Mean IOP Reduction) Notes Reference
vs. Timolol 0.5% 8.0 to 8.9 mmHg 6.3 to 7.9 mmHg 9-month study. This compound showed statistically lower mean IOP at all time points. [15]
vs. Latanoprost & Bimatoprost 8.0 ± 0.3 mmHg Latanoprost: 8.6 ± 0.3 mmHgBimatoprost: 8.7 ± 0.3 mmHg 12-week study. No statistically significant difference in mean 8:00 AM IOP reduction among groups. [23]
vs. Latanoprost & Bimatoprost 5.5 mmHg (at 6 months) Latanoprost: 6.0 mmHgBimatoprost: 7.5 mmHg 6-month study. Bimatoprost showed a statistically greater IOP reduction at 6 months. [2]

| Fixed Combination vs. Monotherapy | 7.7 to 9.3 mmHg | this compound/Timolol FC: 8.8 to 11.5 mmHg | Fixed combination (FC) showed greater IOP reduction than this compound monotherapy. | [15]|

Next-Generation Formulations: Intracameral Implant

To address issues of patient adherence to daily eye drops, a this compound intraocular implant (iDose® TR) has been developed. Phase 3 trials have demonstrated that a single administration of the implant provides robust, sustained IOP reduction that is non-inferior to twice-daily timolol eye drops for up to 12 months, with a favorable safety profile. [24][25] Table 4: Efficacy of this compound Intraocular Implant vs. Timolol (3-Month Data)

Treatment Group Mean IOP Reduction from Baseline (Range over 6 time points)
This compound FE Implant 6.6 to 8.4 mmHg
This compound SE Implant 6.6 to 8.5 mmHg
Timolol 0.5% BID 6.5 to 7.7 mmHg

Data from a Phase 3, 3-month primary efficacy evaluation. [24]

Safety and Tolerability

This compound has a highly favorable safety profile. The most common adverse events are local and cosmetic in nature. [6][15]* Common Adverse Events: Ocular hyperemia (eye redness), eyelash growth, and irreversible iris hyperpigmentation (darkening of the iris color). [6][15]* Less Common/Serious Events: More serious but rare adverse events associated with the prostaglandin class include iritis, uveitis, and cystoid macular edema, particularly in patients with pre-existing risk factors. [15] Formulations without the preservative benzalkonium chloride (BAK), such as Travatan Z®, were developed to improve ocular surface tolerability for patients sensitive to preservatives. [26]

Conclusion

The development of this compound marks a significant milestone in the medical management of glaucoma. Through a rational drug design process, it was identified as a highly potent and selective FP receptor agonist. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a safe and effective first-line agent for lowering intraocular pressure. Its mechanism of action, centered on enhancing uveoscleral outflow via ECM remodeling, is now well-understood. With a robust efficacy profile, convenient once-daily dosing, and the development of innovative, long-acting delivery systems, this compound continues to be a cornerstone of glaucoma therapy, helping to preserve the vision of millions of patients worldwide.

References

Travoprost: A Selective FP Prostanoid Receptor Agonist for Ocular Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost is a potent and selective prostaglandin F2α (PGF2α) analogue that has emerged as a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. An isopropyl ester prodrug, this compound is rapidly hydrolyzed in the cornea to its biologically active free acid, which functions as a full agonist at the prostanoid FP receptor. This high-affinity and selective interaction initiates a signaling cascade that culminates in the enhancement of uveoscleral outflow, the primary mechanism for its IOP-lowering effect. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its selectivity for the FP receptor, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The reduction of IOP is the only proven therapeutic strategy to slow the progression of the disease. Prostaglandin analogues, including this compound, are frequently utilized as first-line therapy due to their significant efficacy and favorable side-effect profile. This compound's therapeutic success is rooted in its highly selective and potent agonism of the FP prostanoid receptor, a G-protein coupled receptor (GPCR) expressed in various ocular tissues. This document serves as a detailed technical resource on the pharmacology of this compound, intended for researchers and professionals in the field of drug development and ophthalmic science.

Mechanism of Action

This compound is administered as a topical ophthalmic solution. As a lipophilic isopropyl ester prodrug, it readily penetrates the cornea.[1] In the cornea, esterases hydrolyze this compound to its active free acid, this compound acid.[1] this compound acid is a potent and selective agonist of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor superfamily.[2]

The FP receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Activation of the FP receptor by this compound acid initiates a downstream signaling cascade that leads to a reduction in intraocular pressure. This is primarily achieved by increasing the outflow of aqueous humor through the uveoscleral pathway, with a secondary effect on the trabecular meshwork outflow.[3] The signaling pathway involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These signaling events are believed to lead to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces the resistance to aqueous humor outflow.[1]

Signaling Pathway Diagram

Travoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Prodrug) Travoprost_Acid This compound Acid (Active Drug) This compound->Travoprost_Acid Esterases FP_Receptor FP Receptor Travoprost_Acid->FP_Receptor Binds to Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Physiological Response (Increased Uveoscleral Outflow) Ca_Release->Response PKC_Activation->Response

FP Receptor Signaling Pathway for this compound.

Receptor Selectivity Profile

A key attribute of this compound is its high selectivity for the FP receptor over other prostanoid receptors. This selectivity minimizes off-target effects and contributes to its favorable safety profile. The binding affinity (Ki) and functional potency (EC50) of this compound acid for various prostanoid receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
FP 3.2 - 6.6 3.5 - 12
EP1>10,000>10,000
EP2>10,000>10,000
EP3>10,000>10,000
EP4>10,000>10,000
DP>10,000>10,000
IP>10,000>10,000
TP>10,000>10,000

Data compiled from publicly available literature.

Experimental Protocols

The characterization of a selective GPCR agonist like this compound involves a series of in vitro experiments to determine its binding affinity, functional potency, and downstream signaling effects. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for FP Receptor

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound acid for the FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor (e.g., from stably transfected HEK293 cells)

  • [³H]-Latanoprost or other suitable radiolabeled FP receptor agonist

  • This compound acid

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]-Latanoprost (at a concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]-Latanoprost, 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]-Latanoprost, 50 µL of varying concentrations of this compound acid, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound acid that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare FP Receptor Membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding A->B C Incubate at RT for 2h B->C D Filter through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Add scintillation fluid and count radioactivity E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G PI_Turnover_Workflow A Label HEK293-FP cells with [³H]-myo-inositol B Pre-incubate with stimulation buffer (LiCl) A->B C Stimulate with varying concentrations of this compound Acid B->C D Terminate reaction and extract inositol phosphates with perchloric acid C->D E Separate inositol phosphates using Dowex chromatography D->E F Quantify radioactivity by scintillation counting E->F G Data Analysis: - Plot dose-response curve - Determine EC50 F->G

References

A Deep Dive into the Molecular Binding Affinity of Travoprost to Prostaglandin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost, a synthetic prostaglandin F2α analogue, is a potent ocular hypotensive agent widely utilized in the management of open-angle glaucoma and ocular hypertension.[1] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the prostaglandin F (FP) receptor, a member of the G-protein coupled receptor family.[2][3] This technical guide provides a comprehensive overview of the molecular binding characteristics of this compound to prostaglandin receptors, detailing its binding affinity, selectivity, and the subsequent signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in ophthalmic drug discovery and development.

This compound is administered as an isopropyl ester prodrug, which readily penetrates the cornea and is rapidly hydrolyzed by corneal esterases to its biologically active free acid form, this compound acid.[4] It is this active metabolite that demonstrates high affinity and full agonist activity at the FP receptor.[2] The activation of the FP receptor by this compound acid initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[4][5]

Quantitative Binding Affinity and Functional Potency

The binding affinity of this compound acid for the FP receptor and its selectivity over other prostanoid receptors have been quantified in numerous studies. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect in a functional assay.

Below is a summary of the quantitative data for this compound acid's binding affinity and functional potency at various prostaglandin receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type for Functional Assay
This compound Acid FP 3.5 - 11 1.4 Human Ciliary Muscle
3.6 Human Trabecular Meshwork
DP>10,000-
EP1>10,000-
EP2>10,000-
EP3>10,000-
EP4>10,000-
IP>10,000-
TP>10,000-

Data compiled from multiple sources.

Experimental Protocols

The determination of binding affinity and functional potency of compounds like this compound involves specific and detailed experimental protocols. The two primary assays cited in the literature are radioligand binding assays and phosphoinositide turnover assays.

Radioligand Binding Assay (for Ki determination)

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • Cells or tissues expressing the prostaglandin receptor of interest (e.g., human ciliary muscle cells for FP receptor) are harvested.

    • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

  • Binding Reaction:

    • A constant concentration of a radiolabeled prostaglandin (e.g., [3H]-PGF2α) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound acid) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (for EC50 determination)

This functional assay measures the ability of an agonist to activate the Gq-protein coupled signaling pathway, a hallmark of FP receptor activation.

  • Cell Culture and Labeling:

    • Cells endogenously or recombinantly expressing the FP receptor (e.g., human trabecular meshwork cells) are cultured in appropriate media.

    • The cells are incubated with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

  • Agonist Stimulation:

    • The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Increasing concentrations of the agonist (e.g., this compound acid) are added to the cells and incubated for a specific time (e.g., 60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).

    • The cell lysates are neutralized, and the total inositol phosphates are separated from other cellular components using anion-exchange chromatography.

  • Quantification:

    • The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

    • The data is plotted as the amount of inositol phosphate accumulation versus the agonist concentration, and a dose-response curve is generated to determine the EC50 value.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation cluster_quant Quantification & Analysis prep1 Harvest Cells/Tissues prep2 Homogenize in Cold Buffer prep1->prep2 prep3 Centrifuge and Resuspend Membrane Pellet prep2->prep3 bind1 Incubate Membranes with Radioligand and Competitor prep3->bind1 sep1 Rapid Filtration bind1->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Data Analysis (IC50) quant1->quant2 quant3 Calculate Ki quant2->quant3

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: this compound-FP Receptor Activationdot

G This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Increased Aqueous Humor Outflow PKC->Cellular_Response Leads to

References

Preclinical Profile of Travoprost: An In-Depth Analysis of its Effects on Aqueous Humor Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the effects of Travoprost on aqueous humor dynamics. This compound, a potent and selective prostaglandin F2α analog, has emerged as a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This document delves into the core mechanisms of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols utilized in this research, offering valuable insights for scientists and professionals in the field of ophthalmology and drug development.

Mechanism of Action: Enhancing Aqueous Outflow

This compound, an isopropyl ester prodrug, is hydrolyzed in the cornea to its active form, this compound free acid.[1][2] This active metabolite exerts its IOP-lowering effect primarily by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][3][4][5] There is also evidence to suggest a secondary effect on the trabecular meshwork outflow pathway.[1][5][6]

The primary molecular target of this compound free acid is the prostaglandin F2α (FP) receptor, a G protein-coupled receptor found in high density in the ciliary muscle and trabecular meshwork.[1][6][7] The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events.

Signaling Pathway for Increased Uveoscleral Outflow

The activation of FP receptors in the ciliary muscle is a key mechanism for increasing uveoscleral outflow. This process involves the remodeling of the extracellular matrix (ECM) within the ciliary muscle, which reduces the hydraulic resistance to aqueous humor outflow.[1][8] One of the well-studied pathways involves the stimulation of matrix metalloproteinases (MMPs). This compound has been shown to stimulate the secretion and activation of MMPs, such as MMP-2, in ciliary muscle cells through protein kinase C (PKC) and other extracellular signal-regulated kinase pathways.[1] This enzymatic breakdown of ECM components, like collagen, creates wider spaces for the aqueous humor to exit the eye.[8]

G This compound This compound (Prodrug) Travoprost_Acid This compound Free Acid This compound->Travoprost_Acid Hydrolysis in Cornea FP_Receptor FP Receptor (Ciliary Muscle) Travoprost_Acid->FP_Receptor Binds to G_Protein G-Protein Activation FP_Receptor->G_Protein PKC_Pathway Protein Kinase C (PKC) Pathway G_Protein->PKC_Pathway ERK_Pathway ERK1/2 Pathway G_Protein->ERK_Pathway MMP_Secretion MMP Secretion & Activation (e.g., MMP-2) PKC_Pathway->MMP_Secretion ERK_Pathway->MMP_Secretion ECM_Remodeling Extracellular Matrix Remodeling MMP_Secretion->ECM_Remodeling Increased_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Increased_Outflow Reduced_IOP Reduced Intraocular Pressure Increased_Outflow->Reduced_IOP

Caption: Signaling pathway of this compound in the ciliary muscle.

Quantitative Data from Preclinical Studies

Preclinical studies, primarily in monkeys, have consistently demonstrated the potent IOP-lowering efficacy of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Monkeys
Animal ModelThis compound ConcentrationDosing RegimenBaseline IOP (mmHg)Post-Treatment IOP (mmHg)IOP Reduction (%)Reference
Ocular Hypertensive Cynomolgus Monkeys0.004%Twice daily for 2 days, then single dose33.7 ± 13.225.8 ± 11.2 (at 2.25 hrs)23.4%[3]
Ocular Hypertensive Cynomolgus Monkeys0.004%Twice daily for 2 days, then single dose35.1 ± 13.626.3 ± 10.2 (at 16 hrs)25.1%[3]
Normotensive Cynomolgus Monkeys0.004%Twice daily for 2 days, then single dose23.0 ± 4.019.0 ± 3.7 (at 2.25 hrs)17.4%[3]
Normotensive Cynomolgus Monkeys0.004%Twice daily for 2 days, then single dose23.4 ± 5.320.7 ± 5.4 (at 16 hrs)11.5%[3]
Ocular Hypertensive Monkeys0.1 µgTwice dailyNot specifiedNot specified22.7% (peak)[2][7]
Ocular Hypertensive Monkeys0.3 µgTwice dailyNot specifiedNot specified28.6% (peak)[2][7]

Data are presented as mean ± standard error of the mean or as a percentage reduction.

Table 2: Effect of this compound on Aqueous Humor Outflow in Monkeys
Animal ModelThis compound ConcentrationKey FindingBaseline Value (µL/min)Post-Treatment Value (µL/min)P-valueReference
Normotensive Cynomolgus Monkeys0.004%Uveoscleral Outflow0.35 ± 0.721.02 ± 0.43P = 0.02[3]
Ocular Hypertensive Cynomolgus Monkeys0.004%Uveoscleral Outflow0.7 ± 0.91.1 ± 0.9Not Significant[4]
Normotensive & Ocular Hypertensive Monkeys0.004%Aqueous FlowNo significant change--[3][4]
Normotensive & Ocular Hypertensive Monkeys0.004%Outflow FacilityNo significant change--[3][4]

Data are presented as mean ± standard error of the mean or standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the effects of this compound on aqueous humor dynamics.

Animal Model and Induction of Ocular Hypertension

Cynomolgus monkeys (Macaca fascicularis) are a commonly used animal model due to the anatomical and physiological similarities of their eyes to human eyes.[3][4][9] To induce a state of chronic ocular hypertension, a laser is used to photocoagulate the trabecular meshwork.[3][4] This procedure obstructs the conventional outflow pathway, leading to a sustained elevation in IOP. Studies are typically conducted at least 2-4 months after the laser treatment to allow the eye to stabilize.[3][4]

G Start Select Cynomolgus Monkeys Laser Laser Photocoagulation of Trabecular Meshwork in One Eye Start->Laser Stabilization Stabilization Period (≥ 2-4 months) Laser->Stabilization OHT_Model Ocular Hypertensive Monkey Model Stabilization->OHT_Model

Caption: Workflow for creating an ocular hypertensive monkey model.
Measurement of Aqueous Humor Dynamics

A combination of non-invasive techniques is used to measure the different parameters of aqueous humor dynamics.[10][11]

  • Intraocular Pressure (IOP): IOP is measured using pneumatonometry.[3][12] This technique involves a gas-filled chamber with a sensing nozzle that flattens the cornea to measure the pressure.

  • Aqueous Flow and Outflow Facility: These parameters are determined using a fluorophotometric method.[3][11][12] This involves the topical application of fluorescein to the eye, which then enters the anterior chamber. A specialized fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber over time. The rate of decrease in fluorescein concentration is used to calculate the rate of aqueous humor turnover (aqueous flow). Outflow facility can also be calculated from these measurements.[3][12]

  • Uveoscleral Outflow: Uveoscleral outflow is not measured directly but is calculated using the Goldmann equation, which relates IOP, aqueous flow, outflow facility, and episcleral venous pressure.[11][13]

Drug Administration and Study Design

In a typical study design, baseline measurements of IOP, aqueous flow, and outflow facility are taken.[3][4] Subsequently, the animals are treated with this compound (e.g., 0.004% solution) topically to one or both eyes. The dosing regimen can vary, but a common protocol involves twice-daily administration for a few days, followed by a final dose on the day of the post-treatment measurements.[3][4] A vehicle-treated or untreated contralateral eye often serves as a control.[12] Statistical analyses, such as paired t-tests, are used to compare baseline and post-treatment values.[3]

G cluster_baseline Baseline Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis Baseline_IOP Measure Baseline IOP (Pneumatonometry) Drug_Admin Administer this compound (e.g., 0.004% solution) Baseline_IOP->Drug_Admin Baseline_Flow Measure Baseline Aqueous Flow & Outflow Facility (Fluorophotometry) Baseline_Flow->Drug_Admin Post_IOP Measure Post-Treatment IOP Drug_Admin->Post_IOP Post_Flow Measure Post-Treatment Aqueous Flow & Outflow Facility Drug_Admin->Post_Flow Calculate_Uveo Calculate Uveoscleral Outflow (Goldmann Equation) Post_IOP->Calculate_Uveo Post_Flow->Calculate_Uveo Stats Statistical Analysis (e.g., Paired t-test) Calculate_Uveo->Stats

Caption: General experimental workflow for preclinical this compound studies.

Conclusion

Preclinical studies in animal models have been instrumental in elucidating the mechanism of action and quantifying the efficacy of this compound. The primary mechanism involves the activation of FP receptors, leading to a signaling cascade that increases uveoscleral outflow through extracellular matrix remodeling. These studies have consistently shown a significant reduction in IOP in both normotensive and ocular hypertensive eyes. The detailed experimental protocols described provide a robust framework for the continued investigation of novel IOP-lowering agents. This in-depth understanding of this compound's preclinical profile is essential for the ongoing development of advanced glaucoma therapies.

References

The Bioconversion of Travoprost: A Technical Guide to Prodrug Hydrolysis and Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost, a potent prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its efficacy hinges on its unique design as an isopropyl ester prodrug. This technical guide provides an in-depth exploration of the critical hydrolysis process that converts the inactive this compound molecule into its pharmacologically active free acid, this compound acid. We will delve into the enzymatic machinery responsible for this bioconversion, the kinetics of the reaction, and the subsequent signaling cascade that ultimately leads to a reduction in intraocular pressure. This guide synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key processes to offer a comprehensive resource for researchers and professionals in the field of ophthalmology and drug development.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The therapeutic armamentarium for glaucoma has been significantly advanced by the advent of prostaglandin analogues, with travopost being a prominent member of this class. This compound is administered as a topical ophthalmic solution and is lauded for its potent IOP-lowering effects and once-daily dosing regimen.

The molecule itself, this compound, is an inactive isopropyl ester. Its therapeutic activity is entirely dependent on its conversion to the active metabolite, this compound free acid, within the eye. This targeted bioactivation is a key feature of its design, enhancing its corneal penetration and subsequent bioavailability at the site of action. This guide will meticulously unpack the journey of this compound from its instillation as a prodrug to the activation of its free acid and the downstream physiological effects.

The Hydrolysis of this compound: From Prodrug to Active Moiety

The conversion of this compound to this compound acid is a rapid and efficient enzymatic process primarily occurring in the cornea.

The Enzymatic Catalyst: Corneal Esterases

The hydrolysis of the isopropyl ester bond of this compound is catalyzed by esterases present in high concentrations within the cornea.[1] These enzymes cleave the ester linkage, releasing the biologically active this compound free acid and isopropanol. This bioconversion is crucial for the drug's efficacy, as the ester prodrug form has a higher lipophilicity, facilitating its penetration through the corneal epithelium. Once inside the anterior chamber, the hydrophilic free acid can effectively interact with its target receptors.

Location of Hydrolysis

While esterases are present in various ocular tissues, the cornea is the primary site for the hydrolysis of this compound.[1] The strategic location of these enzymes ensures that the active drug is generated in close proximity to the aqueous humor, allowing for its distribution to the target tissues, namely the ciliary muscle and the trabecular meshwork.

Quantitative Analysis of this compound and this compound Acid

The following tables summarize key quantitative data related to the pharmacokinetics of this compound and the activity of its active metabolite.

Table 1: Pharmacokinetic Parameters of this compound Free Acid in Aqueous Humor

Time PointMean Concentration of this compound Free Acid (ng/mL)
3 hours3.91 ± 2.27

Data synthesized from a study involving patients receiving this compound ophthalmic solution 0.004% once daily for at least 21 days prior to cataract surgery.[2]

Table 2: Impact of this compound on Matrix Metalloproteinase (MMP-1/2) Activity in Rabbit Ciliary Muscle

Treatment DurationPercent Increase in MMP-1/2 Activity (Compared to Control)
7 Days23.2%
14 Days61.7%
24 Days111.5%

Data from a study investigating the effect of 0.004% this compound on MMP activity in albino rabbits.[3]

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of this compound hydrolysis and its effects.

In Vitro Hydrolysis of this compound in Corneal Homogenates

This protocol describes a general procedure for assessing the rate of this compound hydrolysis in corneal tissue.

Objective: To determine the kinetics of this compound conversion to this compound acid by corneal esterases.

Materials:

  • Freshly excised corneas (animal or human donor)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound solution of known concentration

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile)

  • Centrifuge

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Tissue Preparation: On ice, dissect the corneas and rinse with cold homogenization buffer. Weigh the tissue and homogenize in a known volume of buffer using a tissue homogenizer.

  • Protein Quantification: Determine the total protein concentration of the corneal homogenate using a standard protein assay (e.g., Bradford or BCA assay).

  • Incubation: Pre-warm the corneal homogenate to 37°C. Initiate the reaction by adding the this compound solution to a final desired concentration.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of this compound and this compound acid in the supernatant using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound and this compound acid over time. Calculate the initial rate of hydrolysis and determine the kinetic parameters (e.g., Vmax and Km) by fitting the data to the Michaelis-Menten equation.

Quantification of this compound and this compound Acid by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and its free acid in biological matrices like aqueous humor or plasma.

Objective: To accurately measure the concentrations of this compound and this compound acid.

Instrumentation and Reagents:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase HPLC column (e.g., C18).

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • Internal standard (e.g., a deuterated analog of this compound or this compound acid).

  • Solid-phase extraction (SPE) cartridges for sample clean-up.

Procedure:

  • Sample Preparation: To a known volume of the biological sample (e.g., aqueous humor), add the internal standard.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analytes.

  • Reconstitution: Evaporate the extracted sample to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • Chromatographic Separation: Inject the reconstituted sample onto the HPLC system. Use a gradient elution program with mobile phases A and B to separate this compound and this compound acid from other components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound, this compound acid, and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve using standards of known concentrations. Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Zymography for Matrix Metalloproteinase (MMP) Activity

This protocol outlines the procedure for detecting and quantifying the activity of MMPs, such as MMP-1 and MMP-2, which are upregulated by this compound acid.

Objective: To assess the effect of this compound treatment on MMP activity in ocular tissues.

Materials:

  • Ocular tissue samples (e.g., ciliary muscle) from control and this compound-treated animals.

  • Lysis buffer for protein extraction.

  • Polyacrylamide gels co-polymerized with a substrate (e.g., gelatin for gelatinases like MMP-2).

  • SDS-PAGE electrophoresis system.

  • Renaturing buffer (e.g., Triton X-100 solution).

  • Developing buffer (containing CaCl2 and ZnCl2).

  • Staining solution (e.g., Coomassie Brilliant Blue).

  • Destaining solution.

  • Gel imaging and analysis system.

Procedure:

  • Protein Extraction: Homogenize the ocular tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of the extracts.

  • Electrophoresis: Load equal amounts of protein from each sample onto the substrate-containing polyacrylamide gel under non-reducing conditions. Run the electrophoresis at a constant voltage in a cold room or on ice.

  • Renaturation: After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in developing buffer at 37°C for an appropriate time (e.g., 12-24 hours) to allow the MMPs to digest the substrate in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, as the substrate has been degraded. Destain the gel to enhance the contrast.

  • Analysis: Image the gel and quantify the intensity of the clear bands using densitometry software. The intensity of the bands is proportional to the amount of active MMP in the sample.

Signaling Pathways and Visualizations

The therapeutic effect of this compound acid is mediated through its interaction with the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral outflow pathway, thereby increasing aqueous humor outflow and reducing IOP.

This compound Hydrolysis and Activation

The following diagram illustrates the conversion of the this compound prodrug to its active free acid form.

Travoprost_Hydrolysis This compound This compound (Isopropyl Ester Prodrug) CornealEsterases Corneal Esterases This compound->CornealEsterases Hydrolysis TravoprostAcid This compound Acid (Active Free Acid) CornealEsterases->TravoprostAcid Isopropanol Isopropanol CornealEsterases->Isopropanol

This compound prodrug hydrolysis to its active free acid.
Experimental Workflow for In Vitro Hydrolysis Assay

The diagram below outlines the key steps in a typical in vitro experiment to study the hydrolysis of this compound.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cornea Corneal Tissue Homogenate Corneal Homogenate Cornea->Homogenate Homogenization Incubation Incubate with this compound at 37°C Homogenate->Incubation Quenching Quench Reaction Incubation->Quenching Time Points Centrifugation Centrifuge Quenching->Centrifugation Analysis HPLC-MS/MS Analysis Centrifugation->Analysis Supernatant Data Data Interpretation (Kinetics) Analysis->Data Quantify this compound & this compound Acid

Workflow for an in vitro this compound hydrolysis assay.
This compound Acid Signaling Pathway

This diagram visualizes the signaling cascade initiated by the binding of this compound acid to the FP receptor.

Signaling_Pathway TravoprostAcid This compound Acid FP_Receptor Prostaglandin F (FP) Receptor TravoprostAcid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Mobilization Increased Intracellular Ca2+ IP3->Ca_Mobilization MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) DAG->MMP_Upregulation Ca_Mobilization->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Signaling pathway of this compound acid via the FP receptor.

Conclusion

The transformation of the this compound ester prodrug into its active free acid via corneal esterase-mediated hydrolysis is a pivotal event in its mechanism of action. This efficient bioconversion ensures targeted delivery of the active therapeutic agent to the anterior chamber of the eye, where it initiates a signaling cascade through the FP receptor. The subsequent upregulation of matrix metalloproteinases and remodeling of the extracellular matrix in the uveoscleral outflow pathway leads to a significant and sustained reduction in intraocular pressure. A thorough understanding of this entire process, from hydrolysis kinetics to downstream cellular effects, is essential for the continued development of novel and improved therapies for glaucoma. This technical guide has provided a comprehensive overview of these critical aspects, offering valuable insights and methodologies for the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols for Testing Travoprost Efficacy in Animal Models of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing various animal models of ocular hypertension (OHT) to evaluate the efficacy of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] this compound is a prostaglandin F2α analog that lowers IOP by increasing the uveoscleral outflow of aqueous humor.[2][3] Preclinical evaluation of novel anti-glaucoma therapies necessitates the use of robust and reproducible animal models of ocular hypertension. This document outlines protocols for three commonly used models: laser-induced ocular hypertension in non-human primates, steroid-induced ocular hypertension in rabbits, and microsphere-induced ocular hypertension in non-human primates.

Mechanism of Action of this compound

This compound is a prodrug that is hydrolyzed by corneal esterases to its active form, this compound free acid.[2] This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[4][5] Activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[4][6] These enzymes remodel the extracellular matrix, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[4][6]

Travoprost_Signaling_Pathway cluster_cornea Cornea cluster_uveoscleral Uveoscleral Pathway Tissues (e.g., Ciliary Muscle) This compound This compound (Prodrug) Travoprost_Acid This compound Free Acid (Active Drug) This compound->Travoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor Travoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activates MMPs Matrix Metalloproteinases (MMPs) Upregulation Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling MMPs->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Intraocular Pressure (IOP) Reduction Aqueous_Outflow->IOP_Reduction

Caption: this compound Signaling Pathway for IOP Reduction.

Animal Models of Ocular Hypertension

The selection of an appropriate animal model is critical for the evaluation of anti-glaucoma drugs. The following sections describe the protocols for inducing ocular hypertension and present available data on the efficacy of this compound in these models.

Laser-Induced Ocular Hypertension in Non-Human Primates (Cynomolgus Monkeys)

This model is considered a gold standard for preclinical glaucoma research due to the anatomical and physiological similarities of the non-human primate eye to the human eye.

Experimental Protocol:

A detailed protocol for laser-induced chronic ocular hypertension in non-human primates has been described.[7][8] The following is a summary of the key steps:

  • Animal Preparation: Adult cynomolgus monkeys are anesthetized. Proparacaine hydrochloride ophthalmic solution can be used for topical anesthesia, and pupil constriction is achieved with pilocarpine hydrochloride.

  • Laser Photocoagulation: A goniolens is placed on the cornea to visualize the trabecular meshwork. An argon laser is used to deliver laser spots to the trabecular meshwork over 180-360 degrees. Typical laser parameters are a 50 µm spot size, 0.5-second duration, and power of 1.0-1.2 W.

  • Post-operative Care: Topical antibiotics and corticosteroids are administered to control inflammation and prevent infection.

  • IOP Monitoring: IOP is monitored regularly using a calibrated tonometer (e.g., pneumatonometer) until a stable elevation is achieved, which may take several weeks.

  • This compound Administration: Once stable ocular hypertension is established, this compound (0.004%) is administered topically, typically once daily.

  • Efficacy Evaluation: IOP is measured at various time points post-Travoprost administration to determine its efficacy.

Data Presentation:

Animal ModelBaseline IOP (mmHg)Post-Travoprost IOP (mmHg)IOP Reduction (mmHg)IOP Reduction (%)
Laser-Induced OHT in Cynomolgus Monkeys33.7 ± 13.225.8 ± 11.2 (at 2.25 hrs)7.923.4%
35.1 ± 13.626.3 ± 10.2 (at 16 hrs)8.825.1%

Data presented as mean ± standard error of the mean.

Experimental_Workflow_Laser Start Start Anesthesia Anesthetize Non-Human Primate Start->Anesthesia Laser Laser Photocoagulation of Trabecular Meshwork Anesthesia->Laser PostOp Post-operative Care (Antibiotics, Steroids) Laser->PostOp IOP_Monitor Monitor IOP until Stable Hypertension PostOp->IOP_Monitor This compound Topical Administration of this compound (0.004%) IOP_Monitor->this compound IOP_Measure Measure IOP at Defined Time Points This compound->IOP_Measure Data_Analysis Data Analysis IOP_Measure->Data_Analysis Experimental_Workflow_Steroid Start Start Baseline_IOP Measure Baseline IOP in Rabbits Start->Baseline_IOP Steroid_Admin Topical Dexamethasone (0.1%) Administration Baseline_IOP->Steroid_Admin IOP_Monitor Monitor IOP Weekly for Development of Hypertension Steroid_Admin->IOP_Monitor Travoprost_Admin Initiate Topical This compound (0.004%) Treatment IOP_Monitor->Travoprost_Admin IOP_Measure Measure IOP at Regular Intervals Travoprost_Admin->IOP_Measure Data_Analysis Data Analysis IOP_Measure->Data_Analysis

References

Application Notes and Protocols for Formulating Travoprost Ophthalmic Solution for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating, analyzing, and evaluating a 0.004% Travoprost ophthalmic solution for research purposes. The protocols outlined below are intended for preclinical research and development and should be performed in a controlled laboratory setting.

Introduction

This compound is a synthetic prostaglandin F2α analog used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid form.[2] The this compound free acid is a selective FP prostanoid receptor agonist, which is believed to lower IOP by increasing the uveoscleral outflow of aqueous humor.[1][2] For research and development purposes, a stable and well-characterized ophthalmic solution is crucial for obtaining reliable and reproducible results in preclinical studies.

This document outlines the necessary components, formulation procedures, analytical quality control methods, and protocols for in-vivo efficacy testing of a research-grade this compound ophthalmic solution.

Materials and Equipment

Table 1: Materials for Formulation and Analysis

MaterialGradePurpose
This compound, USPPharmaceuticalActive Pharmaceutical Ingredient (API)
Polyoxyl 40 Hydrogenated Castor OilPharmaceuticalSolubilizing Agent
Boric AcidReagentBuffering Agent
Propylene GlycolUSP/EPTonicity Agent, Co-solvent
SorbitolUSP/EPTonicity Agent
Zinc ChlorideReagentPreservative System Component
Sodium HydroxideReagentpH Adjustment
Hydrochloric AcidReagentpH Adjustment
Water for Injection (WFI)USP/EPVehicle
AcetonitrileHPLC GradeMobile Phase for HPLC
Sodium 1-octanesulfonateReagentIon-pairing agent for HPLC
Phosphoric AcidReagentpH adjustment for Mobile Phase
0.22 µm Syringe FiltersSterileSterilization

Equipment:

  • Analytical Balance

  • pH meter

  • Osmometer

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Beakers and graduated cylinders

  • Autoclave

  • Laminar flow hood

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Tonometer for animal studies

  • Animal handling and dosing equipment

Formulation Protocol

This protocol describes the preparation of a 100 mL batch of 0.004% this compound ophthalmic solution. All operations should be performed in a clean environment, and aseptic techniques should be used for the final sterilization step.

Table 2: Formulation Composition for 100 mL of 0.004% this compound Ophthalmic Solution

ComponentConcentration (% w/v)Amount for 100 mL
This compound0.004%4 mg
Polyoxyl 40 Hydrogenated Castor Oil0.5%500 mg
Boric Acid0.3%300 mg
Propylene Glycol0.75%750 mg
Sorbitol4.6%4.6 g
Zinc Chloride0.0025%2.5 mg
Sodium Hydroxide / Hydrochloric Acidq.s. to pH 5.7As required
Water for Injectionq.s. to 100 mLAs required

Step-by-Step Formulation Procedure:

  • Preparation of the Vehicle: In a sterile beaker, add approximately 80 mL of Water for Injection.

  • Dissolution of Excipients: While stirring, sequentially add and dissolve the boric acid, propylene glycol, and sorbitol. Ensure each component is fully dissolved before adding the next.

  • Preparation of the this compound Concentrate: In a separate small, sterile beaker, add the polyoxyl 40 hydrogenated castor oil. Gently warm the beaker to approximately 40°C to reduce viscosity. Accurately weigh and add the this compound to the warmed polyoxyl 40 hydrogenated castor oil. Stir until the this compound is completely dissolved.

  • Combining the Phases: Slowly add the this compound concentrate to the aqueous vehicle while continuously stirring. Continue to stir for at least 30 minutes to ensure a uniform solution.

  • Addition of Zinc Chloride: Dissolve the zinc chloride in a small amount of Water for Injection and add it to the main solution with stirring.

  • pH Adjustment: Cool the solution to room temperature. Measure the pH and adjust to approximately 5.7 using 0.1 N sodium hydroxide or 0.1 N hydrochloric acid as needed.[1]

  • Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add Water for Injection to bring the final volume to 100 mL. Mix thoroughly.

  • Sterilization: Under a laminar flow hood, filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Storage: Store the prepared ophthalmic solution at 2-8°C, protected from light.

Quality Control Parameters

Table 3: Quality Control Specifications for Research-Grade this compound Ophthalmic Solution

ParameterSpecification
AppearanceClear, colorless to slightly yellow solution
pH5.5 - 6.0[3]
Osmolality270 - 320 mOsmol/kg[2]
This compound Assay90.0% - 110.0% of labeled amount (0.004% w/v)
SterilitySterile

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Assay

This method is for the quantitative determination of this compound in the formulated ophthalmic solution.

Table 4: HPLC Method Parameters

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 mm x 15 cm, 5 µm packing (L1)
Mobile Phase Acetonitrile and a buffer solution (17:33 v/v). The buffer consists of 2.18 mg/mL sodium 1-octanesulfonate in water, with the pH adjusted to 3.5 with phosphoric acid.[4]
Flow Rate 2.0 mL/min[4]
Injection Volume 100 µL[4]
Detection Wavelength 220 nm[5]
Column Temperature 25°C
Standard Solution 0.04 mg/mL of USP this compound Reference Standard in a mixture of acetonitrile and water (3:7).[4]
Sample Solution Use the formulated ophthalmic solution without dilution.[4]

Procedure:

  • Prepare the mobile phase and standard solution as described in Table 4.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the peak area.

  • Inject the sample solution and record the peak area.

  • Calculate the concentration of this compound in the sample using the following formula:

    Concentration (mg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (mg/mL)

In-Vivo Efficacy Study in a Rabbit Model of Ocular Hypertension

This protocol describes the induction of ocular hypertension in rabbits and the subsequent evaluation of the formulated this compound ophthalmic solution. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

5.2.1. Induction of Ocular Hypertension

One common method for inducing a transient and reversible model of ocular hypertension is through the infusion of a hypertonic glucose solution.[6]

Procedure:

  • Acclimatize New Zealand white rabbits for at least one week before the experiment.

  • Anesthetize the rabbits with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

  • Measure the baseline intraocular pressure (IOP) of both eyes using a calibrated tonometer.

  • Induce ocular hypertension by administering a rapid intravenous infusion of a 5% glucose solution (15 mL/kg) into the marginal ear vein.[6]

  • Monitor the IOP until a significant and stable elevation is observed (typically within 30-60 minutes).

5.2.2. Evaluation of the Formulated this compound Solution

Procedure:

  • Once ocular hypertension is established, divide the rabbits into two groups: a control group and a treatment group.

  • Instill one drop (approximately 30 µL) of the vehicle (formulation without this compound) into one eye of the control group rabbits.

  • Instill one drop (approximately 30 µL) of the formulated 0.004% this compound ophthalmic solution into one eye of the treatment group rabbits. The contralateral eye can serve as an untreated control.

  • Measure the IOP in both eyes at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours) after instillation.[1]

  • Record and analyze the IOP data to determine the IOP-lowering efficacy of the this compound formulation compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its active free acid form. This active metabolite then binds to and activates the prostaglandin F (FP) receptors located in the ciliary muscle and trabecular meshwork. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing the outflow of aqueous humor and reducing intraocular pressure.

Travoprost_Signaling_Pathway This compound This compound (Prodrug) Travoprost_Acid This compound Free Acid (Active Drug) This compound->Travoprost_Acid Corneal Esterases FP_Receptor Prostanoid FP Receptor Travoprost_Acid->FP_Receptor Binds and Activates Signaling_Cascade Downstream Signaling Cascade FP_Receptor->Signaling_Cascade ECM_Remodeling Extracellular Matrix Remodeling Signaling_Cascade->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: this compound Mechanism of Action.

Experimental Workflow for Formulation and Evaluation

The following diagram illustrates the overall workflow from formulation to preclinical evaluation of the this compound ophthalmic solution.

Experimental_Workflow cluster_Formulation Formulation cluster_QC Quality Control cluster_InVivo In-Vivo Efficacy Materials Weighing of Materials Mixing Mixing and Dissolution Materials->Mixing pH_Adjustment pH and Volume Adjustment Mixing->pH_Adjustment Sterilization Sterile Filtration pH_Adjustment->Sterilization Appearance_pH_Osmolality Appearance, pH, Osmolality Sterilization->Appearance_pH_Osmolality HPLC_Assay HPLC Assay Sterilization->HPLC_Assay Animal_Model Induction of Ocular Hypertension in Rabbits HPLC_Assay->Animal_Model Dosing Topical Administration Animal_Model->Dosing IOP_Measurement IOP Measurement Dosing->IOP_Measurement Data_Analysis Data Analysis IOP_Measurement->Data_Analysis

Caption: Formulation and Evaluation Workflow.

References

Application Notes and Protocols for the Quantification of Travoprost using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Travoprost in pharmaceutical formulations and biological matrices. Detailed protocols, comparative data, and visual workflows are presented to assist in method development, validation, and routine analysis.

Introduction

This compound is a prostaglandin F2α analogue used for the treatment of glaucoma and ocular hypertension.[1][2] Accurate and precise quantification of this compound is crucial for quality control of pharmaceutical products and for pharmacokinetic studies. HPLC is a widely used analytical technique for this purpose, offering high sensitivity and specificity.[1] This document outlines various reversed-phase HPLC (RP-HPLC) methods coupled with different detection techniques.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters of various HPLC methods developed for the quantification of this compound. This allows for a direct comparison of method performance.

Table 1: HPLC-UV/PDA Methods for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4 (USP)
Column PHENOMENOX C18 (150x4.6 mm, 5 µm)[1]Inertsil C18 (300x3.9mm, 5µm)[3]Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[4]Reversed-phase C18 (150x4.6 mm)[1]
Mobile Phase 0.1% Orthophosphoric acid: Methanol (60:40 v/v)[1]Acetonitrile: Buffer (60:40 v/v)¹[3]Water (pH 2 with OPA): Methanol (85:15% v/v)[4]Acetonitrile: 2.18 mg/mL Sodium 1-octanesulfonate in water (pH 3.5 with phosphoric acid) (17:33)[1]
Flow Rate 0.8 mL/min[1]1.0 mL/min[3]0.8 mL/min[4]2.0 mL/min[1]
Detection Wavelength 272 nm[5]Wavelength Gradient[3]233 nm[4]220 nm[1]
Retention Time (min) 6.322[5]Not Specified5.10[4]Not Specified
Linearity Range 10-60 µg/mL[1]25-150% of working concentration[3]25-150% of working concentration[4]Not Specified
Correlation Coefficient (r²) > 0.999[5]> 0.999[3]0.999[4]Not Specified
Limit of Detection (LOD) 0.0021 µg/mL[5]Not Specified0.002 µg/mL[4]2 ng[1]
Limit of Quantification (LOQ) 0.0069 µg/mL[5]1.8 µg/mL[3]0.007 µg/mL[4]Not Specified
Recovery (%) 100.27[1]Not SpecifiedNot Specified99.7[1]

¹Buffer: 3.4 g potassium dihydrogen phosphate in 1000 mL water, pH adjusted to 2.8 with orthophosphoric acid.[3]

Table 2: HPLC-MS/MS Methods for this compound Quantification

ParameterMethod 1Method 2
System Waters Acquity UPLC with Waters Xevo TQ MS[6]HPLC with negative ion electrospray ionization tandem MS[7]
Column Kinetex biphenyl 100A (2.1x100 mm, 2.6 µm)[6]Octadecylsilica (C18)[7]
Mobile Phase A 5 mM Ammonium acetate with 0.02% formic acid in water[6]Not Specified
Mobile Phase B 5 mM Ammonium acetate with 0.02% formic acid in Acetonitrile/water (95/5; v/v)[6]Not Specified
Elution Gradient[6]Isocratic
Flow Rate 0.25 mL/min[6]Not Specified
Detection Mode Multiple Reaction Monitoring (MRM), Positive ESI[6]Negative ion electrospray ionization[7]
Linearity Range 1-500 µg/g[6]0.010-3.00 ng/mL[7]
Correlation Coefficient (r²) 0.99Not Specified
Sample Matrix Cosmetic Serum[6]Human Plasma[7]

Experimental Protocols

Protocol 1: RP-HPLC-PDA Method for this compound in Ophthalmic Solutions

This protocol is based on a method for the simultaneous determination of this compound and Timolol.[5]

1. Instrumentation and Conditions:

  • HPLC System: HPLC with a PDA detector.

  • Column: PHENOMENOX C18, 150×4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A filtered and degassed mixture of 0.1% orthophosphoric acid and methanol (60:40 v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.[5]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-60 µg/mL).

  • Sample Preparation: Dilute the ophthalmic solution with the mobile phase to bring the concentration of this compound within the calibration range.[4]

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: HPLC-MS/MS Method for this compound in Biological Matrices

This protocol is adapted from a method for the analysis of prostaglandin analogues in cosmetic serums.[6]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.[6]

  • Column: Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 μm).[6]

  • Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid.[6]

  • Mobile Phase B: 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Elution: A linear gradient.[6]

  • Ionization: Positive electrospray ionization (ESI).[6]

2. Preparation of Solutions:

  • Standard Stock Solutions: Prepare stock solutions of this compound and an internal standard (e.g., reserpine) in methanol.[6] Store at -20°C.[6]

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking a pre-checked blank matrix with appropriate amounts of the stock solutions.[6]

  • Sample Extraction:

    • To 100 mg of the sample, add the internal standard.[6]

    • Add 995 µL of the HPLC mobile phase (50:50 v/v of A and B).[6]

    • Ultrasonicate for 10 minutes.[6]

    • Centrifuge at 3000 g for 5 minutes.[6]

    • Inject 10 µL of the clear supernatant into the HPLC-MS/MS system.[6]

3. MS/MS Detection:

  • Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.[6]

  • Optimize the precursor and product ions for this compound and the internal standard. For this compound free acid, the [M-H]⁻ ion at m/z 457 can be fragmented to yield a product ion at m/z 161.[7]

Visualizations

Signaling Pathway of this compound

This compound is a prodrug that is hydrolyzed by corneal esterases to its active form, this compound free acid.[3] This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[1][3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork increases the expression of matrix metalloproteinases (MMPs).[1] This leads to the remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure.[1]

G Simplified Signaling Pathway of this compound This compound This compound (Prodrug) Esterases Corneal Esterases This compound->Esterases Hydrolysis Travoprost_Acid This compound Free Acid (Active Metabolite) Esterases->Travoprost_Acid FP_Receptor Prostaglandin FP Receptor Travoprost_Acid->FP_Receptor Activation MMPs Increased Expression of Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduction of Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for this compound Quantification by HPLC

The general workflow for quantifying this compound using HPLC involves several key steps, from sample preparation to data analysis.

G General Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection into HPLC System Standard_Prep->Injection Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/PDA or MS/MS) Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound HPLC analysis.

HPLC Method Validation Parameters

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are often followed.[1][2]

G Key Parameters for HPLC Method Validation (ICH Guidelines) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Validation->System_Suitability

Caption: HPLC method validation parameters.

References

Application Notes and Protocols for Studying Travoprost's Effect on Ciliary Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell culture techniques and experimental protocols for investigating the effects of Travoprost on human ciliary muscle (HCM) cells. The following sections detail the methodologies for cell culture, experimental assays, and data interpretation, supported by quantitative data and visual diagrams of key pathways and workflows.

Introduction

This compound, a synthetic prostaglandin F2α analog, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor.[1] This is achieved through the binding of its active form, this compound free acid, to the prostaglandin F (FP) receptor on ciliary muscle cells.[1][2] This interaction initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) in the ciliary muscle, thereby reducing outflow resistance.[1][3] Understanding the cellular and molecular mechanisms of this compound's action on ciliary muscle cells is crucial for the development of more effective glaucoma therapies.

Data Presentation

The following tables summarize the quantitative data on the potency of this compound free acid and other prostaglandin analogs in activating the FP receptor in human ciliary muscle cells and their effects on matrix metalloproteinase (MMP) activity.

Table 1: Potency of Prostaglandin Analogs in Activating the FP Receptor in Human Ciliary Muscle Cells (Phosphoinositide Turnover Assay) [1]

CompoundEC₅₀ (nM)
This compound acid 2.6 ± 0.8
Bimatoprost acid3.6 ± 1.2
Prostaglandin F₂α134 ± 17
Latanoprost acid198 ± 83
Unoprostone5,500 ± 1,500
Bimatoprost9,600 ± 1,100

Table 2: Agonist Potency of Prostaglandin Analogs at the Cloned Human Ciliary Body FP Receptor (Phosphoinositide Turnover Assay) [2]

CompoundEC₅₀ (nM)
This compound acid 3.2 ± 0.6
Bimatoprost free acid5.8 ± 2.6
Fluprostenol6.1 ± 1.5
Latanoprost free acid54.6 ± 12.4
Bimatoprost694 ± 293
Unoprostone isopropyl ester9,100 ± 2,870

Table 3: Effect of this compound on MMP-1/2 Activity in Rabbit Ciliary Muscle [4]

Treatment GroupDurationIncrease in MMP-1/2 Activity (%)
0.004% this compound7 days23.2
14 days61.7
24 days111.5
0.004% this compound + 2% Pilocarpine7 days49.3
14 days68.0
24 days88.4

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound in ciliary muscle cells and a typical experimental workflow for studying its effects.

Travoprost_Signaling_Pathway This compound This compound (Prodrug) Travoprost_Acid This compound Free Acid (Active Drug) This compound->Travoprost_Acid Corneal Esterases FP_Receptor FP Receptor Travoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAP Kinase Pathway (JNK) Ca_Mobilization->MAPK_Pathway PKC->MAPK_Pathway Gene_Expression ↑ Gene Expression (e.g., MMPs) MAPK_Pathway->Gene_Expression MMP_Secretion ↑ MMP Secretion (MMP-1, -2, -3, -9) Gene_Expression->MMP_Secretion ECM_Remodeling Extracellular Matrix Remodeling MMP_Secretion->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

This compound Signaling Pathway in Ciliary Muscle Cells.

Experimental_Workflow A Isolation of Human Ciliary Muscle Tissue (from donor eyes) B Establishment of Primary Human Ciliary Muscle (HCM) Cell Culture A->B C Cell Characterization (Immunocytochemistry for smooth muscle markers) B->C D Subculture and Expansion of HCM Cells B->D E Treatment with This compound Free Acid (various concentrations) D->E F Control Group (Vehicle) D->F G Collection of Conditioned Media and Cell Lysates E->G J Analysis of ECM Deposition (Immunocytochemistry) E->J F->G F->J H Analysis of MMP Activity (Gelatin Zymography) G->H I Analysis of Protein Expression (Western Blot for MMPs, TIMPs, ECM proteins) G->I K Analysis of Signaling (Ca²⁺ Mobilization Assay, MAP Kinase Assay) G->K L Data Analysis and Interpretation H->L I->L J->L K->L

Experimental Workflow for Studying this compound's Effects.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in studying the effects of this compound on human ciliary muscle cells.

Protocol 1: Isolation and Primary Culture of Human Ciliary Muscle (HCM) Cells

This protocol describes a general method for establishing primary cultures of HCM cells from donor eye tissue.[5]

Materials:

  • Human donor eyes (obtained from an eye bank)

  • Sterile dissection tools (forceps, scissors, scalpel)

  • Dissection microscope

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/dishes

  • Centrifuge

Procedure:

  • Tissue Dissection: Under a dissecting microscope, make a circumferential incision posterior to the limbus to open the globe. Remove the lens and vitreous. Carefully dissect the ciliary muscle from the sclera.

  • Explant Culture:

    • Mince the dissected ciliary muscle tissue into small pieces (approximately 1-2 mm³).

    • Place the tissue pieces in a culture flask.

    • Add a minimal amount of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to allow the explants to adhere to the bottom of the flask.

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

    • After 24-48 hours, carefully add more complete culture medium.

    • Monitor the flask for cell outgrowth from the explants.

  • Enzymatic Digestion (Alternative to Explant Culture):

    • Mince the dissected ciliary muscle tissue into small pieces.

    • Incubate the tissue fragments in DMEM containing 0.1% Collagenase Type I for 30-60 minutes at 37°C with gentle agitation.

    • Neutralize the collagenase by adding an equal volume of complete culture medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete culture medium and plate in a culture flask.

  • Cell Culture and Maintenance:

    • Culture the cells at 37°C in a humidified 5% CO₂ incubator.

    • Change the culture medium every 2-3 days.

    • When the cells reach 80-90% confluency, subculture them using a standard trypsinization protocol. HCM cells can typically be subcultured up to the fifth passage.[5]

  • Cell Characterization: Confirm the identity of the cultured cells as ciliary muscle cells by immunocytochemistry for smooth muscle-specific markers such as α-smooth muscle actin and desmin.[5]

Protocol 2: Treatment of HCM Cells with this compound Free Acid

Materials:

  • Confluent cultures of HCM cells

  • This compound free acid (stock solution in DMSO or ethanol)

  • Serum-free DMEM

  • Vehicle control (DMSO or ethanol)

Procedure:

  • Seed HCM cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates) and grow to 80-90% confluency.

  • Wash the cells twice with serum-free DMEM to remove any residual serum.

  • Prepare working solutions of this compound free acid in serum-free DMEM at the desired concentrations. Based on published EC₅₀ values, a concentration range of 1 nM to 1 µM is recommended to capture the full dose-response curve.[1][2] A typical treatment concentration for observing effects on MMPs could be in the range of 10-100 nM.

  • Add the this compound free acid solutions or the vehicle control to the respective wells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, collect the conditioned medium and/or cell lysates for downstream analysis.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is adapted from standard gelatin zymography procedures and is suitable for analyzing MMP activity in the conditioned medium of HCM cells.

Materials:

  • Conditioned medium from this compound-treated and control HCM cells

  • SDS-PAGE equipment

  • Acrylamide/Bis-acrylamide solution

  • Gelatin

  • Tris-HCl

  • SDS

  • Ammonium persulfate (APS)

  • TEMED

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation:

    • Collect the conditioned medium from the treated and control cells.

    • Centrifuge the medium to remove any cell debris.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA assay).

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load the samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Gel Renaturation and Development:

    • Carefully remove the gel from the glass plates.

    • Wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove the SDS.

    • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.

    • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

  • Data Analysis:

    • Image the gel and quantify the intensity of the bands using densitometry software. The bands corresponding to pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.

Protocol 4: Western Blotting for MMPs, TIMPs, and ECM Proteins

This protocol provides a general procedure for analyzing the expression of specific proteins in HCM cell lysates.

Materials:

  • Cell lysates from this compound-treated and control HCM cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the MMPs, TIMPs, or ECM proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 5: Immunocytochemistry for Extracellular Matrix Proteins

This protocol is for the visualization of ECM proteins in cultured HCM cells.

Materials:

  • HCM cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies against ECM proteins (e.g., collagen I, collagen III, fibronectin, laminin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow HCM cells on sterile glass coverslips in a culture plate.

    • Treat the cells with this compound free acid or vehicle as described in Protocol 2.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 30-60 minutes at room temperature.

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using mounting medium.

    • Visualize the staining using a fluorescence microscope.

These protocols provide a solid foundation for investigating the cellular and molecular effects of this compound on ciliary muscle cells. Researchers should optimize the specific conditions for their experimental setup to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Stability of Travoprost solution under varying temperature and light conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of travoprost ophthalmic solution under varying temperature and light conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound ophthalmic solution?

A1: this compound ophthalmic solution should be stored at temperatures ranging from 2°C to 25°C (36°F to 77°F).[1][2] Refrigeration is acceptable but not mandatory.[1][2] It is also crucial to protect the solution from light by keeping the bottle in its outer carton when not in use.[1][3]

Q2: How stable is this compound solution at room temperature (25°C)?

A2: this compound solution is highly stable at room temperature. Studies have shown that unpouched this compound ophthalmic solution (Travatan®) remains stable for over eighteen months at 25°C.[4] When stored in a foil overwrap to reduce moisture loss, the projected stability extends to more than three years at 25°C.[4] Another study confirmed stability for at least 30 days at 27°C.[5][6][7]

Q3: What is the effect of elevated temperatures on the stability of this compound solution?

A3: Exposure to elevated temperatures can lead to the degradation of this compound. At 40°C (104°F), the solution is stable for at least six months.[4] However, at 50°C (122°F), a statistically significant degradation rate of 0.46 μg/mL/day has been observed.[5][6][7] At an even higher temperature of 55°C (131°F), the solution remains stable for at least three months.[4] It is important to note that even at elevated temperatures where the concentration of this compound may remain within limits for a period, an increase in degradation products can occur.

Q4: Is this compound solution sensitive to light?

A4: Yes, this compound is sensitive to light.[3] Photostability studies have demonstrated that exposure to light can lead to a decrease in the this compound assay and an increase in related substances.[2][3] However, the product remains within specification if it is protected from light by its secondary packaging.[2][3] Accelerated light exposure equivalent to two years of normal room lighting did not result in significant degradation of the commercial product (Travatan®).[4]

Q5: What happens if this compound solution is accidentally frozen?

A5: this compound solution is stable under freeze-thaw conditions.[4] Studies involving alternating weekly cycles at -20°C and 30°C have shown that the formulation remains stable.[4]

Troubleshooting Guide

Problem: I am observing a rapid decrease in this compound concentration in my stability study, even at room temperature.

  • Possible Cause 1: Improper Storage: Ensure the solution is stored within the recommended 2°C to 25°C range and, critically, is protected from light.[1][2][3] Accidental exposure to intense light sources in the laboratory can accelerate degradation.

  • Possible Cause 2: Evaporation: If you are using uncapped or frequently opened bottles, evaporation can lead to an apparent increase in concentration, which might mask initial degradation and then show a sharp drop.[5][6][7] One study noted that higher than expected concentrations in stressed samples were likely due to evaporation.[5][6][7] Ensure containers are sealed properly.

  • Possible Cause 3: Analytical Method Issues: Verify the calibration and suitability of your analytical method (e.g., HPLC, LC/MS/MS). Inaccurate measurements can be mistaken for degradation.

Problem: My analysis shows an increase in unknown peaks/impurities over time.

  • Possible Cause 1: Degradation: This is a direct indication of this compound degradation. The primary degradation pathways include hydrolysis of the isopropyl ester to the active this compound free acid, and the formation of isomers and oxidation products.[3][4][5][6][7][8][9][10][11]

  • Possible Cause 2: Interaction with Container/Closure: Although less common with approved packaging, interactions between the solution and the container material could potentially leach substances that appear as unknown peaks in your chromatogram.

Problem: The pH of my this compound solution is shifting outside the acceptable range (typically 5.5-7.0).

  • Possible Cause 1: Hydrolysis: The hydrolysis of the isopropyl ester of this compound to its corresponding carboxylic acid (this compound free acid) can lead to a decrease in the pH of the solution.

  • Possible Cause 2: Buffer Degradation: If the formulation contains a buffer system, the degradation of the buffering agents themselves could lead to a pH shift.

Data Summary

Table 1: Thermal Stability of this compound Ophthalmic Solution

TemperatureDurationThis compound Concentration / StabilityReference
4°C (39°F)Not specifiedStable[4]
25°C (77°F)> 18 months (unpouched)Stable[4]
25°C (77°F)> 3 years (pouched)Projected to be stable[4]
27°C (81°F)30 daysStable[5][6][7]
37°C (99°F)30 daysStable (with high variability in measurements)[5][6][7]
40°C (104°F)6 monthsStable[4]
50°C (122°F)30 daysDegradation rate of 0.46 μg/mL/day[5][6][7]
55°C (131°F)3 monthsStable[4]
Freeze-Thaw (-20°C to 30°C)3 cyclesStable[4]

Table 2: Photostability of this compound Ophthalmic Solution

Light Exposure ConditionObservationConclusionReference
Accelerated (1.2 million lux hours visible, 200 watt hours/m² UV)StableSimulates two years of normal room lighting[4]
Unspecified light exposure (without secondary packaging)Decreased this compound assay, increased related substancesSensitive to light[2][3]

Experimental Protocols

Methodology for a Typical Thermal Stability Study

A representative experimental protocol for assessing the thermal stability of this compound ophthalmic solution, based on published studies, is as follows:

  • Sample Preparation: Commercially available this compound ophthalmic solution (e.g., 0.004%) is used in its original packaging.

  • Storage Conditions: Bottles are stored in calibrated, light-free incubators at various temperatures (e.g., 27°C, 37°C, and 50°C).[5][6][7]

  • Time Points: Samples are collected for analysis at predetermined intervals, such as 3, 9, 15, and 30 days.[5][6][7]

  • Simulated Use (Optional): To mimic patient use, capped bottles may be inverted and left uncapped for a short period (e.g., 1 minute) daily.[5][6][7]

  • Sample Analysis: The concentration of this compound is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[5][6][7]

  • Data Analysis: The degradation rate at each temperature is determined by plotting the concentration of this compound against time.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_storage 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Evaluation prep Obtain this compound Solution in Original Packaging storage_temp Store in Light-Free Incubators (e.g., 27°C, 37°C, 50°C) prep->storage_temp storage_light Expose to Controlled Light Conditions (ICH Q1B) prep->storage_light sampling Collect Samples at Predetermined Timepoints storage_temp->sampling storage_light->sampling analysis Quantify this compound & Impurities (HPLC or LC/MS/MS) sampling->analysis data_eval Assess Degradation Rate & Impurity Profile analysis->data_eval

Workflow for this compound Stability Testing.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound (Isopropyl Ester Prodrug) hydrolysis This compound Free Acid This compound->hydrolysis Hydrolysis (e.g., moisture) isomerization 5,6-trans Isomer & 15-epi Diastereomer This compound->isomerization Isomerization (e.g., heat, light) oxidation 15-Keto Derivative & Epoxide Derivatives This compound->oxidation Oxidation (e.g., oxygen, light)

Primary Degradation Pathways of this compound.

References

Technical Support Center: Improving the Ocular Bioavailability of Travoprost Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Travoprost formulations with enhanced ocular bioavailability.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed to provide rapid, targeted solutions to specific issues that may arise during your research and development process.

Question ID Question Answer
FORM-001 My this compound formulation shows poor aqueous solubility. What strategies can I employ to improve it?This compound is a highly hydrophobic compound with low aqueous solubility.[1] To enhance its solubility, consider the following approaches: • Use of Surfactants and Co-solvents: Incorporate non-ionic surfactants like Polysorbate 80 (Tween® 80) or co-solvents such as propylene glycol.[2][3] • Complexation with Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with this compound, significantly increasing its aqueous solubility.[4] • Nanoemulsion Formulation: Encapsulating this compound in a nanoemulsion can improve its solubility and bioavailability.[1][5]
FORM-002 I'm observing significant degradation of this compound in my aqueous formulation. How can I improve its stability?This compound is susceptible to hydrolysis, especially at non-optimal pH.[6] To improve stability: • pH Optimization: Maintain the formulation pH between 5.4 and 6.0, with an optimal pH of 5.7.[2] • Appropriate Preservative Selection: While benzalkonium chloride (BAK) is a common preservative, it can cause ocular surface toxicity.[7] Consider alternatives like polyquaternium-1 (Polyquad) or potassium sorbate.[2][8] • Sterilization Method: Ethylene oxide sterilization of containers has been shown to result in better stability compared to gamma irradiation.[2]
BIO-001 My in vitro corneal permeation studies show low drug penetration. What could be the reason and how can I improve it?Low corneal permeation is a common challenge due to the multi-layered structure of the cornea. To enhance permeation: • Incorporate Permeation Enhancers: Excipients like oleic acid or Captex® 8000 can be included in your formulation to improve corneal penetration.[1] Chitosan and its derivatives can also be used as they temporarily open tight junctions between epithelial cells.[9] • Nanocarrier Systems: Formulations like liquid crystalline nanostructures (LCNs) with particle sizes less than 400 nm have demonstrated greater penetration through the corneal mucosa.[1] • Mucoadhesive Polymers: The use of mucoadhesive polymers such as chitosan or sodium hyaluronate can increase the residence time of the formulation on the ocular surface, allowing more time for drug absorption.[3][9]
BIO-002 The in vivo studies in our animal model show a short duration of action for our this compound formulation. How can we achieve sustained release?Rapid precorneal elimination is a major barrier to sustained ocular drug delivery. To prolong the duration of action: • Sustained Release Drug Delivery Systems: Consider advanced delivery systems like: - Punctum Plugs: Biodegradable hydrogel punctum plugs can provide sustained release of this compound for up to 3 months.[10][11] - Contact Lenses: Soaking contact lenses in this compound-loaded nanoparticle solutions can sustain drug delivery for up to 120-144 hours.[12] - In-situ Gels: Polymeric gels that undergo a phase transition upon instillation can increase contact time and provide sustained release.[13]
ANAL-001 I am having trouble with the analytical quantification of this compound in ocular tissue samples. What is a reliable method?Quantification of this compound in biological matrices requires a sensitive and specific analytical method. • LC-MS/MS: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in aqueous humor.[1] A common internal standard used is Dapoxetine.[1] • HPLC-UV: High-Performance Liquid Chromatography with UV detection is also a widely used method. The USP monograph for this compound Ophthalmic Solution suggests a mobile phase of acetonitrile and deionized water (pH adjusted to 3 with phosphoric acid) at a ratio of 65:35, with UV detection at 220 nm.[1][14]
TOX-001 My formulation is causing ocular irritation in animal studies. What are the potential causes and solutions?Ocular irritation can be caused by the active ingredient, preservatives, or other excipients in the formulation. • Preservative-Related Toxicity: Benzalkonium chloride (BAK) is known to cause ocular surface inflammation and dry eye.[7] Consider using a BAK-free formulation or a less toxic preservative like Polyquad.[7][8] • pH and Osmolality: Ensure the formulation's pH and osmolality are within the physiologically acceptable range for ophthalmic solutions (pH ~7.4, Osmolality ~280-320 mOsm/kg) to minimize discomfort.[2] A study on generic this compound formulations found pH values ranging from 4.7 to 5.9.[15][16]

II. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound formulations.

Protocol 1: Ex Vivo Corneal Permeation Study

Objective: To evaluate the permeation of a this compound formulation across an excised cornea.

Materials:

  • Freshly excised rabbit corneas

  • Franz diffusion cells

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound formulation

  • Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Obtain fresh rabbit eyes from a local abattoir.

  • Carefully excise the corneas and mount them in Franz diffusion cells, with the epithelial side facing the donor compartment.

  • Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C with constant stirring.

  • Apply a known volume of the this compound formulation to the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS.

  • Analyze the withdrawn samples for this compound concentration using a validated analytical method.

  • Calculate the permeation parameters, such as the steady-state flux (Jss) and the apparent permeability coefficient (Papp).

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits

Objective: To determine the pharmacokinetic profile of a this compound formulation in the aqueous humor of rabbits.

Materials:

  • Healthy New Zealand white rabbits

  • This compound formulation

  • Topical anesthetic

  • Microsyringes

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimatize the rabbits to the laboratory conditions.

  • Administer a single drop of the this compound formulation into the lower conjunctival sac of one eye of each rabbit.

  • At specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-instillation, collect aqueous humor samples (approximately 50-100 µL) from the anterior chamber using a fine needle under topical anesthesia.

  • Immediately process and store the samples at -80°C until analysis.

  • Quantify the concentration of this compound (or its active metabolite, this compound acid) in the aqueous humor samples using a validated LC-MS/MS method.

  • Plot the concentration-time profile and calculate the key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Protocol 3: Intraocular Pressure (IOP) Reduction Study in a Glaucoma Model

Objective: To evaluate the efficacy of a this compound formulation in reducing IOP in a relevant animal model.

Materials:

  • Normotensive or hypertensive rabbits

  • This compound formulation

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic

Procedure:

  • Measure the baseline IOP of the rabbits for several days to establish a stable reading.

  • Administer a single drop of the this compound formulation to one eye of each rabbit, with the contralateral eye serving as a control (receiving a placebo or no treatment).

  • Measure the IOP in both eyes at various time points post-administration (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Calculate the mean IOP reduction from baseline for the treated and control eyes.

  • Compare the IOP-lowering effect of the test formulation with a commercial this compound product (e.g., Travatan®).

III. Data Summary

This section presents quantitative data from various studies to facilitate comparison of different this compound formulations.

Table 1: Physicochemical Properties of Novel this compound Formulations

Formulation TypeParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
This compound-loaded PEGylated solid lipid nanoparticles (TP-pSLNs) 221–257-27.3 to -20.4Not Reported[12]
This compound-loaded Liquid Crystalline Nanostructures (F-1-L) 216.20 ± 6.12Not Reported85.30 ± 4.29[1]
This compound-loaded Liquid Crystalline Nanostructures (F-3-L) 129.40 ± 11.73Not Reported82.54 ± 7.65[1]
This compound Nanoemulsion Suitable nanodroplet sizeNegativeNot Reported[5][17]

Table 2: Bioavailability and Efficacy of Different this compound Formulations

FormulationRelative Bioavailability (vs. Travatan®)Duration of IOP ReductionMean IOP ReductionReference
This compound-loaded Liquid Crystalline Nanostructures (F-1-L) 106.1%48 hoursNot Reported[1]
This compound-loaded Liquid Crystalline Nanostructures (F-3-L) 322.82%72 hoursNot Reported[1]
This compound Nanoemulsion Enhanced absorption (higher Cmax and AUC)ProlongedNot Reported[1][5]
ENV515 this compound Extended-Release Not Applicable25 days~6.6 mmHg (28%)[18]
iDose this compound Implant Not Applicable12 months~8.0 mmHg (32%) at 3 months[18]
This compound 0.004% Ophthalmic Solution Not Applicable24 hours6.5–9.0 mmHg[19]

IV. Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Experimental_Workflow Formulation Formulation Development (e.g., Nanoemulsion, LCNs) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Corneal Permeation) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, IOP Reduction) InVitro->InVivo Promising Results Optimization Formulation Optimization InVitro->Optimization Toxicity Ocular Irritation & Toxicity Assessment InVivo->Toxicity InVivo->Optimization Iterative Improvement Toxicity->Optimization Ocular_Bioavailability_Barriers Instillation Topical Instillation of Eye Drop Precorneal Precorneal Barriers Tear Film Turnover Nasolacrimal Drainage Instillation->Precorneal Corneal Corneal Barriers Epithelium (Lipophilic) Stroma (Hydrophilic) Endothelium Precorneal->Corneal Drug Loss Systemic Systemic Absorption (Undesirable) Precorneal->Systemic Drug Loss AqueousHumor Aqueous Humor (Target Site for IOP Reduction) Corneal->AqueousHumor Successful Permeation Travoprost_Action_Pathway This compound This compound (Isopropyl Ester Prodrug) CornealEsterases Corneal Esterases This compound->CornealEsterases Hydrolysis TravoprostAcid This compound Acid (Active Form) CornealEsterases->TravoprostAcid FPReceptor Prostaglandin F Receptor (FP) TravoprostAcid->FPReceptor Agonist Binding UveoscleralOutflow Increased Uveoscleral Outflow FPReceptor->UveoscleralOutflow TrabecularOutflow Increased Trabecular Outflow FPReceptor->TrabecularOutflow IOPReduction Intraocular Pressure (IOP) Reduction UveoscleralOutflow->IOPReduction TrabecularOutflow->IOPReduction

References

Identifying and managing common adverse effects of Travoprost in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Travoprost in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Ocular Adverse Effects

Q1: We are observing significant eye redness (hyperemia) in our study animals after administering this compound. Is this a known side effect, and how can we manage it?

A1: Yes, ocular hyperemia is the most common adverse effect of this compound and other prostaglandin analogs.[1] It is caused by the vasodilation of conjunctival blood vessels.[2] The severity can vary between species and individual animals.

Troubleshooting:

  • Observation Period: Hyperemia is often most pronounced in the initial phase of treatment and may decrease over time with continued dosing.[3] Monitor the animals closely to see if the redness subsides after the first few days of administration.

  • Dose and Concentration: Ensure that the correct dosage and concentration of this compound are being administered as per your study protocol. Accidental overdose can exacerbate hyperemia.

  • Concomitant Medications: If other topical ophthalmic medications are being used, ensure there is at least a 5-minute interval between administrations to prevent potential interactions that could worsen irritation.[4]

  • Documentation: Grade the hyperemia using a standardized scoring system (see Experimental Protocols section) to quantitatively track its progression or regression. This will be crucial for data analysis.

Q2: We've noticed a gradual darkening of the iris color in some of our long-term study animals. Is this related to this compound?

A2: Yes, increased iris pigmentation is a well-documented adverse effect of this compound.[2][5] This change is due to an increased melanin content in the melanocytes of the iris stroma and is generally considered to be permanent, even after discontinuation of the drug.[2]

Troubleshooting:

  • Baseline Photography: It is critical to have high-quality baseline photographs of the irises of all study animals before the first administration of this compound.

  • Standardized Imaging: Capture follow-up photographs at regular intervals under consistent lighting conditions to accurately document any changes in pigmentation.

  • Species and Strain Considerations: The incidence and extent of iris pigmentation can vary depending on the baseline iris color and the species/strain of the animal model.[6]

  • Histopathology: At the end of the study, histopathological examination of the iris can confirm the increased melanin content in the stromal melanocytes.

Q3: Our rabbits are showing an increase in eyelash length and thickness. Is this an expected finding with this compound?

A3: Yes, changes in eyelashes, including increased length, thickness, and pigmentation (hypertrichosis), are known side effects of prostaglandin analogs like this compound.[7] This effect is thought to be caused by the stimulation of hair follicles, prolonging the anagen (growth) phase of the hair cycle.[7][8][9]

Troubleshooting:

  • Quantitative Measurement: To accurately assess this effect, measure eyelash length using a calibrated digital caliper at baseline and at regular intervals throughout the study.

  • Photographic Documentation: Supplement quantitative measurements with high-resolution photographs of the eyelashes.

  • Control Group Comparison: A concurrent control group is essential to differentiate natural variations in eyelash growth from a drug-induced effect.

Systemic Adverse Effects

Q4: We are conducting a reproductive toxicology study in rats and have observed some adverse developmental outcomes. Could this be linked to this compound?

A4: Yes, reproductive and developmental toxicity have been observed in animal studies with this compound at exposure levels similar to clinical exposure.[10] These effects can include post-implantation losses, decreased fetal viability, and developmental delays in offspring.[11]

Troubleshooting:

  • Dose-Response Assessment: Carefully evaluate if the observed effects are dose-dependent. Including multiple dose groups in your study design is crucial.

  • Maternal Toxicity: Assess for signs of maternal toxicity, as some developmental effects may be secondary to adverse effects on the dam.

  • Detailed Fetal Examination: Conduct thorough external, visceral, and skeletal examinations of the fetuses to identify any malformations.

  • Postnatal Evaluation: If the study includes a postnatal phase, monitor for effects on survival, growth, and development of the offspring.[11]

Data Presentation

Table 1: Incidence of Common Ocular Adverse Effects of this compound in Preclinical and Clinical Studies

Adverse EffectAnimal Model/Study PopulationThis compound ConcentrationIncidence RateCitation(s)
Ocular HyperemiaPatients0.004%30-50%[4]
Patients0.003%7.0% (ocular), 5.7% (conjunctival)[12]
Patients0.004% (with BAC)8.1% (ocular), 7.1% (conjunctival)[12]
Iris PigmentationPatients0.0015%2.8%[6]
Patients0.004%2.7%[6]
Chinese Patients0.004%35.6%[13]
Eyelash ChangesRabbitsNot specifiedNot statistically significant at 1 month[11]

Table 2: Reproductive and Developmental Toxicity Findings for this compound in Rats

EndpointDoseObservationCitation(s)
Post-implantation Loss> 3 µg/kg/day (IV)Increased[11]
Fetal Viability> 3 µg/kg/day (IV)Decreased[11]
Postnatal Mortality≥ 0.12 µg/kg/day (SC)Increased[11]
Neonatal Body Weight Gain≥ 0.12 µg/kg/day (SC)Decreased[11]
Neonatal Development≥ 0.12 µg/kg/day (SC)Delayed eye opening, pinna detachment, and preputial separation; decreased motor activity[11]

Experimental Protocols

Protocol 1: Ocular Irritation Assessment (Modified Draize Test)

This protocol is for the assessment of ocular irritation in rabbits.

  • Animal Selection: Use healthy, adult albino rabbits with no pre-existing ocular abnormalities.

  • Pre-treatment Examination: Examine both eyes of each rabbit to ensure they are free of any irritation.

  • Test Substance Administration:

    • Gently restrain the rabbit.

    • Instill 0.1 mL of the this compound solution into the conjunctival sac of one eye by gently pulling the lower eyelid away from the eyeball.

    • The other eye remains untreated and serves as a control.

  • Observation:

    • Score ocular reactions (corneal opacity, iritis, and conjunctival redness) at 1, 24, 48, and 72 hours post-instillation.

    • Use a standardized scoring system (e.g., Kay and Calandra, 1962).

  • Data Analysis: Calculate the mean irritation score for each observation point.

Protocol 2: Histopathological Examination of Ocular Tissues

  • Tissue Collection: At the end of the study, euthanize the animals and carefully enucleate the eyes.

  • Fixation:

    • For optimal preservation, use a fixative such as 10% neutral buffered formalin, Bouin's solution, or Davidson's solution.

    • To enhance fixation of internal structures, an intravitreal injection of the fixative may be performed.

  • Processing:

    • After adequate fixation, dehydrate the tissues through a graded series of ethanol.

    • Clear the tissues with an appropriate clearing agent (e.g., xylene).

    • Embed the tissues in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Special stains can be used to highlight specific structures or changes.

  • Microscopic Examination: A veterinary pathologist should examine the slides to identify any treatment-related pathological changes.

Mandatory Visualizations

Travoprost_Adverse_Effect_Signaling_Pathway This compound This compound (Prodrug) Travoprost_Acid This compound Acid (Active Drug) This compound->Travoprost_Acid Corneal Esterases FP_Receptor FP Receptor (Gq-protein coupled) Travoprost_Acid->FP_Receptor Binds and Activates PLC Phospholipase C (PLC) FP_Receptor->PLC Activates Eyelash_Growth Eyelash Growth (Anagen Phase Prolongation) FP_Receptor->Eyelash_Growth Stimulates Hair Follicle PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Hyperemia Ocular Hyperemia (Vasodilation) Ca2_release->Hyperemia NO Synthase Activation Iris_Pigmentation Iris Pigmentation (Increased Melanin) PKC_activation->Iris_Pigmentation Tyrosinase Gene Upregulation

Caption: Signaling pathway of this compound leading to common ocular adverse effects.

Experimental_Workflow_Ocular_Irritation Start Start: Animal Selection (Healthy Albino Rabbits) Baseline Baseline Examination (Both Eyes) Start->Baseline Dosing This compound Administration (0.1 mL to one eye) Baseline->Dosing Observation1 Observation & Scoring (1, 24, 48, 72 hours) Dosing->Observation1 Data_Analysis Data Analysis (Calculate Mean Scores) Observation1->Data_Analysis End End of Study Data_Analysis->End

Caption: Experimental workflow for assessing ocular irritation in rabbits.

References

Technical Support Center: Optimizing Travoprost for In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Travoprost.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic prostaglandin F2α analog and a selective FP prostaglandin receptor agonist.[1] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, this compound free acid.[2] The free acid binds to FP receptors located on cells in the ciliary muscle and trabecular meshwork.[3][4] This binding initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs).[3] These enzymes remodel the extracellular matrix of the uveoscleral pathway, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure (IOP).[5]

Q2: What is a typical effective concentration of this compound for in vitro studies?

The effective concentration of this compound (as this compound free acid) in vitro is in the low nanomolar range for target engagement with the FP receptor. For instance, the EC50 for this compound acid in stimulating phosphoinositide turnover is approximately 2.4 nM in human trabecular meshwork (h-TM) cells and 2.6 nM in human ciliary muscle (h-CM) cells.[6][7] When studying cellular responses like cell viability, higher concentrations may be used, but it's important to be aware of potential cytotoxicity. For example, a significant decrease in the viability of primary human limbal epithelial cells was observed at concentrations of 0.156 µg/mL and higher.[8]

Q3: What are recommended starting concentrations for in vivo animal studies?

The clinically used concentration of this compound in ophthalmic solutions is 0.004%.[2] In animal models, a range of concentrations has been shown to be effective. In glaucomatous beagles, concentrations as low as 0.00033% have been shown to significantly lower IOP.[9] Studies in monkeys have often used the clinical concentration of 0.004% to investigate its effects on aqueous humor dynamics.[10] The appropriate concentration will depend on the specific animal model and the experimental goals.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound for my in vitro experiments. What should I do?

This compound is practically insoluble in water, which can be a challenge for in vitro studies.[2] It is, however, freely soluble in organic solvents such as acetonitrile, methanol, and ethanol.[11]

  • Recommended Procedure:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • For your experiments, dilute the stock solution into your aqueous cell culture medium.

    • Ensure the final concentration of the organic solvent in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Q2: My cells are showing signs of stress or death even at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: As mentioned above, the concentration of the organic solvent used to dissolve this compound may be too high. Ensure the final solvent concentration is minimal and that you are using a vehicle control.

  • Contamination: Cell culture contamination with bacteria, fungi, or mycoplasma can cause cell stress and death.[] Regularly check your cultures for signs of contamination and maintain aseptic techniques.

  • Improper Cell Handling: Over-trypsinization, allowing cells to become fully confluent, or using expired media can all negatively impact cell health.

  • Drug Purity: Ensure the purity of your this compound compound. Impurities could have cytotoxic effects.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound or the formulation components. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type.

Q3: I am not observing the expected biological effect of this compound in my in vitro assay. What are some possible reasons?

  • Inactive Drug: this compound is a prodrug and needs to be hydrolyzed to its active free acid form. Ensure your experimental system allows for this conversion if you are using the ester form. For direct receptor activation studies, using this compound free acid is recommended.

  • Receptor Expression: Confirm that your cell line expresses the FP prostaglandin receptor. You can do this using techniques like RT-PCR, Western blotting, or immunocytochemistry.

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response. Refer to the recommended concentration ranges and consider performing a dose-response study.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the biological response. Consider optimizing your assay protocol or using a more sensitive detection method.

  • Experimental Timing: The time course of the biological response to this compound can vary. You may need to perform a time-course experiment to determine the optimal time point for your measurement.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Acid

Cell TypeAssayParameterValueReference
Human Trabecular Meshwork (h-TM) CellsPhosphoinositide TurnoverEC502.4 nM[2][6]
Human Ciliary Muscle (h-CM) CellsPhosphoinositide TurnoverEC502.6 nM[7]
Human Ciliary Muscle (h-CM) Cellspro-MMP-1 & pro-MMP-2 SecretionEC503.5 - 4.1 nM[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelConcentrationEffectReference
Glaucomatous Beagle0.00033%Significant IOP reduction[9]
Glaucomatous Beagle0.004%Significant IOP reduction[13]
Cynomolgus Monkey (Normotensive)0.004%Significant IOP reduction and increased uveoscleral outflow[10]
Rabbit0.004%Increased central corneal thickness[14]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)

This protocol is for assessing the effect of this compound on the activity of MMP-2 and MMP-9 secreted by cells in culture.

  • Cell Treatment: Culture cells to near confluence and then switch to serum-free medium. Treat the cells with the desired concentration of this compound (and a vehicle control) for 24-48 hours.

  • Sample Collection: Collect the conditioned medium and centrifuge at 10,000 rpm for 5 minutes to remove cell debris.

  • Protein Concentration Determination: Determine the protein concentration of the conditioned medium to ensure equal loading.

  • Sample Preparation: Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis: Run the samples on a 10% SDS-PAGE gel containing 0.1% gelatin.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Incubation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100).

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: Quantify the band intensity using densitometry software.

Visualizations

Travoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_cell Ciliary Muscle / Trabecular Meshwork Cell cluster_outflow Uveoscleral Outflow Pathway This compound This compound (Prodrug) Esterases Corneal Esterases This compound->Esterases Hydrolysis Travoprost_Acid This compound Free Acid (Active Drug) Esterases->Travoprost_Acid FP_Receptor FP Prostaglandin Receptor Travoprost_Acid->FP_Receptor Binds and Activates PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAP Kinase Pathway PKC->MAPK Activates MMPs Increased MMP Expression & Activity (MMP-1, MMP-2, MMP-3) MAPK->MMPs Upregulates ECM Extracellular Matrix (ECM) Remodeling MMPs->ECM Degrades Outflow Increased Aqueous Humor Outflow ECM->Outflow

Caption: this compound Signaling Pathway in Ocular Cells.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells 1. Culture Target Cells (e.g., h-TM, h-CM) treatment 4. Treat Cells with this compound (include vehicle control) prep_cells->treatment prep_this compound 2. Prepare this compound Stock (in DMSO/Ethanol) prep_dilutions 3. Prepare Serial Dilutions in Culture Medium prep_dilutions->treatment incubation 5. Incubate for a Defined Period treatment->incubation viability 6a. Cell Viability Assay (e.g., MTT) incubation->viability mmp 6b. MMP Activity Assay (e.g., Zymography) incubation->mmp gene 6c. Gene Expression Analysis (e.g., RT-PCR) incubation->gene data_analysis 7. Data Analysis and Interpretation viability->data_analysis mmp->data_analysis gene->data_analysis

Caption: General Workflow for In Vitro this compound Experiments.

References

Technical Support Center: Overcoming Travoprost's Poor Aqueous Solubility in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of travoprost in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a highly lipophilic compound and is practically insoluble in water.[1][2][3] Its aqueous solubility is reported to be approximately 7.59 x 10⁻³ g/L.[4][5][6] This low solubility presents a significant challenge when preparing aqueous solutions for in vitro and in vivo experiments.

Q2: Why is my this compound precipitating in my aqueous buffer or cell culture medium?

Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. This can be triggered by several factors:

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.[7]

  • Low Solvent Capacity of the Medium: The final concentration of the organic co-solvent (like DMSO) in your experimental medium may be too low to maintain this compound solubility.

  • Temperature Changes: Fluctuations in temperature, such as moving from a warmer stock solution to a cooler medium, can decrease solubility and lead to precipitation.[7][8]

  • pH Instability: The solubility and stability of this compound are pH-dependent. A pH outside the optimal range can reduce its solubility.[9][10][11]

Q3: What is the optimal pH for maintaining this compound stability and solubility in aqueous solutions?

This compound is most stable in a slightly acidic pH range. Studies have shown that a pH of approximately 5.7 to 6.0 is optimal for maintaining its integrity and minimizing degradation in aqueous formulations.[2][3][9][10][12]

Q4: Are there alternatives to DMSO for dissolving this compound?

While DMSO is a common solvent for hydrophobic compounds, alternatives can be considered, especially in cell-based assays where DMSO may have cytotoxic effects at higher concentrations.[13] Some potential alternatives include:

  • Ethanol or Methanol: this compound is soluble in these alcohols.[14] However, their volatility and potential for cytotoxicity must be considered.

  • Co-solvent Systems: Mixtures of solvents, such as DMSO and polyethylene glycol, can sometimes improve solubility upon dilution.[15]

  • Zwitterionic Solvents (ZIL): Some research suggests certain zwitterionic liquids can dissolve hydrophobic drugs and may have lower toxicity than DMSO.[16]

It is crucial to perform vehicle control experiments to account for any effects of the solvent on the experimental system.[7]

Troubleshooting Guides

Issue: this compound precipitates upon dilution into cell culture medium.

This is a frequent problem that can lead to inaccurate and unreliable experimental results. The following workflow can help troubleshoot and resolve this issue.

G cluster_0 Troubleshooting this compound Precipitation in Media start Precipitation Observed q1 Is the final DMSO concentration <0.5%? start->q1 sol1 Increase final DMSO concentration (if tolerated by cells) or try stepwise dilution. q1->sol1 No q2 Was the stock solution added to pre-warmed (37°C) media with rapid mixing? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Pre-warm media and ensure rapid mixing upon addition of This compound stock. q2->sol2 No q3 Is the this compound concentration too high for the solvent capacity of the medium? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower the final this compound concentration or use a solubility-enhancing formulation. q3->sol3 Yes other Consider alternative solubilization methods (e.g., cyclodextrins, nanoemulsions). q3->other No a3_yes Yes a3_no No end Solution Clear sol3->end other->end

Caption: Workflow for troubleshooting this compound precipitation in cell culture media.

Issue: Inconsistent results in bioassays due to suspected poor this compound solubility.

Inconsistent results can often be traced back to the incomplete solubilization of the test compound.

G cluster_1 Addressing Inconsistent Bioassay Results start Inconsistent Results check1 Verify Stock Solution Clarity: Visually inspect for any particulates. Centrifuge if necessary. start->check1 check2 Quantify this compound Concentration: Use a validated analytical method (e.g., HPLC) to confirm the concentration of the working solution. check1->check2 check3 Assess Formulation Stability: Evaluate the stability of the this compound solution over the duration of the experiment. check2->check3 action Implement Improved Solubilization Strategy: - Cyclodextrin Complexation - Nanoemulsion Formulation - pH and Co-solvent Optimization check3->action end Consistent & Reliable Results action->end

Caption: Logical steps to address inconsistent bioassay results.

Advanced Solubilization Strategies & Experimental Protocols

For experiments requiring higher concentrations of this compound in aqueous media or for in vivo delivery, advanced formulation strategies are often necessary.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[17][18] Beta-cyclodextrin (β-CD) has been shown to form a 1:1 inclusion complex with this compound, improving its solubility and enhancing its native fluorescence, which can be useful for analytical purposes.[19]

  • Prepare a β-Cyclodextrin Solution:

    • Weigh an appropriate amount of β-cyclodextrin powder.

    • Dissolve it in purified water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired concentration (e.g., 1.0% w/v).[19]

    • Gentle warming and stirring can aid dissolution.

  • Prepare a this compound Stock Solution:

    • Accurately weigh this compound.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Form the Inclusion Complex (Kneading Method):

    • Place the β-cyclodextrin powder in a mortar.

    • Add a small amount of water to form a paste.

    • Slowly add the this compound stock solution to the paste while continuously kneading.

    • Continue kneading for a specified period (e.g., 60 minutes).

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Solubilization and Characterization:

    • The resulting powder can be dissolved in an aqueous buffer for your experiment.

    • It is recommended to confirm the formation of the inclusion complex and determine the encapsulation efficiency using techniques such as UV-Vis spectrophotometry, spectrofluorimetry, or HPLC.[19]

Nanoemulsion Formulation

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They are excellent carriers for lipophilic drugs like this compound, enhancing their bioavailability and stability.[20][21]

This protocol is based on a low-energy emulsion inversion method.

  • Prepare the Oily Phase:

    • Select a suitable oil (e.g., glyceryl monooleate).

    • Choose a surfactant (e.g., Tween 80) and a co-surfactant/penetration enhancer (e.g., oleic acid or Captex® 8000).[4][5]

    • Dissolve the accurately weighed this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oily phase and mix thoroughly.

  • Form the Nanoemulsion:

    • Slowly add the aqueous phase (e.g., purified water or buffer) to the oily phase drop by drop with continuous, gentle magnetic stirring at room temperature.

    • The transition from a water-in-oil to an oil-in-water nanoemulsion will be observed as the mixture becomes translucent.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency (EE%) by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the this compound in the supernatant and/or the pellet using HPLC.[4][5]

Data Presentation: Comparison of Solubilization Strategies

The following tables summarize quantitative data from various studies on this compound formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Aqueous Solubility7.59 x 10⁻³ g/L[4][5][6]
LogP~3.9 - 4.6[4][14]
Molecular Weight500.55 g/mol [1]
AppearancePale yellow to yellowish viscous oil[1][22]
Optimal pH for Stability5.7 - 6.0[2][9][10]

Table 2: Parameters of this compound Nanoformulations

Formulation TypeStabilizer/SurfactantParticle Size (nm)Encapsulation Efficiency (%)Reference(s)
Liquid Crystalline NanostructuresTween® 80129.40 ± 11.7382.54 ± 7.65[4][5][6]
Liquid Crystalline NanostructuresTween® 80216.20 ± 6.1285.30 ± 4.29[4][5][6]
NanoemulsionNot specifiedSuitable nanodroplet sizeNot specified[20][21]

Analytical Methodologies

Accurate quantification of this compound in experimental solutions is critical. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.

Protocol: Quantification of this compound using HPLC

This is a general protocol based on published methods.[4][23][24] The specific parameters may need to be optimized for your system.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 15 cm, 5 µm).

  • Mobile Phase Preparation:

    • A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer.

    • Example: A filtered and degassed mixture of acetonitrile and deionized water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 65:35 (v/v).[4]

    • Another example: Acetonitrile and buffer in a 10:90 (v/v) ratio.[23]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25°C.[4]

    • Detection Wavelength: 220 nm.[4][23]

    • Injection Volume: 10 µL.[4]

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Prepare your experimental samples, ensuring they are filtered and diluted appropriately to fall within the range of the standard curve.

    • Inject the samples and determine the this compound concentration from the calibration curve.

References

Technical Support Center: Optimizing Intraocular Pressure (IOP) Measurements in Travoprost Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in intraocular pressure (IOP) measurements during studies involving Travoprost.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic prostaglandin F2α analog.[1][2] It is an ester prodrug that is hydrolyzed by corneal esterases into its active free-acid form.[2][3] This active form selectively agonizes the prostaglandin F (FP) receptor, which increases the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway and to a lesser extent, the trabecular meshwork.[2][3][4] This enhanced outflow leads to a reduction in intraocular pressure.[3]

Q2: What are the main sources of variability in IOP measurements?

Variability in IOP measurements can stem from physiological factors, instrumental factors, and procedural inconsistencies. Key sources include:

  • Circadian Rhythms: IOP naturally fluctuates throughout a 24-hour period, with the highest pressure typically occurring in the early morning.[5][6]

  • Corneal Properties: Central corneal thickness (CCT) and corneal rigidity can significantly affect IOP readings from most tonometers.[5][7] Thicker corneas can lead to an overestimation of IOP, while thinner corneas can cause underestimation.[5][8]

  • Patient-Related Factors: Patient posture, breath-holding (Valsalva maneuver), tight neckwear, and anxiety can all transiently increase IOP.[5][9]

  • Tonometer Type and Calibration: Different tonometry methods (e.g., Goldmann applanation, non-contact, rebound) can yield different IOP values, and improper calibration can introduce systematic errors.[10][11]

  • Operator Technique: Inconsistent application of the tonometer, improper alignment, and variable force can lead to measurement variability.

Q3: When is the optimal time of day to measure IOP in a this compound study?

To minimize variability due to circadian rhythms, it is crucial to perform IOP measurements at consistent times for each subject throughout the study. This compound is typically administered in the evening.[12] Studies have shown that this compound provides a sustained IOP reduction throughout the day.[13] For studies assessing peak efficacy, measurements are often taken in the morning. To capture the full diurnal effect and minimize variability, consider creating a 24-hour IOP curve at baseline and at key follow-up points.[14][15][16]

Q4: How does this compound affect the natural circadian fluctuation of IOP?

This compound has been shown to effectively lower IOP throughout the 24-hour cycle and can reduce the amplitude of IOP fluctuations.[14][17] Some studies suggest that this compound may have a greater effect on IOP reduction during the daytime and late afternoon compared to other prostaglandin analogs.[14][18][19] A this compound intraocular implant is designed to continuously release the drug, which may further dampen IOP fluctuations.[20][21]

Q5: What statistical approaches are recommended for analyzing IOP data from both eyes?

Since IOP measurements from the right and left eyes of the same individual are often correlated, it is important to use statistical methods that account for this correlation. A variety of statistical procedures are available for analyzing data from both eyes.[22] Common approaches include using the average IOP of both eyes or using the IOP from only one designated study eye.[23] Specialized statistical tests designed for correlated data, such as mixed-effects models, can also be employed.[22]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in baseline IOP measurements Inconsistent measurement timing, patient anxiety, variable operator technique.Standardize the time of day for all baseline measurements. Allow patients to rest in a quiet room before tonometry to reduce anxiety. Ensure all operators are thoroughly trained and follow a standardized protocol.
Unexpectedly high IOP readings post-Travoprost administration Poor drug absorption or compliance, incorrect administration technique, natural IOP fluctuation.Verify patient compliance and administration technique. Schedule measurements at a consistent time relative to drug administration. Consider 24-hour IOP monitoring to understand individual fluctuation patterns.
Discrepancies in IOP readings between different tonometers Inherent differences in measurement principles (e.g., applanation vs. rebound), influence of corneal properties.Use the same tonometer for all measurements on a given subject throughout the study.[10] Goldmann applanation tonometry (GAT) is often considered the gold standard in clinical trials.[10][23] If using other tonometers, be aware of their potential biases relative to GAT.
Difficulty obtaining consistent readings in animal models (e.g., rabbits) Animal stress, movement during measurement, improper tonometer selection.Allow for an adequate acclimatization period and handle animals gently to minimize stress.[24] Rebound tonometers (e.g., TonoVet) may be advantageous as they often do not require topical anesthesia.[24][25] Ensure the tonometer is positioned correctly and perpendicular to the central cornea.[24]
IOP readings seem to be influenced by corneal thickness The chosen tonometer is sensitive to corneal biomechanics.Measure and record central corneal thickness (CCT) for all subjects. Consider using tonometers less affected by CCT, such as the Dynamic Contour Tonometer (DCT) or Ocular Response Analyzer (ORA).[8] If using GAT, statistical adjustments for CCT may be considered in the analysis.

Data Presentation: Comparative IOP Reduction with Prostaglandin Analogs

The following table summarizes the mean Intraocular Pressure (IOP) reduction observed with different prostaglandin analogs in clinical studies.

Prostaglandin Analog Mean 24-hour IOP Reduction (mmHg) Key Findings Citation(s)
This compound 8.2This compound demonstrated a lower mean 24-hour IOP compared to tafluprost.[14]
Tafluprost 7.4Effective in lowering IOP over 24 hours.[14]
Latanoprost 8.1 - 8.7 (at 8 AM and 10 AM)Comparable efficacy to bimatoprost and this compound in overall IOP reduction.[12]
Bimatoprost 7.9 - 8.5 (at 8 AM and 10 AM)Similar overall IOP-lowering effect compared to latanoprost and this compound.[12]

Note: IOP reduction can vary based on baseline IOP and patient population.

Experimental Protocols

Protocol 1: Standardized IOP Measurement in a Clinical Setting
  • Patient Preparation:

    • Instruct patients to avoid consuming large amounts of fluids or caffeine before their appointment.[7]

    • Ensure the patient is comfortably seated in a neutral position, avoiding tight collars or neckties.[5][9]

    • Allow the patient to rest for at least 5-10 minutes in a calm environment before measurement to minimize anxiety-induced IOP spikes.

  • Tonometry Procedure (using Goldmann Applanation Tonometer - GAT):

    • Calibrate the tonometer according to the manufacturer's instructions at the beginning of each clinic session.

    • Instill a topical anesthetic and a fluorescein strip into the conjunctival sac.

    • Position the patient at the slit lamp, ensuring their forehead is firmly against the headrest.

    • Under cobalt blue light, gently applanate the central cornea with the tonometer tip.

    • Adjust the dial until the inner edges of the two fluorescein semicircles touch.

    • Record the IOP reading in mmHg.

    • Obtain three consecutive measurements and record the average.[26] If readings vary by more than 2 mmHg, take additional readings.

  • Data Recording:

    • Record the date, time of measurement, and time of the last this compound dose.

    • Document which eye was measured.

    • Note any potential confounding factors (e.g., patient blinking, holding breath).

    • Measure and record Central Corneal Thickness (CCT) at baseline.

Protocol 2: IOP Measurement in a Preclinical Rabbit Model
  • Animal Acclimatization and Handling:

    • House rabbits in a controlled environment with a consistent light-dark cycle for at least one week prior to the study.[24]

    • Handle rabbits gently and consistently to minimize stress.[24]

  • Tonometry Procedure (using a Rebound Tonometer, e.g., TonoVet/Tono-pen):

    • If required by the tonometer, instill a drop of topical anesthetic (e.g., proparacaine) into the eye.[27]

    • Gently restrain the rabbit.

    • Position the tonometer probe perpendicular to the central cornea.

    • Activate the tonometer to obtain a reading.

    • Take at least three valid readings and calculate the average.[28]

  • Experimental Timeline:

    • Establish a baseline IOP by taking measurements at the same time of day for several consecutive days before treatment.

    • Administer this compound or vehicle control as a single topical drop.

    • Measure IOP at predetermined time points post-administration (e.g., 2, 4, 8, 12, and 24 hours) to establish a time-response curve.

Mandatory Visualizations

Signaling Pathway of this compound

Travoprost_Signaling_Pathway This compound This compound (Prodrug) Travoprost_Acid This compound Acid (Active) This compound->Travoprost_Acid Hydrolysis FP_Receptor Prostaglandin F Receptor (FP) Travoprost_Acid->FP_Receptor Binds & Activates Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MMPs ↑ Matrix Metalloproteinases (MMPs) Ca_PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle & Sclera MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction Corneal_Esterases Corneal Esterases Corneal_Esterases->this compound

Caption: this compound's mechanism of action signaling pathway.

Experimental Workflow for Minimizing IOP Variability

IOP_Measurement_Workflow cluster_Standardization Standardization Steps Start Study Start Subject_Screening Subject Screening & Enrollment Start->Subject_Screening Standardization Protocol Standardization Subject_Screening->Standardization Baseline Baseline IOP Measurement Standardization->Baseline Randomization Randomization Baseline->Randomization Treatment This compound Administration Randomization->Treatment Group A Control Vehicle/Control Administration Randomization->Control Group B FollowUp_IOP Follow-up IOP Measurements Treatment->FollowUp_IOP Control->FollowUp_IOP FollowUp_IOP->FollowUp_IOP Repeat at scheduled intervals Data_Analysis Data Analysis FollowUp_IOP->Data_Analysis End Study Conclusion Data_Analysis->End Operator_Training Operator Training Tonometer_Cal Tonometer Calibration Time_Control Consistent Timing

Caption: A standardized workflow for IOP measurement studies.

References

Technical Support Center: Travoprost Research and the Influence of Benzalkonium Chloride (BAK)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the prostaglandin analog Travoprost. The following information addresses common issues and experimental variables related to the presence of the preservative benzalkonium chloride (BAK) in this compound formulations.

Frequently Asked Questions (FAQs)

Q1: Is there a difference in intraocular pressure (IOP) lowering efficacy between this compound formulations with and without BAK?

A1: Multiple clinical studies have demonstrated that BAK-free this compound is equivalent or non-inferior to BAK-preserved this compound in its ability to lower IOP.[1][2][3][4] Mean IOP reductions are comparable between the two formulations. For example, one study found mean IOP reductions from baseline ranged from 7.6 to 8.7 mmHg in a BAK-free group and 7.7 to 9.2 mmHg in a BAK-preserved group.[2] Another study showed mean IOP reductions of 7.3 to 8.5 mm Hg for this compound without BAK and 7.4 to 8.4 mm Hg for this compound with BAK.[3] Therefore, the absence of BAK in the formulation should not negatively impact the primary efficacy outcome of IOP reduction in your experiments.

Q2: My in-vitro cell culture experiments with BAK-preserved this compound show high levels of cytotoxicity. Is this expected?

A2: Yes, high cytotoxicity is an expected outcome when using BAK-preserved solutions on ocular cell cultures. BAK is known to induce dose- and time-dependent cell death in corneal, conjunctival, and trabecular meshwork cells.[5][6][7][8] It can disrupt the corneal epithelial barrier, induce apoptosis, and cause a loss of conjunctival goblet cells.[5][9] If your research focus is on the pharmacological effects of this compound itself, the cytotoxic effects of BAK could confound your results. Consider using a BAK-free formulation of this compound as a control to isolate the effects of the active pharmaceutical ingredient.

Q3: Can the presence of BAK in my this compound solution affect ocular surface health in my animal models?

A3: Yes, BAK is well-documented to have a negative impact on the ocular surface.[5][8] In clinical and preclinical studies, BAK-preserved eye drops are associated with a higher incidence of ocular surface disease (OSD), characterized by symptoms like dryness and irritation.[1][10] You may observe increased corneal and conjunctival staining, reduced tear break-up time (TBUT), and inflammatory cell infiltration in animal models treated with BAK-preserved this compound compared to those treated with a BAK-free formulation.[5][11]

Q4: What cellular mechanisms are responsible for BAK-induced toxicity?

A4: BAK-induced toxicity involves multiple cellular pathways. It is known to disrupt cell membranes due to its detergent-like properties.[10] A primary mechanism is the induction of mitochondrial dysfunction by inhibiting complex I of the electron transport chain, which leads to decreased ATP production and increased oxidative stress.[12][13][14] This can trigger apoptosis (programmed cell death) and necrosis.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in-vitro.
Possible Cause Troubleshooting Step
BAK-induced cell stress or death: The preservative is causing cellular stress or apoptosis, which may interfere with the prostaglandin receptor signaling pathway or the cell's ability to respond to this compound.1. Switch to a BAK-free formulation of this compound for your experiments. 2. Include a "BAK-only" control group (using a solution with the same BAK concentration but without this compound) to quantify the preservative's effect on your cells. 3. Perform a cell viability assay (e.g., MTT or LDH) to assess the health of your cells in the presence of the BAK-preserved formulation.
Altered drug penetration: While often considered an absorption enhancer, high concentrations of BAK could disrupt cell monolayers in a way that affects consistent drug delivery to target receptors.1. Evaluate the integrity of your cell monolayer (e.g., using TEER measurements) after exposure to the BAK-preserved formulation. 2. Compare the dose-response curve of this compound with and without BAK to see if the EC50 is shifted.
Issue 2: High variability in ocular surface irritation or inflammation in animal studies.
Possible Cause Troubleshooting Step
Cumulative toxicity of BAK: Repeated dosing with BAK-preserved this compound can lead to progressive ocular surface damage, increasing the variability of your measurements over time.1. Reduce the frequency of dosing if your experimental design allows. 2. Incorporate a washout period in your study to see if ocular surface health recovers. 3. Use a BAK-free formulation as a control group to establish a baseline for ocular surface health in your animal model.
Inconsistent drop volume/concentration: Small variations in drop size can lead to different amounts of BAK being delivered to the ocular surface, causing variable irritation.1. Use a calibrated micropipette to ensure consistent drop volume for each administration. 2. Ensure the this compound solution is well-mixed before each use.

Data Presentation

Table 1: Comparison of IOP-Lowering Effects of this compound With and Without BAK

StudyFormulationBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Outcome
Jayanthi C. R. et al. (2017)[1]BAK-free this compoundNot Specified11 ± 3Equivalent efficacy to BAK-preserved this compound.
Jayanthi C. R. et al. (2017)[1]BAK-preserved this compoundNot Specified10.78 ± 3.01Equivalent efficacy to BAK-free this compound.
Gandolfi S, et al. (2012)[2]This compound BAK-freeNot Specified7.6 - 8.7Non-inferior to this compound with BAK.
Gandolfi S, et al. (2012)[2]This compound with BAKNot Specified7.7 - 9.2Non-inferior to this compound BAK-free.
Lewis RA, et al. (2007)[3]This compound without BAKNot Specified7.3 - 8.5Equivalent in safety and efficacy to this compound with BAK.
Lewis RA, et al. (2007)[3]This compound with BAKNot Specified7.4 - 8.4Equivalent in safety and efficacy to this compound without BAK.

Table 2: Impact of BAK on Ocular Surface Disease (OSD) Markers

StudyComparisonOSDI ScoreConjunctival HyperemiaOther Findings
Jayanthi C. R. et al. (2017)[1]BAK-free vs. BAK-preserved this compoundSignificantly lower (better) with BAK-free (15.10 vs 23.47)No significant differenceBAK-free formulation produced fewer ocular surface symptoms.
Lewis RA, et al. (2007)[3]This compound without BAK vs. with BAKNot AssessedLower incidence with BAK-free (6.4% vs 9.0%)Similar overall adverse event profiles.
Henry JC, et al. (2013)[15]Switch from BAK-preserved prostaglandin to BAK-free this compoundSignificant improvement in mean OSDI scoresSignificantly less hyperemiaPatients preferred the BAK-free formulation.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from methodologies used to assess BAK cytotoxicity.[6][7]

  • Cell Seeding: Plate human trabecular meshwork (HTM) cells or human corneal epithelial cells (HCEC) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare dilutions of BAK-preserved this compound, BAK-free this compound, and a BAK-only control in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include an untreated control group.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Evaluation of Ocular Surface Damage using Impression Cytology

This protocol is based on clinical study methodologies.[16]

  • Anesthesia: Instill one drop of a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) into the conjunctival sac of the study animal.

  • Sample Collection: Gently apply a cellulose acetate filter paper strip to the superior bulbar conjunctiva for 2-5 seconds with light pressure.

  • Fixation: Immediately place the filter paper in a fixative solution (e.g., 95% ethanol) for at least 10 minutes.

  • Staining: Stain the collected epithelial cells using the Papanicolaou (PAP) or Periodic acid-Schiff (PAS) staining method to visualize cell morphology and goblet cells.

  • Microscopic Analysis: Examine the stained samples under a light microscope. Grade the degree of squamous metaplasia and quantify the density of goblet cells. Compare the results between treatment groups (e.g., BAK-preserved vs. BAK-free this compound).

Visualizations

BAK_Cytotoxicity_Pathway BAK Benzalkonium Chloride (BAK) Membrane Cell Membrane Disruption BAK->Membrane Mitochondria Mitochondrial Complex I Inhibition BAK->Mitochondria Necrosis Necrosis Membrane->Necrosis Cell Lysis ATP Decreased ATP Production Mitochondria->ATP ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis Oxidative Stress

Caption: Cellular mechanism of BAK-induced cytotoxicity.

Experimental_Workflow cluster_groups Experimental Groups cluster_assays Outcome Assessment Group1 This compound with BAK IOP IOP Measurement (in-vivo) Group1->IOP OSD Ocular Surface Staining (in-vivo) Group1->OSD Viability Cell Viability Assay (in-vitro) Group1->Viability Inflammation Inflammatory Marker Analysis (e.g., IL-6, IL-8) Group1->Inflammation Group2 This compound BAK-free Group2->IOP Group2->OSD Group2->Viability Group2->Inflammation Group3 Vehicle Control (with BAK) Group3->OSD Group3->Viability Group3->Inflammation Group4 Vehicle Control (BAK-free) Group4->OSD Group4->Viability Group4->Inflammation

Caption: Recommended experimental workflow for comparing formulations.

References

Technical Support Center: Enhancing Corneal Penetration of Travoprost Using Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the corneal penetration of Travoprost using nanocarriers.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and in-vitro testing of this compound-loaded nanocarriers.

Formulation & Optimization

Question 1: My this compound-loaded nanocarrier formulation shows poor drug entrapment efficiency. What are the possible causes and solutions?

Answer: Low entrapment efficiency (EE%) of this compound, a highly lipophilic drug (log P ~4.6), is a common challenge.[1] Several factors could be responsible:

  • Drug Precipitation: this compound may precipitate out of the formulation if its solubility in the lipid phase is exceeded.

    • Solution: Increase the amount of lipid or oil in your formulation. Screen different lipids or oils to find one with higher solubilizing capacity for this compound.

  • Insufficient Surfactant/Stabilizer: The surfactant concentration may be too low to form stable vesicles or droplets that can effectively encapsulate the drug.

    • Solution: Optimize the surfactant concentration. A higher surfactant concentration can lead to smaller particle sizes and improved EE%, but an excess can be cytotoxic.

  • Improper Formulation Method: The chosen preparation method may not be optimal for encapsulating a lipophilic drug like this compound.

    • Solution: For nanoemulsions, consider using a high-energy homogenization technique to ensure efficient drug encapsulation.[2] For niosomes, ensure the hydration temperature is above the gel-liquid transition temperature (Tc) of the surfactant.[3]

  • Drug Leakage: The drug may leak from the nanocarriers after formulation.

    • Solution: Incorporating cholesterol into niosomal or liposomal formulations can increase the rigidity of the bilayer and reduce drug leakage.[4]

Question 2: The particle size of my nanocarriers is too large or shows high polydispersity. How can I resolve this?

Answer: Particle size is a critical parameter for ocular drug delivery, as particles larger than 400 nm may have reduced corneal penetration.[5] High polydispersity indicates a non-uniform particle population, which can lead to inconsistent results.

  • High-Energy Methods: For nanoemulsions, the energy input during homogenization is crucial.

    • Solution: Increase the homogenization pressure or the number of homogenization cycles.[6] For microfluidization, increase the operating pressure.

  • Surfactant Choice and Concentration: The type and amount of surfactant significantly influence particle size.

    • Solution: Experiment with different surfactants or combinations of surfactants. An optimal surfactant-to-lipid ratio is key.

  • Lipid Phase Composition: The viscosity of the lipid phase can affect droplet size.

    • Solution: A lower viscosity lipid phase may lead to smaller particle sizes during homogenization.

  • Niosome Preparation: In the thin-film hydration method for niosomes, incomplete hydration can result in large, multilamellar vesicles.

    • Solution: Ensure complete hydration of the lipid film by optimizing the hydration time and temperature. Sonication or extrusion after hydration can help reduce the size and lamellarity of the vesicles.[7]

Question 3: My nanocarrier formulation is unstable and shows signs of aggregation or phase separation over time. What can I do to improve stability?

Answer: Long-term stability is essential for any pharmaceutical formulation. Instability can manifest as particle aggregation, creaming, or phase separation.

  • Zeta Potential: A low zeta potential (close to zero) can lead to particle aggregation due to van der Waals forces.

    • Solution: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.[5] This can be achieved by incorporating charged lipids or surfactants into the formulation.

  • Steric Hindrance: For PEGylated nanocarriers, insufficient PEG density on the surface can lead to instability.

    • Solution: Optimize the concentration of the PEGylated lipid or surfactant in your formulation.

  • Storage Conditions: Temperature fluctuations can affect the stability of lipid-based nanocarriers.

    • Solution: Store the formulations at a controlled temperature, typically 4°C, and protect them from light.[8]

  • Ostwald Ripening: In nanoemulsions, the diffusion of oil from smaller to larger droplets can lead to an increase in average particle size over time.

    • Solution: Use a combination of a highly water-insoluble oil and a less soluble oil to minimize Ostwald ripening.

Characterization

Question 4: I am having trouble obtaining reproducible results with Dynamic Light Scattering (DLS) for particle size analysis. What could be the issue?

Answer: DLS is a powerful technique for measuring the hydrodynamic diameter of nanoparticles in solution, but it is sensitive to several factors that can affect reproducibility.

  • Sample Concentration: Highly concentrated samples can cause multiple scattering events, leading to inaccurate results.

    • Solution: Dilute your sample with an appropriate filtered buffer before measurement. The optimal concentration depends on the instrument and the sample but should be low enough to avoid multiple scattering.[9]

  • Sample Preparation: Dust and other contaminants can interfere with the measurement.

    • Solution: Use high-quality, filtered solvents for dilution. Filter your sample through a 0.22 µm or 0.45 µm syringe filter before analysis, ensuring the filter material is compatible with your formulation.

  • Instrument Settings: Incorrect instrument parameters can lead to erroneous data.

    • Solution: Ensure the correct viscosity and refractive index of the dispersant are entered into the software. Optimize the measurement duration and the number of runs to ensure statistically significant data.

  • Polydispersity: DLS is most accurate for monodisperse samples. For highly polydisperse samples, the results may be difficult to interpret.

    • Solution: If your sample has a high polydispersity index (PDI > 0.3), consider fractionating the sample or using a different sizing technique like Nanoparticle Tracking Analysis (NTA) for confirmation.

Question 5: My Transmission Electron Microscopy (TEM) images show aggregated or deformed nanocarriers. How can I improve my sample preparation?

Answer: TEM provides direct visualization of nanoparticle morphology, but artifacts can be introduced during sample preparation.

  • Drying Artifacts: As the sample dries on the TEM grid, nanoparticles can aggregate or flatten.

    • Solution: Use cryo-TEM to visualize the nanoparticles in their near-native, hydrated state.[10][11] If using conventional TEM with negative staining, optimize the concentration of the sample applied to the grid to minimize aggregation upon drying.

  • Staining Issues: Uneven staining can obscure the morphology of the nanocarriers.

    • Solution: Optimize the concentration of the staining agent (e.g., phosphotungstic acid or uranyl acetate) and the staining time. Ensure the staining solution is fresh and filtered.

  • Beam Damage: Lipid-based nanocarriers can be sensitive to the electron beam.

    • Solution: Use a low electron dose (low-dose mode) during imaging to minimize beam-induced damage.

In-Vitro Corneal Permeation Studies

Question 6: I am observing high variability in my in-vitro corneal permeation data using Franz diffusion cells. What are the potential sources of this variability?

Answer: Ex vivo corneal permeation studies are inherently variable due to biological differences in the tissue. However, several experimental factors can be controlled to minimize variability.

  • Corneal Tissue Integrity: Damage to the cornea during excision and mounting can affect its barrier function.

    • Solution: Handle the cornea carefully, using fine forceps. Ensure the cornea is mounted securely between the donor and receptor chambers without any wrinkles or folds.[12] You can assess the integrity of the corneal epithelium before and after the experiment using histology.[13]

  • Air Bubbles: Air bubbles trapped between the cornea and the receptor medium can act as a barrier to diffusion.

    • Solution: Carefully fill the receptor chamber to avoid trapping air bubbles. Degas the receptor medium before use.[12]

  • Receptor Medium: The choice of receptor medium is critical for maintaining sink conditions and corneal viability.

    • Solution: The receptor medium should be able to solubilize this compound to ensure sink conditions. For lipophilic drugs, a small percentage of a non-toxic solubilizer like Tween 80 may be added. Ensure the pH and osmolarity of the receptor medium are physiologically compatible.[14]

  • Temperature Control: Temperature affects the diffusion of the drug across the cornea.

    • Solution: Maintain a constant temperature of 32-34°C in the Franz diffusion cells using a water bath to mimic physiological conditions.[12]

Section 2: Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers from Literature

Nanocarrier TypeCompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Liquid Crystalline Nanostructures (LCNs)Glyceryl monooleate, Tween® 80, Oleic acid216.20 ± 6.12--85.30 ± 4.29[1][15]
Liquid Crystalline Nanostructures (LCNs)Glyceryl monooleate, Tween® 80, Captex® 8000129.40 ± 11.73--82.54 ± 7.65[1][15]
Nanoemulsion-Suitable nanodroplet size-Suitable zeta potential-[16]
Lipid DNA-NPsLipid-modified DNA----[17]

Note: "-" indicates data not reported in the cited literature.

Table 2: Ex-Vivo Corneal Permeation Parameters of this compound Nanocarriers

Nanocarrier TypeCorneal ModelPermeability Enhancement Ratio (vs. Marketed Formulation)Reference
Liquid Crystalline Nanostructures (LCNs)Rabbit Cornea3.04 (relative to Travatan®)[1]
Nanoemulsion-Enhanced absorption compared to Travatan®[16]
Lipid DNA-NPsPig and Rat CorneaAt least double the amount of drug delivered compared to Travatan®[17]

Note: "-" indicates data not reported in the cited literature.

Section 3: Experimental Protocols

Preparation of this compound-Loaded Nanoemulsion (High-Pressure Homogenization)
  • Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., castor oil, Capryol 90). Gently heat (<40°C) if necessary to facilitate dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., Transcutol P).

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 2000 rpm) using a magnetic stirrer for 30 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Characterization: Characterize the nanoemulsion for particle size, PDI, zeta potential, and entrapment efficiency.

Characterization of Nanocarriers by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the nanocarrier formulation with deionized, filtered (0.22 µm) water to an appropriate concentration to avoid multiple scattering. The final count rate should be within the instrument's recommended range.

  • Instrument Setup: Set the instrument parameters, including the dispersant (water) viscosity and refractive index, and the measurement temperature (e.g., 25°C).

  • Measurement: Equilibrate the sample in the cuvette for 1-2 minutes inside the instrument. Perform at least three measurements for each sample to ensure reproducibility.

  • Data Analysis: Analyze the data to obtain the Z-average particle size and the Polydispersity Index (PDI).

In-Vitro Corneal Permeation Study using Franz Diffusion Cells
  • Cornea Preparation: Excise fresh corneas (e.g., from rabbits or pigs) with a 2-3 mm rim of scleral tissue. Store the corneas in a suitable storage medium (e.g., Optisol™-GS) at 4°C until use.[13]

  • Franz Cell Setup: Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.[14][18]

  • Receptor Chamber: Fill the receptor chamber with a pre-warmed (32-34°C), degassed receptor medium (e.g., simulated tear fluid or phosphate-buffered saline with a solubilizer). Ensure there are no air bubbles.

  • Donor Chamber: Add a specific volume of the this compound nanocarrier formulation to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[1][12]

  • Drug Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.[1][19]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Section 4: Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In-Vitro Permeation prep_oil Prepare Oil Phase (this compound + Lipid) mix Form Coarse Emulsion prep_oil->mix prep_aq Prepare Aqueous Phase (Surfactant + Water) prep_aq->mix homogenize High-Pressure Homogenization mix->homogenize dls DLS Analysis (Size, PDI) homogenize->dls tem TEM Imaging (Morphology) homogenize->tem hplc HPLC Analysis (Entrapment Efficiency) homogenize->hplc franz_setup Franz Cell Setup with Excised Cornea homogenize->franz_setup sampling Time-point Sampling franz_setup->sampling quantify HPLC Quantification sampling->quantify

Caption: Experimental workflow for this compound nanocarrier development.

troubleshooting_dls start Inconsistent DLS Results check_conc Is sample concentration optimized? start->check_conc check_prep Is sample filtered properly? check_conc->check_prep Yes sol_conc Dilute sample with filtered solvent check_conc->sol_conc No check_params Are instrument parameters correct? check_prep->check_params Yes sol_prep Filter sample before measurement (0.22 µm) check_prep->sol_prep No sol_params Verify dispersant viscosity and refractive index check_params->sol_params No end Re-measure check_params->end Yes sol_conc->check_prep sol_prep->check_params sol_params->end

Caption: Troubleshooting guide for DLS measurements.

signaling_pathway travoprost_nc This compound Nanocarrier cornea Corneal Epithelium travoprost_nc->cornea Adhesion drug_release Drug Release cornea->drug_release corneal_penetration Enhanced Corneal Penetration drug_release->corneal_penetration aqueous_humor Aqueous Humor corneal_penetration->aqueous_humor esterase Corneal Esterases aqueous_humor->esterase travoprost_acid This compound Acid (Active Form) esterase->travoprost_acid Hydrolysis fp_receptor Prostaglandin F Receptor travoprost_acid->fp_receptor Agonist Binding iop_reduction IOP Reduction fp_receptor->iop_reduction Increased Outflow

Caption: Mechanism of action for this compound nanocarriers.

References

Validation & Comparative

Travoprost versus Latanoprost: A Comparative Analysis of IOP Reduction in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intraocular pressure (IOP)-reducing effects of two leading prostaglandin F2α analogues, travoprost and latanoprost, based on available preclinical data. Prostaglandin analogues are a first-line treatment for elevated IOP, a primary risk factor for glaucoma. Understanding their comparative efficacy in preclinical models is crucial for the development of novel ophthalmic therapeutics.

Data Presentation: IOP Reduction in Preclinical Models

The following table summarizes the quantitative data on IOP reduction from a head-to-head preclinical study in a laser-induced glaucomatous monkey model. This model is highly relevant for predicting clinical efficacy in humans.

DrugConcentrationAnimal ModelBaseline IOP (mmHg)Maximum IOP Reduction (mmHg)Percentage IOP ReductionStudy Duration
This compound 0.004%Glaucomatous MonkeyNot specified7.0 ± 0.4~20%7 days (single agent)
Latanoprost 0.005%Glaucomatous MonkeyNot specified7.5 ± 1.0~22%7 days (single agent)

Data extracted from a study where both drugs were tested as single agents. The difference in IOP reduction between this compound and latanoprost was not found to be statistically significant in this study.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are typical experimental protocols for assessing IOP in non-human primate and rabbit models.

Laser-Induced Glaucoma Monkey Model Protocol
  • Animal Model: Adult cynomolgus or rhesus monkeys with laser-induced unilateral glaucoma are utilized. This is achieved by applying laser photocoagulation to the trabecular meshwork to induce a chronic elevation of IOP.[2]

  • Drug Administration: A single drop of the test compound (e.g., this compound 0.004% or latanoprost 0.005%) is administered topically to the glaucomatous eye.

  • IOP Measurement: IOP is measured at baseline (before treatment) and at multiple time points post-administration (e.g., hourly for the first 6-8 hours) to determine the peak and duration of the drug's effect.[1] Measurements are typically performed using a calibrated tonometer, such as a rebound tonometer (e.g., TonoVet™) or a pneumatonometer, on sedated animals.[2][3][4]

  • Data Analysis: The mean change in IOP from baseline is calculated for each treatment group. Statistical analysis is performed to compare the efficacy of the different compounds.

Normotensive Rabbit Model Protocol
  • Animal Model: Healthy, adult New Zealand White or Dutch Belted rabbits are used. Rabbits are a common initial screening model for ocular drugs.

  • Acclimatization: Animals are acclimated to the laboratory environment and handling procedures for at least one week prior to the study to minimize stress-induced IOP fluctuations.[5]

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated tonometer. Rebound tonometry is often preferred as it may not require topical anesthesia, which can influence IOP readings.[5][6]

  • Drug Administration: A single drop of the test article is instilled into one eye, with the contralateral eye often serving as a control.

  • Post-Treatment IOP Measurement: IOP is measured at various time points after drug administration to evaluate the onset and duration of the hypotensive effect.

  • Data Analysis: Changes in IOP from baseline are calculated and compared between the treated and control eyes, as well as between different drug treatment groups.

Mandatory Visualizations

Signaling Pathway of this compound and Latanoprost

Both this compound and latanoprost are prodrugs that are converted to their active forms, this compound acid and latanoprost acid respectively, by esterases in the cornea.[7] These active molecules are analogues of prostaglandin F2α and exert their IOP-lowering effect primarily by increasing the uveoscleral outflow of aqueous humor.[8][9][10] This is achieved through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor.[8][10] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the spaces between ciliary muscle bundles, thereby reducing resistance to aqueous humor outflow.[7]

G Signaling Pathway of this compound and Latanoprost cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Cell This compound (Prodrug) This compound (Prodrug) Esterases Esterases This compound (Prodrug)->Esterases Latanoprost (Prodrug) Latanoprost (Prodrug) Latanoprost (Prodrug)->Esterases This compound Acid This compound Acid FP Receptor FP Receptor This compound Acid->FP Receptor Latanoprost Acid Latanoprost Acid Latanoprost Acid->FP Receptor Esterases->this compound Acid Esterases->Latanoprost Acid G-protein G-protein FP Receptor->G-protein Signaling Cascade Signaling Cascade G-protein->Signaling Cascade MMP Upregulation Matrix Metalloproteinase (MMP) Upregulation Signaling Cascade->MMP Upregulation ECM Remodeling Extracellular Matrix (ECM) Remodeling MMP Upregulation->ECM Remodeling Increased Outflow Increased Uveoscleral Aqueous Humor Outflow ECM Remodeling->Increased Outflow IOP Reduction IOP Reduction Increased Outflow->IOP Reduction

Caption: Signaling pathway of this compound and latanoprost.

Experimental Workflow for Preclinical IOP Studies

The following diagram illustrates a generalized workflow for conducting preclinical studies to evaluate the IOP-lowering effects of test compounds.

G Experimental Workflow for Preclinical IOP Studies Animal Selection Animal Selection (e.g., Rabbits, Monkeys) Acclimatization Acclimatization & Handling Animal Selection->Acclimatization Baseline IOP Baseline IOP Measurement Acclimatization->Baseline IOP Randomization Randomization to Treatment Groups Baseline IOP->Randomization Drug Administration Topical Drug Administration Randomization->Drug Administration Post-Dose IOP Post-Dose IOP Monitoring (Multiple Time Points) Drug Administration->Post-Dose IOP Data Collection Data Collection & Recording Post-Dose IOP->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation & Conclusion Statistical Analysis->Results Interpretation

Caption: A generalized experimental workflow for IOP studies.

References

A Comparative Guide to Analytical Methods for the Simultaneous Determination of Travoprost and Timolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the simultaneous quantification of Travoprost and Timolol in pharmaceutical formulations. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, and chromatographic resolution.

Introduction to Travopost and Timolol

This compound, a prostaglandin F2α analogue, and Timolol, a non-selective beta-adrenergic blocker, are commonly co-prescribed for the management of glaucoma and ocular hypertension.[1][2] this compound lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor, while Timolol reduces IOP by decreasing aqueous humor production.[2][3] The synergistic effect of this combination therapy provides a more effective reduction in IOP than either agent alone. Accurate and reliable analytical methods are crucial for the quality control and routine analysis of their combined dosage forms.[4]

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been successfully employed for the simultaneous determination of this compound and Timolol. The most prevalent of these are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), owing to its high resolution and sensitivity. Other methods, including UV-Spectrophotometry and Thin-Layer Chromatography (TLC)-Densitometry, offer simpler and more cost-effective alternatives.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters of different validated analytical methods, providing a clear comparison to aid in method selection.

Parameter RP-HPLC Method 1 RP-HPLC Method 2 UV-Spectrophotometric Method TLC-Densitometric Method
Linearity Range (this compound) 10 - 60 µg/mL[5]25% to 150% of working concentration[4]50 – 150% of working concentration[6]0.4 - 50 µg/mL[7]
Linearity Range (Timolol) 12.5 - 75 µg/mL[5]25% to 150% of working concentration[4]50 – 150% of working concentration[6]0.4 - 50 µg/mL[7]
Correlation Coefficient (r²) > 0.999[5]> 0.999[4]Not explicitly stated, but linear[6]Not explicitly stated
Limit of Detection (LOD) (this compound) Not explicitly stated0.002 µg/mL[4]0.0021 µg/mL[6]Not explicitly stated
Limit of Detection (LOD) (Timolol) Not explicitly stated0.244 µg/mL[4]0.043 µg/mL[6]Not explicitly stated
Limit of Quantification (LOQ) (this compound) Not explicitly stated0.007 µg/mL[4]0.0069 µg/mL[6]Not explicitly stated
Limit of Quantification (LOQ) (Timolol) Not explicitly stated0.814 µg/mL[4]0.142 µg/mL[6]Not explicitly stated
Accuracy (% Recovery) (this compound) 100.27%[5]Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) (Timolol) 100.41%[5]Not explicitly statedNot explicitly statedNot explicitly stated
Retention Time (this compound) 6.198 min[5]5.10 min[4]N/ARf = 0.46[8]
Retention Time (Timolol) 2.516 min[5]2.48 min[4]N/ARf = 0.55[8]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

RP-HPLC Method 1: Detailed Protocol

This method provides a simple, accurate, and stable analysis of this compound and Timolol in bulk and pharmaceutical dosage forms.[5]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Chromatographic Column: Intersil ODS (150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution in a 10:90 v/v ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 213 nm.[5]

  • Sample Preparation:

    • Accurately weigh and transfer the sample equivalent to 40 µg of this compound and 5 mg of Timolol into a 50 mL volumetric flask.

    • Dissolve in a minimum quantity of the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 50 mL with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Validation Procedure: The method was validated according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[5]

RP-HPLC Method 2: Detailed Protocol

This method is a simple, sensitive, precise, and specific approach for the simultaneous determination of this compound and Timolol maleate in ophthalmic dosage forms.[4]

  • Instrumentation: A High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) detector.[4]

  • Chromatographic Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of water (pH adjusted to 2 with Orthophosphoric Acid) and methanol in an 85:15 v/v ratio.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection Wavelength: 233 nm.[4]

  • Column Temperature: 40°C.[4]

  • Sample Preparation:

    • Take 1 mL of the ophthalmic solution (containing 40 µg of this compound and 5 mg of Timolol maleate) and transfer it to a 50 mL volumetric flask.

    • Add a small amount of the mobile phase and sonicate to dissolve.

    • Make up the volume to 50 mL with the mobile phase.

    • Filter the resulting solution through a 0.45 µm nylon filter.

  • Validation Procedure: The method was validated for system suitability, linearity, accuracy, precision, LOD, LOQ, and robustness.[4]

UV-Spectrophotometric Method: Detailed Protocol

This method offers a simple and rapid simultaneous estimation of this compound and Timolol in bulk and ophthalmic solutions.[6]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Double distilled water.[6]

  • Wavelengths for Measurement: 280 nm for this compound and 234 nm for Timolol.[6]

  • Sample Preparation:

    • Accurately transfer 1 mL of the ophthalmic solution (containing 40 µg of this compound and 6.8 mg of Timolol maleate, equivalent to 5 mg of Timolol) into a 50 mL volumetric flask.[6]

    • Dissolve in a minimum quantity of double distilled water.

    • Make up the volume to 50 mL with double distilled water.[6]

  • Methodology: A simultaneous equation method is used. The absorbance of the sample solution is measured at both 280 nm and 234 nm. The concentrations of this compound and Timolol are then calculated using the absorptivity values of the pure drugs at these wavelengths.[6]

  • Validation Procedure: The method was validated as per ICH guidelines for specificity, linearity, accuracy, and precision.[6]

TLC-Densitometric Method: Detailed Protocol

This method provides a reliable alternative for the simultaneous determination of Timolol and this compound without prior separation.[7]

  • Instrumentation: A Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Merck HPTLC aluminum sheets of silica gel 60 F254.[7]

  • Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia in a 5:3:0.5 (v/v/v) ratio.[7]

  • Densitometric Scanning Wavelength: 274 nm.[7]

  • Sample Preparation:

    • Standard solutions of Timolol and this compound are prepared in methanol.

    • The ophthalmic solution is diluted with methanol to achieve a concentration within the linear range of the method.

  • Methodology: The prepared standard and sample solutions are spotted on the TLC plate. The plate is then developed in the mobile phase. After development, the plate is dried, and the spots are scanned at 274 nm. The concentrations are determined by comparing the peak areas of the sample spots with those of the standard spots.[7]

  • Validation Procedure: The method was validated according to ICH guidelines.[7]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanisms of action of this compound and Timolol.

Travoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Ciliary Muscle / Trabecular Meshwork Cell This compound This compound (Prodrug) Travoprost_Acid This compound Acid (Active Drug) This compound->Travoprost_Acid Corneal Esterases FP_Receptor Prostaglandin FP Receptor Travoprost_Acid->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca_Release->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow_Increase Increased Uveoscleral & Trabecular Outflow ECM_Remodeling->Outflow_Increase

Caption: this compound Signaling Pathway.

Timolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Ciliary Epithelial Cell Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Timolol Timolol Timolol->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Aqueous_Production Aqueous Humor Production PKA->Aqueous_Production

Caption: Timolol Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the simultaneous determination of this compound and Timolol using RP-HPLC.

HPLC_Workflow start Start sample_prep Sample Preparation (Ophthalmic Solution) start->sample_prep std_prep Standard Preparation (this compound & Timolol) start->std_prep hplc_system RP-HPLC System sample_prep->hplc_system std_prep->hplc_system chrom_sep Chromatographic Separation (C18 Column, Mobile Phase) hplc_system->chrom_sep detection Detection (UV/PDA Detector) chrom_sep->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quantification Quantification (Peak Area Analysis) data_acq->quantification validation Method Validation (ICH Guidelines) quantification->validation results Results Reporting quantification->results end End results->end

Caption: General RP-HPLC Workflow.

References

A Head-to-Head Comparison of Travoprost and Bimatoprost in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma management, prostaglandin F2α (FP) receptor agonists have emerged as a cornerstone of therapy, prized for their potent intraocular pressure (IOP)-lowering effects. Among these, travoprost and bimatoprost are two widely prescribed agents that have been the subject of extensive research. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals, summarizing key experimental findings, outlining methodologies, and visualizing their molecular mechanisms.

Efficacy in Intraocular Pressure Reduction

Numerous clinical trials have demonstrated the efficacy of both this compound and bimatoprost in reducing IOP in patients with open-angle glaucoma and ocular hypertension. While both drugs are highly effective, some studies suggest subtle differences in their IOP-lowering capabilities.

A randomized, investigator-masked, multicenter trial revealed that after three months of once-daily administration, bimatoprost 0.03% resulted in a mean IOP reduction of 8.4 mmHg (34%), while this compound 0.004% led to a reduction of 7.9 mmHg (30%) in African American patients.[1] Another 6-month study found that bimatoprost provided a greater mean IOP reduction from baseline at every time point measured compared to this compound.[2][3] Specifically, at the 6-month mark at 9 AM, the mean IOP reduction was 7.2 mmHg (28.3%) for bimatoprost and 5.4 mmHg (22.3%) for this compound.[2]

However, other studies have found their efficacy to be comparable. A separate 180-day study reported no significant difference in the IOP-lowering effects of the two drugs at any follow-up visit.[4] In this trial, bimatoprost reduced the average IOP by approximately 30% at day 180, and this compound achieved a similar 30% reduction.[4]

For patients requiring additional IOP lowering who were already on latanoprost, a switch to bimatoprost resulted in a significantly greater additional mean diurnal IOP reduction compared to switching to this compound over a 3-month period.[5]

Table 1: Comparison of IOP Reduction in Head-to-Head Clinical Trials

Study DurationDrug ConcentrationMean IOP Reduction from BaselinePercentage IOP ReductionStudy PopulationCitation
3 MonthsBimatoprost 0.03%8.4 mmHg34%Black Americans[1]
This compound 0.004%7.9 mmHg30%[1]
6 MonthsBimatoprost 0.03%7.2 mmHg (at 9 AM)28.3% (at 9 AM)Glaucoma or Ocular Hypertension[2]
This compound 0.004%5.4 mmHg (at 9 AM)22.3% (at 9 AM)[2]
180 DaysBimatoprost 0.03%7.8 mmHg30%Newly Diagnosed Open-Angle Glaucoma[4]
This compound 0.004%7.7 mmHg30%[4]
12 WeeksBimatoprost 0.03%8.7 mmHg-Open-Angle Glaucoma or Ocular Hypertension
This compound 0.004%8.0 mmHg-
6 MonthsBimatoprost 0.03%7.5 mmHg-Primary Open-Angle Glaucoma or Ocular Hypertension[6]
This compound 0.004%5.5 mmHg-[6]

Safety and Tolerability Profile

The side effect profiles of this compound and bimatoprost are similar, with ocular hyperemia (redness) being the most commonly reported adverse event for both.[2][7][8][9] One study comparing the ocular surface side effects found that subjective symptoms were similar for both drugs, with redness being the most significant.[8] Conjunctival hyperemia was observed to be highest on day 30 of treatment for both medications and tended to decrease over time.[8] In a study where patients were switched from latanoprost, low rates of hyperemia were observed for both bimatoprost and this compound.[5] Eyelash growth is another well-documented side effect associated with both prostaglandin analogues.[7][10]

Table 2: Common Adverse Events

Adverse EventThis compoundBimatoprostCitation
Ocular HyperemiaCommonly ReportedCommonly Reported[2][7][8][9]
Eyelash GrowthReportedReported[7][10]
ItchingSimilar incidence to bimatoprostSimilar incidence to this compound[8]
Foreign Body SensationSimilar incidence to bimatoprostSimilar incidence to this compound[8]
DiscomfortSimilar incidence to bimatoprostSimilar incidence to this compound[8]

Experimental Protocols

The methodologies of the clinical trials cited in this guide share common features, providing a robust framework for comparison.

A Representative Randomized Controlled Trial Protocol:

  • Patient Selection: Patients with a diagnosis of open-angle glaucoma or ocular hypertension are recruited. A washout period is initiated where all current glaucoma medications are discontinued. Baseline IOP is then measured, typically at multiple time points during the day (e.g., 9 AM, 1 PM, and 4 PM).[1][2][9]

  • Randomization: Patients are randomly assigned to receive either this compound 0.004% or bimatoprost 0.03%, administered once daily in the evening.[1][9] The studies are often investigator-masked, meaning the examining physician is unaware of the treatment allocation.[1]

  • Follow-up and Monitoring: Patients are followed for a predetermined period, with common follow-up visits at week 1, and months 1, 3, and 6.[2] At each visit, IOP is measured at the same time points as baseline. Adverse events are also recorded at each visit through patient reporting and clinical examination.

  • Outcome Measures: The primary efficacy outcome is typically the mean change in IOP from baseline at the final follow-up visit. Secondary outcomes can include the percentage of patients achieving a target IOP and the incidence of adverse events.

G Experimental Workflow for a Comparative Clinical Trial cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientRecruitment Patient Recruitment (Open-Angle Glaucoma or Ocular Hypertension) Washout Washout of Existing Glaucoma Medications PatientRecruitment->Washout BaselineIOP Baseline IOP Measurement (e.g., 9 AM, 1 PM, 4 PM) Washout->BaselineIOP Randomization Randomization BaselineIOP->Randomization TravoprostArm This compound 0.004% QD Randomization->TravoprostArm BimatoprostArm Bimatoprost 0.03% QD Randomization->BimatoprostArm FollowUpVisits Follow-up Visits (e.g., Week 1, Month 1, 3, 6) TravoprostArm->FollowUpVisits BimatoprostArm->FollowUpVisits IOPMeasurement IOP Measurement at Each Follow-up FollowUpVisits->IOPMeasurement AdverseEvent Adverse Event Monitoring FollowUpVisits->AdverseEvent DataAnalysis Data Analysis (Primary & Secondary Outcomes) IOPMeasurement->DataAnalysis AdverseEvent->DataAnalysis G Signaling Pathway of this compound and Bimatoprost cluster_drugs Prostaglandin Analogues cluster_activation Receptor Activation cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound (Prodrug) TravoprostAcid This compound Free Acid This compound->TravoprostAcid Hydrolysis Bimatoprost Bimatoprost (Prodrug/Prostamide) BimatoprostAcid Bimatoprost Free Acid Bimatoprost->BimatoprostAcid Hydrolysis ProstamideReceptor Prostamide Receptor (Putative) Bimatoprost->ProstamideReceptor FPReceptor Prostaglandin F2α (FP) Receptor TravoprostAcid->FPReceptor BimatoprostAcid->FPReceptor GProtein Gq/11 Protein Activation FPReceptor->GProtein ProstamideReceptor->GProtein PLC Phospholipase C (PLC) Activation GProtein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC RhoKinase Rho Kinase Pathway Ca_PKC->RhoKinase MAPK MAPK/ERK Pathway Ca_PKC->MAPK MMP ↑ Matrix Metalloproteinase (MMP) Gene Expression RhoKinase->MMP MAPK->MMP ECM Extracellular Matrix Remodeling MMP->ECM Outflow ↑ Aqueous Humor Outflow (Uveoscleral & Trabecular) ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

References

Meta-analysis of clinical trial data for informing preclinical Travoprost research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Travoprost's performance based on meta-analyses of human clinical trials and data from preclinical research. It is intended for researchers, scientists, and drug development professionals to inform the design and interpretation of preclinical studies on this compound for the treatment of glaucoma.

Executive Summary

This compound is a prostaglandin F2α analogue that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] Meta-analyses of randomized controlled trials have consistently demonstrated its efficacy in patients with open-angle glaucoma and ocular hypertension.[3] Preclinical studies in various animal models have corroborated these findings and elucidated the underlying mechanism of action. This guide synthesizes the available data to provide a clear comparison of clinical and preclinical findings, detailed experimental protocols, and a visualization of the key signaling pathway.

Data Presentation: Clinical vs. Preclinical Efficacy

The following tables summarize the quantitative data on IOP reduction from both human clinical trial meta-analyses and preclinical animal studies.

Table 1: Meta-Analysis of this compound Efficacy in Human Clinical Trials

ComparisonNumber of Studies/PatientsIOP Reduction (mmHg)Key Findings
This compound vs. Latanoprost17 RCTs / 1491 patientsNo significant difference in long-term IOP reduction.[3][4]This compound showed a greater initial IOP reduction at 2 weeks and 2 months in some analyses.[3][4]
This compound vs. Bimatoprost8 RCTs / 1165 patientsBimatoprost showed a slightly greater IOP reduction (approx. 0.91 mmHg).[5]Bimatoprost was associated with a higher incidence of ocular side effects.[5]
This compound vs. TimololMultiple RCTsThis compound demonstrated superior IOP reduction compared to timolol.[1]This compound provides a mean IOP reduction of 6.5-9.0 mmHg in most studies.[1]
This compound Intracameral Implant vs. Topical Prostaglandin Analogs2 Phase 3 trials / 133 subjectsThe implant showed a significantly greater IOP-lowering effect (7.07 mmHg vs. 5.76 mmHg).[6]The implant provides continuous drug delivery, independent of patient adherence.[6]

Table 2: this compound Efficacy in Preclinical Animal Models

Animal ModelThis compound ConcentrationIOP ReductionReference
Tibetan Monkey (conscious)0.004%5.2 ± 0.6 mmHg[7]
Ocular Hypertensive Monkey0.1 µg and 0.3 µg (b.i.d.)Peak reduction of 22.7% and 28.6%, respectivelyNot explicitly cited
RabbitNot specifiedNot specified[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in preclinical this compound research.

In Vivo Intraocular Pressure Measurement in a Rabbit Model

This protocol describes a common method for evaluating the IOP-lowering effects of this compound in rabbits.

1. Animal Model:

  • Species: New Zealand White rabbits.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.

2. Materials and Equipment:

  • This compound ophthalmic solution (e.g., 0.004%).

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Calibrated tonometer (e.g., Tono-Pen AVIA®, TonoVet®).

  • Micropipette for drug administration.

3. Procedure:

  • Acclimatization: Allow rabbits to acclimate to the experimental setting to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • Wait for 30-60 seconds for the anesthetic to take effect.

    • Measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three consecutive readings and calculate the average.

  • Drug Administration:

    • Instill a single drop of this compound solution into one eye (the contralateral eye can serve as a control and receive a vehicle solution).

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the IOP reduction in the this compound-treated group compared to the control group.

Telemetric Intraocular Pressure Measurement in a Rabbit Model

For continuous IOP monitoring, a telemetric system can be surgically implanted.[8]

1. Surgical Implantation:

  • Anesthetize the rabbit (e.g., with ketamine/acepromazine).[8]

  • Surgically implant a pressure sensor into the posterior chamber of the eye.[8]

  • Place a transmitter/battery pack in a dorsal neck pocket.[8]

2. Data Acquisition:

  • The system can be programmed to record IOP at frequent intervals (e.g., 10 readings per second for 15 seconds every 15 minutes).[8]

  • Data is transmitted to a computer for continuous monitoring of diurnal IOP variations and the effects of drug administration.[8]

Mandatory Visualization

Signaling Pathway of this compound in Increasing Uveoscleral Outflow

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Travoprost_Signaling_Pathway This compound This compound (Prodrug) Travoprost_Acid This compound Acid (Active) This compound->Travoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP) Travoprost_Acid->FP_Receptor Binds and Activates G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gene_Expression Altered Gene Expression Ca_PKC->Gene_Expression MMPs Increased Matrix Metalloproteinases (MMPs) (e.g., MMP-1, -3, -9) Gene_Expression->MMPs Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Degradation of ECM (e.g., collagen) Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Reduced Hydraulic Resistance IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

This compound's cellular mechanism of action.
Preclinical Experimental Workflow for IOP-Lowering Drugs

This diagram outlines a typical workflow for the preclinical evaluation of a topical IOP-lowering agent like this compound.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy in Animal Models cluster_2 Phase 3: Safety and Toxicology cluster_3 Phase 4: Data Analysis and Reporting Receptor_Binding Receptor Binding Assays (e.g., FP Receptor) Cell_Based_Assays Cell-Based Functional Assays (e.g., Ca2+ mobilization) Receptor_Binding->Cell_Based_Assays Animal_Selection Animal Model Selection (e.g., Rabbit, Monkey) Cell_Based_Assays->Animal_Selection Baseline_IOP Baseline IOP Measurement Animal_Selection->Baseline_IOP Ocular_Irritation Ocular Irritation Studies (e.g., Draize Test) Animal_Selection->Ocular_Irritation Drug_Admin Topical Drug Administration Baseline_IOP->Drug_Admin Post_Dose_IOP Post-Dose IOP Monitoring (Time-Course) Drug_Admin->Post_Dose_IOP Data_Analysis Statistical Analysis of IOP Data Post_Dose_IOP->Data_Analysis Systemic_Tox Systemic Toxicology Ocular_Irritation->Systemic_Tox Reporting Reporting of Efficacy, Safety, and PK/PD Systemic_Tox->Reporting Data_Analysis->Reporting

Workflow for preclinical IOP drug evaluation.
Logical Relationships in a Meta-Analysis

This diagram illustrates the logical steps involved in conducting a meta-analysis of clinical trials.

Meta_Analysis_Logic Define_Question Define Research Question (e.g., Efficacy of this compound) Lit_Search Systematic Literature Search (e.g., PubMed, Embase) Define_Question->Lit_Search Study_Selection Study Selection based on Inclusion/Exclusion Criteria (e.g., Randomized Controlled Trials) Lit_Search->Study_Selection Data_Extraction Data Extraction (e.g., IOP reduction, side effects) Study_Selection->Data_Extraction Quality_Assessment Quality Assessment of Studies (e.g., Cochrane Risk of Bias Tool) Study_Selection->Quality_Assessment Statistical_Analysis Statistical Analysis (e.g., Pooled Effect Size) Data_Extraction->Statistical_Analysis Quality_Assessment->Statistical_Analysis Heterogeneity_Analysis Assessment of Heterogeneity (e.g., I² statistic) Statistical_Analysis->Heterogeneity_Analysis Conclusion Formulation of Conclusions and Recommendations Heterogeneity_Analysis->Conclusion

Logical flow of a meta-analysis.

References

Comparative Efficacy of Travoprost with and without Benzalkonium Chloride (BAK) in Research Models: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comprehensive comparison of the efficacy and safety of travoprost formulations with and without the preservative benzalkonium chloride (BAK). While both formulations demonstrate equivalent efficacy in lowering intraocular pressure (IOP), a significant body of evidence from in vitro and clinical studies indicates that BAK-free this compound offers a superior safety profile, particularly concerning ocular surface health. BAK-containing formulations are associated with increased cytotoxicity, inflammation, and symptoms of ocular surface disease (OSD). This guide synthesizes experimental data, details study protocols, and visualizes key biological pathways to inform research and development in ophthalmology.

Intraocular Pressure (IOP) Lowering Efficacy

This compound, a prostaglandin F2α analog, is a potent ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension.[1][2][3] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, with some contribution from the trabecular meshwork pathway.[3][4][5] This is achieved through the activation of prostaglandin F (FP) receptors in the ciliary muscle and other ocular tissues.[5]

Clinical studies have consistently demonstrated that the IOP-lowering effect of this compound is not dependent on the presence of BAK. Formulations of this compound 0.004% with and without BAK have been shown to be statistically equivalent in their ability to reduce IOP in patients with open-angle glaucoma or ocular hypertension.[6][7][8]

Table 1: Comparison of IOP Reduction in Clinical Studies

StudyFormulationBaseline Mean IOP (mmHg)Mean IOP Reduction (mmHg)Study Duration
Lewis et al. (2007)[8]This compound 0.004% without BAK25.7 - 25.97.3 - 8.53 Months
Lewis et al. (2007)[8]This compound 0.004% with BAK25.7 - 25.97.4 - 8.43 Months
Gandolfi et al. (2016)[9]This compound 0.004% without BAK (switched from BAK-preserved latanoprost or bimatoprost)17.01.1612 Weeks
Jayanthi et al. (2017)[10]This compound 0.004% without BAKNot specified1112 Weeks
Jayanthi et al. (2017)[10]This compound 0.004% with BAKNot specified10.7812 Weeks

Ocular Surface Safety Profile

The primary differentiator between this compound with and without BAK is their impact on the ocular surface. BAK is a quaternary ammonium compound used as a preservative for its antimicrobial properties.[11] However, it is also known to have cytotoxic effects on the cornea and conjunctiva, leading to tear film instability, loss of goblet cells, and inflammation, which can manifest as OSD.[11][12][13]

In Vitro Cytotoxicity

In vitro studies using human conjunctival cell lines have shown that BAK-containing this compound and BAK alone induce significant cytotoxicity and apoptosis.[14][15] In contrast, BAK-free this compound formulations show little to no cytotoxic effects, comparable to control buffers.[14][15]

Table 2: In Vitro Cytotoxicity on Human Conjunctival Cells

StudyFormulation/CompoundCell Viability AssayApoptosis AssayKey Finding
Baudouin et al. (2007)[14][15]This compound 0.004% with 0.015% BAKSignificant decreaseSignificant increaseCytotoxic and induces apoptosis
Baudouin et al. (2007)[14][15]This compound Z 0.004% (BAK-free)No significant effectNo significant increaseNot cytotoxic
Baudouin et al. (2007)[14][15]Latanoprost 0.005% with 0.02% BAKSignificant decreaseSignificant increaseCytotoxic and induces apoptosis
Baudouin et al. (2007)[14][15]BAK aloneSignificant decreaseSignificant increaseCytotoxic and induces apoptosis
Epstein et al. (2009)[16]This compound with Polyquaternium-1 (BAK-free)Significantly better than BAK-preserved formulationsLess apoptosis than BAK-preserved this compoundSupports the safety of the BAK-free formulation
Clinical Ocular Surface Disease

Clinical data corroborates the in vitro findings. Patients using BAK-free this compound report fewer symptoms of OSD and show improved objective signs compared to those on BAK-preserved formulations. The Ocular Surface Disease Index (OSDI) is a validated tool used to assess these symptoms.

Table 3: Ocular Surface Disease Index (OSDI) Scores in Clinical Studies

StudyFormulationMean OSDI ScoreComparison
Henry et al. (2008)[17]This compound BAK-free (switched from latanoprost or bimatoprost)8.7 ± 11.3Significantly lower than prior therapy (latanoprost: 12.0 ± 13.2; bimatoprost: 13.2 ± 14.6)
Jayanthi et al. (2017)[10]This compound BAK-free15.10 ± 3.60Significantly lower than BAK-preserved this compound (23.47 ± 7.10)

Switching from a BAK-preserved prostaglandin analog to BAK-free this compound has been shown to lead to a clinically and statistically significant improvement in OSD symptoms and a reduction in conjunctival hyperemia.[12][17]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment on Human Conjunctival Cells
  • Cell Line: Wong-Kilbourne derivative of Chang conjunctival epithelial cells.[14][15]

  • Treatments: Cells are incubated with various formulations: this compound with BAK, BAK-free this compound, other prostaglandin analogs with BAK, BAK alone, and a phosphate-buffered saline (PBS) control.[14][15][16]

  • Assays for Cell Viability and Cytotoxicity:

    • Neutral Red Uptake Assay: Measures the accumulation of neutral red dye in the lysosomes of viable cells. A decrease in uptake indicates cytotoxicity.[14][15][16]

    • Alamar Blue Assay: Assesses metabolic activity and cell proliferation. A reduction in the conversion of resazurin to resorufin indicates decreased cell viability.[14][15][16]

  • Assays for Apoptosis:

    • YO-PRO-1 Staining: A green fluorescent dye that selectively passes through the plasma membranes of apoptotic cells.[14][15][16]

    • Annexin V/7-AAD Assay: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while 7-AAD is a viability dye that enters cells with compromised membranes (late apoptosis/necrosis).[14] Analysis is performed using flow cytometry.

  • Oxidative Stress Assays:

    • H2DCF-DA Assay: Measures the generation of reactive oxygen species.[16]

    • Hydroethidine Assay: Detects superoxide radicals.[16]

Clinical Trial Protocol for IOP and Ocular Surface Evaluation
  • Study Design: A common design is a double-masked, randomized, parallel-group, multicenter study.[8]

  • Patient Population: Adults with open-angle glaucoma or ocular hypertension with a qualifying baseline IOP.[8][10]

  • Intervention: Patients are randomized to receive either BAK-free this compound 0.004% or BAK-preserved this compound 0.004%, dosed once daily in the evening.[8][10]

  • Efficacy Measurement: IOP is measured at multiple time points (e.g., 9 AM, 11 AM, and 4 PM) at baseline and subsequent follow-up visits (e.g., weeks 2, 6, and 12).[6][10]

  • Safety and Tolerability Assessment:

    • Ocular Surface Disease Index (OSDI) Questionnaire: Administered at baseline and at the end of the study to assess symptoms of ocular discomfort.[10]

    • Slit-lamp Biomicroscopy: To evaluate conjunctival hyperemia and other signs of ocular surface irritation.[17]

    • Adverse Event Monitoring: All treatment-emergent adverse events are recorded throughout the study.[8]

Animal Model for Glaucoma Research

While detailed protocols were not fully available in the initial search, a general methodology for inducing ocular hypertension in animal models like rabbits can be described.

  • Model: New Zealand White rabbits are often used.[18]

  • Induction of Ocular Hypertension: Laser photocoagulation of the trabecular meshwork is a common method to obstruct aqueous humor outflow and elevate IOP.[18]

  • Treatment: Topical administration of the test formulations (e.g., this compound with and without BAK) to the hypertensive eye. The contralateral eye can serve as a control.[18]

  • Outcome Measures:

    • IOP Measurement: Using a tonometer at regular intervals.[19]

    • Histopathology: At the end of the study, ocular tissues are examined for changes in the conjunctiva (e.g., goblet cell density) and cornea.[13]

Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Travoprost_Acid [label="this compound Free Acid\n(Active Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="Prostaglandin F (FP) Receptor\n(on Ciliary Muscle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Intracellular Signaling Cascade\n(e.g., MAP Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; MMPs [label="Increased Matrix\nMetalloproteinases (MMPs)\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\nRemodeling in\nUveoscleral Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outflow [label="Increased Aqueous\nHumor Outflow", fillcolor="#34A853", fontcolor="#FFFFFF"]; IOP [label="Decreased Intraocular\nPressure (IOP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Corneal_Esterases [label="Corneal Esterases", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Corneal_Esterases [label="Hydrolysis"]; Corneal_Esterases -> Travoprost_Acid; Travoprost_Acid -> FP_Receptor [label="Binds & Activates"]; FP_Receptor -> Signaling; Signaling -> MMPs; MMPs -> ECM; ECM -> Outflow; Outflow -> IOP; } dot Caption: Mechanism of action for this compound in lowering IOP.

// Nodes BAK [label="Benzalkonium Chloride (BAK)\nExposure on Ocular Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epithelial_Damage [label="Disruption of Corneal\nEpithelial Barrier", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Dysfunction [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Epithelial Cell Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Goblet_Cell_Loss [label="Conjunctival Goblet Cell Loss", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Cascade [label="Release of Pro-inflammatory\nMediators (Cytokines, Chemokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Cell_Infiltration [label="Infiltration of\nInflammatory Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OSD [label="Clinical Signs & Symptoms of\nOcular Surface Disease (OSD)\n(Dryness, Irritation, Hyperemia)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BAK -> Epithelial_Damage; BAK -> Mitochondrial_Dysfunction; Epithelial_Damage -> Apoptosis; Mitochondrial_Dysfunction -> Apoptosis; BAK -> Goblet_Cell_Loss; Epithelial_Damage -> Inflammatory_Cascade; Apoptosis -> Inflammatory_Cascade; Inflammatory_Cascade -> Immune_Cell_Infiltration; Goblet_Cell_Loss -> OSD; Immune_Cell_Infiltration -> OSD; Apoptosis -> OSD; } dot Caption: Pathophysiological effects of BAK on the ocular surface.

// Nodes Start [label="Start: Comparative Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro [label="In Vitro Models\n(e.g., Human Conjunctival Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials\n(Human Subjects)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal [label="Animal Models\n(e.g., Rabbit, Dog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Assays [label="Cytotoxicity, Apoptosis &\nOxidative Stress Assays", fillcolor="#FBBC05", fontcolor="#202124"]; Clinical_Assays [label="IOP Measurement (Tonometry)\nOSDI Questionnaire\nSlit-lamp Examination", fillcolor="#FBBC05", fontcolor="#202124"]; Animal_Assays [label="IOP Measurement\nHistopathology", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & Comparison", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Comparative\nEfficacy and Safety", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> In_Vitro; Start -> Clinical; Start -> Animal; In_Vitro -> In_Vitro_Assays; Clinical -> Clinical_Assays; Animal -> Animal_Assays; In_Vitro_Assays -> Data_Analysis; Clinical_Assays -> Data_Analysis; Animal_Assays -> Data_Analysis; Data_Analysis -> Conclusion; } dot Caption: General experimental workflow for comparing formulations.

References

Cross-study comparison of different prostaglandin analogues in animal models of glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the performance of three commonly used prostaglandin analogues—latanoprost, travoprost, and bimatoprost—in preclinical animal models of glaucoma. The objective is to offer a clear, data-driven overview to inform research and development in ophthalmology. While direct head-to-head comparative studies in animal models are limited, this guide synthesizes available data from individual animal studies and corroborates findings with extensive clinical data from human trials to provide a thorough comparative perspective.

Efficacy in Intraocular Pressure Reduction

Prostaglandin analogues are a first-line treatment for glaucoma, primarily due to their potent intraocular pressure (IOP)-lowering effects.[1] Their principal mechanism of action is to increase the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[1]

While individual animal studies have demonstrated the efficacy of each analogue, comprehensive meta-analyses of human clinical trials provide the most robust comparative data. These studies consistently indicate that bimatoprost may offer a slight, yet statistically significant, advantage in IOP reduction compared to latanoprost and this compound.

Table 1: Comparative Intraocular Pressure (IOP) Reduction in Human Clinical Trials (Meta-Analysis Data)

Prostaglandin AnalogueMean IOP Reduction (mmHg)Relative Risk of Achieving ≥30% IOP Reduction (vs. Timolol)
Latanoprost 0.005%~7.3 - 8.61.32[2]
This compound 0.004%~7.6 - 8.01.33[2]
Bimatoprost 0.03%~8.7 - 8.81.59[2]

Data compiled from multiple meta-analyses of randomized controlled trials in patients with primary open-angle glaucoma or ocular hypertension.[2][3][4][5]

It is important to note that while bimatoprost shows a tendency for greater IOP reduction, the clinical significance of this difference may vary between individuals.[6] Latanoprost and this compound demonstrate comparable efficacy in most studies.[5]

Signaling Pathway of Prostaglandin Analogues

Prostaglandin analogues are prodrugs that are hydrolyzed in the cornea to their active acid forms. These active molecules are agonists of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor. The activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing aqueous humor outflow.

G PGA Prostaglandin Analogue (Latanoprost, this compound, Bimatoprost) FP_receptor FP Receptor PGA->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MMPs Matrix Metalloproteinases (MMPs) Activation MAPK_pathway->MMPs Leads to ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Induces Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow Results in

Prostaglandin Analogue Signaling Pathway

Experimental Protocols in Animal Models

A variety of animal models are utilized to study glaucoma, with rabbits and non-human primates being the most common for testing the efficacy of IOP-lowering drugs.

Glaucoma Induction

A widely used method for inducing ocular hypertension in animal models is laser photocoagulation of the trabecular meshwork. This procedure obstructs the conventional aqueous humor outflow pathway, leading to a sustained elevation of IOP.

G start Animal Selection (e.g., Rabbit, Monkey) anesthesia General Anesthesia start->anesthesia goniolens Placement of Goniolens anesthesia->goniolens laser Argon Laser Application to Trabecular Meshwork goniolens->laser post_op Post-operative Care (Topical Antibiotics/Steroids) laser->post_op iop_monitoring IOP Monitoring (Tonometry) post_op->iop_monitoring glaucoma_model Established Ocular Hypertension Model iop_monitoring->glaucoma_model

Laser-Induced Glaucoma Model Workflow

Detailed Methodology: Laser Photocoagulation in a Rabbit Model

  • Animal Selection: New Zealand White rabbits are commonly used.

  • Anesthesia: Animals are anesthetized with a combination of ketamine and xylazine.

  • Procedure: A goniolens is placed on the cornea to visualize the trabecular meshwork. An argon laser is used to deliver approximately 50-100 burns to 360 degrees of the trabecular meshwork.

  • Post-operative Care: Topical antibiotics and corticosteroids are administered to prevent infection and control inflammation.

  • IOP Monitoring: IOP is measured at baseline and at regular intervals post-laser using a tonometer calibrated for rabbit eyes. A sustained IOP elevation of 5-10 mmHg above baseline is typically achieved.

Drug Administration and IOP Measurement

Once a stable ocular hypertension model is established, the prostaglandin analogues are administered topically, usually once daily. IOP is then measured at various time points to determine the peak drug effect and duration of action.

Table 2: Representative Dosing and IOP Reduction in Animal Models

Prostaglandin AnalogueAnimal ModelConcentrationDosing FrequencyPeak IOP Reduction (%)
LatanoprostRabbit0.005%Once Daily~25-35%
This compoundRabbit0.004%Once Daily~30-40%
BimatoprostRabbit0.03%Once Daily~35-45%
LatanoprostMonkey0.005%Once Daily~20-30%
This compoundMonkey0.004%Once Daily~25-35%
BimatoprostMonkey0.03%Once Daily~30-40%

Note: These are representative values compiled from various studies and may not be from direct head-to-head comparisons. The actual IOP reduction can vary depending on the specific experimental conditions.

Side Effect Profile: Conjunctival Hyperemia

A common side effect of prostaglandin analogues is conjunctival hyperemia, or redness of the eye. This is a dose-dependent effect and is thought to be mediated by vasodilation. In animal models, the degree of hyperemia can be scored to compare the tolerability of different analogues.

Table 3: Comparative Conjunctival Hyperemia in Human Clinical Trials

Prostaglandin AnalogueIncidence of Conjunctival Hyperemia
Latanoprost 0.005%Low to Moderate[7]
This compound 0.004%Moderate to High
Bimatoprost 0.03%Moderate to High[6]

Clinical data suggests that latanoprost is generally associated with a lower incidence and severity of conjunctival hyperemia compared to this compound and bimatoprost.[7]

Conclusion

Based on a comprehensive review of available preclinical and clinical data, all three prostaglandin analogues—latanoprost, this compound, and bimatoprost—are highly effective at lowering IOP. Bimatoprost may offer a marginal advantage in terms of absolute IOP reduction. However, this is often accompanied by a higher incidence of conjunctival hyperemia. Latanoprost appears to have the most favorable tolerability profile. The choice of a particular prostaglandin analogue in a research or clinical setting will depend on the desired balance between efficacy and side effects. Further direct head-to-head comparative studies in standardized animal models of glaucoma are warranted to refine our understanding of the subtle differences between these important therapeutic agents.

References

A Sustained Approach to Glaucoma Management: Evaluating the Long-Term Efficacy of Travoprost Intraocular Implants Versus Daily Drops

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of glaucoma and ocular hypertension management, the quest for sustained and effective intraocular pressure (IOP) control remains a paramount objective for researchers and clinicians. This guide provides a detailed comparison of the long-term efficacy of the emerging Travoprost intraocular implant against the established standard of daily this compound eye drops. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and development in ophthalmology.

Executive Summary

The this compound intraocular implant has demonstrated robust and sustained IOP reduction for up to three years, presenting a promising alternative to daily topical administration. Phase 2 and Phase 3 clinical trials have established the implant's non-inferiority to timolol, a standard comparator in glaucoma studies. Long-term studies of this compound daily drops have also confirmed their consistent efficacy in lowering IOP over several years. While direct head-to-head long-term trials are not yet available, this guide consolidates data from major studies to facilitate a comparative evaluation of these two drug delivery modalities. The primary advantage of the implant lies in its potential to mitigate the challenges of patient adherence associated with daily eye drop regimens.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from key clinical trials on the this compound intraocular implant and long-term studies on this compound daily drops.

Table 1: Long-Term Efficacy of this compound Intraocular Implant (Slow-Eluting Model)

StudyDurationMean IOP Reduction from BaselinePercentage of Patients Medication-FreeComparator
Phase 3 Pooled Analysis [1][2]12 Months6.8 to 8.5 mmHg81.4%Timolol 0.5% BID
Phase 2 Study [3][4]36 Months7.3 to 8.0 mmHg69%Timolol 0.5% BID

Table 2: Long-Term Efficacy of this compound 0.004% Daily Drops

StudyDurationMean 24-Hour IOP Reduction from BaselineMean 24-Hour IOP
Riva et al. (2014) [5][6]5 Years27.8% to 28.6%~16.8 mmHg

Table 3: Adverse Event Profile Comparison

Adverse EventThis compound Intraocular Implant (SE) - Phase 3 (12 Months)[1]This compound Daily Drops (Typical Profile)
Conjunctival Hyperemia ~2.6% (in a separate analysis)[2]Common
Iritis 5.1% (in one Phase 3 trial)[7]Rare
Increased IOP 2.6% (in one Phase 3 trial)[7]Infrequent
Reduced Visual Acuity 4.1% (in one Phase 3 trial)[7]Rare
Systemic Side Effects MinimalRare

Experimental Protocols

This compound Intraocular Implant: Phase 3 Pivotal Trials (GC-010 and GC-012)

These were prospective, multicenter, randomized, double-masked, sham-controlled, non-inferiority trials[8][9].

  • Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) with an unmedicated mean diurnal IOP of ≥ 21 mmHg and ≤ 36 mmHg[9].

  • Intervention: Patients were randomized to receive a slow-eluting (SE) or fast-eluting (FE) this compound intraocular implant, or a sham procedure followed by twice-daily timolol 0.5% eye drops[9]. Patients in the implant groups received twice-daily placebo eye drops to maintain masking[9].

  • Primary Efficacy Endpoint: The primary outcome was the mean change from baseline IOP at 8 am and 10 am at Day 10, Week 6, and Month 3[7][9]. Non-inferiority to timolol was the key measure[9].

  • Long-Term Follow-up: Patients were followed for 12 months to assess sustained efficacy and safety[1][2].

This compound Daily Drops: 5-Year Efficacy Study (Riva et al.)

This was a prospective, open-label, single-arm study[5][6].

  • Patient Population: 36 previously untreated patients with primary open-angle glaucoma (POAG)[5].

  • Intervention: Patients were administered this compound 0.004% eye drops once daily in the evening[5].

  • Primary Efficacy Endpoint: The study evaluated the long-term 24-hour IOP control, with measurements taken at baseline and annually for five years[5].

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a prostaglandin F2α analog that lowers IOP by increasing the outflow of aqueous humor[10]. It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid form[10]. This active form then binds to and activates the prostaglandin F (FP) receptors in the ciliary muscle and trabecular meshwork[10][11]. Activation of FP receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix, primarily through the increased expression of matrix metalloproteinases (MMPs)[10]. This remodeling reduces the hydraulic resistance in the uveoscleral outflow pathway, and to some extent the trabecular meshwork, thereby increasing aqueous humor outflow and lowering IOP[10][12].

Travoprost_Signaling_Pathway cluster_cornea Cornea cluster_target_tissue Ciliary Muscle / Trabecular Meshwork cluster_outflow Aqueous Humor Outflow Travoprost_Prodrug This compound (Isopropyl Ester Prodrug) Travoprost_Acid This compound Acid (Active Form) Travoprost_Prodrug->Travoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor Travoprost_Acid->FP_Receptor Binds and Activates Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade MMPs Increased MMP Expression Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Increased_Outflow Increased Uveoscleral & Trabecular Outflow ECM_Remodeling->Increased_Outflow Reduced_IOP Reduced Intraocular Pressure Increased_Outflow->Reduced_IOP Experimental_Workflow Screening Patient Screening (OAG or OHT) Washout Washout of Prior Glaucoma Meds Screening->Washout Baseline Baseline IOP Measurement Washout->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Implant_Group This compound Implant + Placebo Drops Randomization->Implant_Group Control_Group Sham Procedure + Timolol Drops Randomization->Control_Group Follow_Up_Short Short-Term Follow-up (Day 10, Wk 6, Mo 3) Implant_Group->Follow_Up_Short Control_Group->Follow_Up_Short Follow_Up_Long Long-Term Follow-up (Months 6, 9, 12) Follow_Up_Short->Follow_Up_Long Efficacy_Analysis Primary Efficacy Analysis (Non-inferiority at 3 mo) Follow_Up_Short->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis (12 mo) Follow_Up_Long->Safety_Analysis

References

A Comparative Guide to Spectrophotometric and Spectrofluorimetric Determination of Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectrophotometric and spectrofluorimetric methods for the quantitative determination of Travoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1] The methodologies presented are based on published experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of viable analytical techniques.

Analytical Methods Overview

Two primary methods are explored: UV-Vis Spectrophotometry and Spectrofluorimetry. Both techniques have been investigated for the analysis of this compound in its pure form and in pharmaceutical formulations, with and without the use of β-cyclodextrin (β-CD) as an enhancing agent. The inclusion of β-CD forms a host-guest complex with this compound, leading to significant improvements in the analytical sensitivity of both methods.[2]

Quantitative Data Summary

The performance of each method is summarized in the table below, presenting key validation parameters for easy comparison. The data highlights the enhanced sensitivity achieved with the addition of β-cyclodextrin.

MethodParameterWithout β-CyclodextrinWith 1.5 mL of 1.0% (w/v) β-Cyclodextrin
Spectrophotometry Wavelength (λmax)277 nm277 nm
Linearity Range10 - 50 µg/mL2.5 - 30 µg/mL
LOD0.018 µg/mL0.009 µg/mL
LOQ0.055 µg/mL0.027 µg/mL
Molar Absorptivity (ε)80.60 x 10² L. mol⁻¹. cm⁻¹36.175 x 10³ L. mol⁻¹. cm⁻¹
Spectrofluorimetry Excitation (λex)277 nm277 nm
Emission (λem)305 nm305 nm
Linearity Range10 - 250 ng/mL2.5 - 35 ng/mL
LOD0.003 ng/mL0.002 ng/mL
LOQ0.009 ng/mL0.006 ng/mL
Quantum Yield0.160.20

Experimental Workflows

The logical flow for the spectrophotometric and spectrofluorimetric analysis of this compound is depicted below.

Workflow for this compound Analysis cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_enhancement Enhancement (Optional) cluster_analysis Data Acquisition and Analysis start Start: this compound Sample (Bulk Drug or Eye Drops) stock Prepare Stock Solution in Water start->stock working Prepare Working Standard Solutions stock->working method_choice Method Selection working->method_choice spec Spectrophotometry method_choice->spec Absorbance fluor Spectrofluorimetry method_choice->fluor Fluorescence enhancement_choice With or Without β-Cyclodextrin? spec->enhancement_choice fluor->enhancement_choice with_cd Add β-Cyclodextrin Solution enhancement_choice->with_cd without_cd Direct Measurement enhancement_choice->without_cd measure_spec Measure Absorbance at 277 nm with_cd->measure_spec measure_fluor Measure Fluorescence (λex=277nm, λem=305nm) with_cd->measure_fluor without_cd->measure_spec without_cd->measure_fluor plot_calib Plot Calibration Curve measure_spec->plot_calib measure_fluor->plot_calib regression Perform Linear Regression Analysis plot_calib->regression quantify Quantify this compound Concentration regression->quantify end End: Report Results quantify->end

References

Safety Operating Guide

Proper Disposal of Travoprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like travoprost are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This compound, a prostaglandin F2α analogue used in ophthalmic solutions, requires a structured disposal plan to mitigate potential risks associated with its biological activity and chemical properties. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste in a laboratory setting.

Operational and Disposal Plan

The cornerstone of a safe disposal plan is the principle of waste minimization and proper segregation.[1] All laboratory personnel handling this compound should be trained on these procedures, and the institutional Environmental Health and Safety (EHS) department should be consulted to ensure compliance with local, regional, and national regulations.[2][3]

Key Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound solutions.[4]

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Segregation: Never mix this compound waste with general laboratory trash or dispose of it down the sanitary sewer.[3][5][6] this compound waste should be segregated as chemical waste.

Quantitative Data on this compound Concentrations

While specific concentration thresholds for classifying this compound as hazardous waste are not defined by major regulatory bodies, understanding the typical concentrations used in research and pharmaceutical formulations provides context for its management.

Application TypeTypical this compound Concentration
Ophthalmic Solution (Commercial)0.004% w/v (40 µg/mL)[7]
In Vitro Research StudiesVaries (nanomolar to micromolar range)
Aqueous Humor (post-administration)ng/mL range[8][9]

Step-by-Step Disposal Procedures

This section outlines the procedural guidance for disposing of various forms of this compound waste generated in a laboratory.

Disposal of Unused or Expired this compound Solutions
  • Waste Identification: Clearly label the waste as "this compound Waste" or "Non-hazardous Pharmaceutical Waste" in accordance with your institution's EHS guidelines.[10]

  • Containerization:

    • Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[2][3]

    • The container must be clearly labeled with "Hazardous Waste" (or as directed by EHS), the full chemical name ("this compound"), and the approximate concentration and volume.[2]

    • Keep the container sealed when not in use.[2][3]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]

  • Disposal Request: Once the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS department.[2]

Disposal of Contaminated Labware and PPE
  • Solid Waste Segregation: All solid waste contaminated with this compound, such as pipette tips, empty vials, gloves, and bench paper, should be collected separately from general waste.

  • Containerization: Place these materials in a designated, lined container for chemical waste. The container should be clearly labeled as "this compound Contaminated Solid Waste."

  • Disposal: This waste should be collected by the EHS department for incineration or disposal in a licensed hazardous waste facility.

Experimental Protocol: Decontamination of Laboratory Equipment

Equipment that has come into direct contact with this compound solutions must be decontaminated to prevent cross-contamination and ensure safety.

Materials:

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • 70% ethanol or a suitable laboratory disinfectant

  • Absorbent pads or paper towels

  • Designated chemical waste containers

Procedure:

  • Initial Wipe-Down: For equipment with visible residue, use a disposable absorbent pad to wipe away the excess material. Dispose of the pad in the designated solid chemical waste container.

  • Surface Decontamination:

    • Apply a generous amount of 70% ethanol or an approved laboratory disinfectant to all surfaces of the equipment that were in contact with this compound.[11]

    • Allow for a contact time of at least 10-15 minutes to ensure inactivation of any residual biological activity.[12]

  • Final Rinse (if applicable): For non-sensitive equipment, a final rinse with deionized water may be performed. Collect the rinsate as chemical waste. For sensitive electronic equipment, ensure it is completely dry before reuse.

  • Waste Disposal: Dispose of all cleaning materials (wipes, pads) in the designated solid chemical waste container.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

TravoprostDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused/Expired Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Vials, Labware) waste_type->solid_waste Solid decon Decontaminate Equipment waste_type->decon Equipment containerize_liquid Collect in Labeled, Leak-Proof Chemical Waste Container liquid_waste->containerize_liquid containerize_solid Collect in Labeled, Lined Chemical Waste Container solid_waste->containerize_solid storage Store in Designated Satellite Accumulation Area containerize_liquid->storage containerize_solid->storage ehs_pickup Request EHS Waste Pickup storage->ehs_pickup decon_proc Follow Decontamination Protocol (Wipe, Disinfect, Rinse) decon->decon_proc decon_waste Dispose of Decontamination Waste as Solid Chemical Waste decon_proc->decon_waste decon_waste->containerize_solid

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Travoprost

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

This compound is classified as a hazardous chemical that can cause serious eye irritation and may cause respiratory irritation.[1][2] It is also identified as a potential reproductive toxicant, with warnings that it may damage fertility or the unborn child.[3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin, eye, and respiratory exposure.[1][3][4]

PPE CategorySpecificationStandard Examples
Eye/Face Protection Chemical safety goggles or glasses with side shields.OSHA 29 CFR 1910.133, EN166
Hand Protection Wear suitable protective gloves. Viton™ gloves are specifically recommended. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes).EN 374
Skin and Body Wear appropriate protective clothing to prevent skin exposure. A lab coat or gown is required.N/A
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Use only in a well-ventilated area.NIOSH/MSHA, EN 149
Emergency First-Aid Procedures

In case of accidental exposure, immediate action is critical. The following table outlines the initial response steps.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1][3]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all safety precautions have been read and understood.[3] Obtain special instructions if necessary.[6]

  • Ventilation : Always handle this compound in a well-ventilated area or use process enclosures or local exhaust ventilation to maintain airborne levels below recommended exposure limits.[1][3]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3] For product quality, storage in a freezer or at temperatures between 2°C and 25°C (36°F and 77°F) is recommended.[1][7] Store locked up.[3]

  • Hygiene : Wash hands thoroughly before breaks and immediately after handling the product.[3] Do not eat, drink, or smoke in the handling area.[3]

Accidental Release Measures
  • Evacuate : Evacuate personnel to safe areas.[3]

  • Ventilate : Ensure adequate ventilation.[1]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[4]

  • Clean-up : Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1] Use non-sparking tools to collect the absorbed material.[3]

  • Disposal : Place the collected material in suitable, closed containers for disposal.[1]

Disposal Protocol
  • Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]

  • Compliance : Consult and observe all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4]

  • Method : Dispose of contents and containers at an approved waste disposal plant.[3][4] Do not release into the environment or flush into surface water or sanitary sewer systems.[3] Incineration in a licensed facility is a potential disposal method.[5]

  • Packaging : Dispose of contaminated packaging as unused product. Do not reuse containers.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.

Travoprost_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Management & Disposal cluster_spill Accidental Release start Start: Receive this compound read_sds Read Safety Data Sheet (SDS) start->read_sds prep_area Prepare Ventilated Handling Area read_sds->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle this compound don_ppe->handle_chem storage Store Securely (Cool, Dry, Ventilated, Locked) handle_chem->storage waste_collection Collect Waste (Expired material, contaminated items) handle_chem->waste_collection spill Spill Occurs handle_chem->spill storage->handle_chem waste_container Place in Labeled, Sealed Hazardous Waste Container waste_collection->waste_container dispose Dispose via Approved Waste Disposal Service waste_container->dispose end End dispose->end contain_spill Contain & Absorb with Inert Material spill->contain_spill Follow Spill Protocol collect_spill Collect Spill Waste contain_spill->collect_spill collect_spill->waste_container

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Travoprost
Reactant of Route 2
Travoprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。